3-Bromopropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5003-71-4 (hydrobromide) | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60171467 | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-81-5 | |
| Record name | 3-Bromopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Conversion of 3-Bromopropylamine Hydrobromide to its Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for converting 3-bromopropylamine hydrobromide to its free base form. This compound is a valuable bifunctional reagent used in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules.[1] However, it is typically supplied and stored as its hydrobromide salt to enhance stability. The free base, while often necessary for subsequent reactions, is inherently unstable, presenting unique challenges in its preparation and handling.
This document details several established protocols for this conversion, addresses common challenges such as low yields, and provides recommendations for handling the liberated free base.
Physicochemical Properties
A summary of the key properties for both the hydrobromide salt and the free base is presented below. Understanding these properties, particularly the pKa, is crucial for selecting and optimizing the conversion protocol.
| Property | This compound Hydrobromide | This compound (Free Base) |
| Synonyms | 3-Aminopropyl bromide hydrobromide | 3-bromo-1-propanamine |
| CAS Number | 5003-71-4[1][2][3] | 18370-81-5[4][5] |
| Molecular Formula | C₃H₈BrN · HBr[1][6] | C₃H₈BrN[5][7] |
| Molecular Weight | 218.92 g/mol [1][2][3][8] | 138.01 g/mol [7] |
| Appearance | White to off-white powder or crystals[1][2][8] | Not widely available commercially |
| Melting Point | 162-175 °C[1][6][8] | Not available |
| pKa | ~9.80[9] | ~9.80[9] |
| Solubility | Soluble in water[8][10] | Not specified, but expected to have some water solubility |
Core Principle of Conversion
The conversion from the hydrobromide salt to the free base is an acid-base reaction. The ammonium (B1175870) cation of this compound hydrobromide is deprotonated by a base to yield the neutral, free amine. The choice of base and reaction conditions is critical to maximize the yield and minimize degradation of the product. The equilibrium of this reaction is governed by the pKa of the amine (~9.80), meaning a base capable of maintaining a pH significantly above this value is required for complete deprotonation.[9]
Experimental Protocols
Several methods can be employed for this conversion, ranging from simple aqueous-organic extractions to solid-phase purification techniques.
This is a common and direct method for liberating the free amine. It involves dissolving the salt in an aqueous solution, adding a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and extracting the free base into an immiscible organic solvent.
Detailed Protocol:
-
Dissolution: Dissolve this compound hydrobromide (1.0 eq) in deionized water.
-
Basification: Cool the solution in an ice-water bath. Slowly add a solution of a strong base, such as potassium hydroxide or sodium hydroxide, until the pH of the aqueous layer is greater than 10-11.[9][11] The pH should be checked with a pH meter or indicator strips.
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate.[9][11] Dichloromethane (DCM) can also be used, but may be more difficult to separate from the aqueous layer.[9]
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄).[11] K₂CO₃ is advantageous as it is also basic and helps to ensure any remaining hydrobromide is neutralized.
-
Isolation: Filter off the drying agent. The resulting solution contains the this compound free base. This solution should be used immediately in the next synthetic step if possible. If isolation of the neat free base is required, the solvent can be removed under reduced pressure, but this should be done at low temperature to minimize degradation.
This method is particularly useful for obtaining a clean solution of the free base, free from inorganic salts. It relies on the principle of ion exchange chromatography.
Detailed Protocol:
-
Loading: Dissolve the this compound hydrobromide salt in a suitable solvent, typically methanol (B129727) (MeOH).
-
Adsorption: Load this solution onto a pre-conditioned Strong Cation Exchange (SCX) cartridge or column. The protonated amine will bind to the acidic resin, displacing the counter-ion.
-
Washing: Wash the SCX resin thoroughly with the loading solvent (MeOH) to remove the bromide counter-ion and any non-basic impurities.
-
Elution: Elute the desired free base from the resin using a solution of ammonia (B1221849) in methanol (e.g., 1-2% NH₃ in MeOH).[12] The ammonia, being a stronger base in this context, displaces the this compound from the resin.
-
Isolation: The eluate contains the free base and dissolved ammonia in methanol. The volatile solvent and excess ammonia can be removed under reduced pressure to yield the free base, though co-evaporation with a higher boiling point solvent may be necessary to fully remove traces of ammonia. As with other methods, it is best to use the resulting solution directly.
Challenges: Instability and Low Yields
A significant challenge in working with this compound free base is its inherent instability, which often leads to low yields, sometimes as low as 5%.[9] The molecule contains both a good nucleophile (the primary amine) and a good leaving group (the bromide) in the same structure. This arrangement makes it prone to self-reaction.[9]
Degradation Pathways:
-
Intramolecular Cyclization: The amine can attack the carbon bearing the bromide, leading to the formation of a four-membered ring, azetidine, via an intramolecular Sɴ2 reaction.
-
Intermolecular Polymerization: The amine of one molecule can attack the alkyl bromide of another, leading to dimerization and subsequent polymerization.
These side reactions are often accelerated by heat and the presence of protic solvents.[9]
Strategies to Maximize Yield:
-
Low Temperature: Perform the basification and extraction steps at low temperatures (0 °C) to minimize the rate of side reactions.[9]
-
Immediate Use: Use the solution of the free base immediately after its preparation. Avoid storing the free base, even in solution.
-
Aprotic Solvents: If possible, use aprotic solvents for extraction and subsequent reactions.
-
In SituGeneration: The most effective strategy is often to generate the free base in situ. This can be achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or solid potassium carbonate) directly to a reaction mixture containing the hydrobromide salt and the other reactants in an appropriate solvent.
Handling and Storage
This compound Hydrobromide (Salt):
-
Handling: The salt is a skin, eye, and respiratory irritant.[6][8][10][13] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][13][14][15] Avoid generating dust.[4][13][14][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[13][14][15] The material is hygroscopic.[3][10]
This compound (Free Base):
-
Handling: Assumed to be more hazardous than the salt due to its volatility and reactivity. All handling should be done in a fume hood with appropriate PPE.
-
Storage: Storage is not recommended due to its instability.[9] If temporary storage is unavoidable, it should be as a dilute solution in an aprotic solvent at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
References
- 1. This compound 98 5003-71-4 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound 98 5003-71-4 [sigmaaldrich.com]
- 7. This compound | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Synthesis and Purification of 3-Bromopropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-bromopropylamine, a valuable building block in pharmaceutical and chemical research. The document details the most common synthetic routes, offering step-by-step experimental protocols. Furthermore, it addresses the critical aspects of purification, including the isolation of the hydrobromide salt and its conversion to the free amine, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.
Synthesis of this compound
Two primary synthetic pathways are predominantly employed for the preparation of this compound: the hydrobromination of 3-amino-1-propanol and the Gabriel synthesis starting from 1,3-dibromopropane (B121459). The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 3-Amino-1-propanol
This method involves the direct conversion of 3-amino-1-propanol to this compound hydrobromide using hydrobromic acid. It is a straightforward, one-step process that typically affords the product in high crude yield.
Reaction Scheme:
HO-(CH₂)₃-NH₂ + 2HBr → Br-(CH₂)₃-NH₃⁺Br⁻ + H₂O
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Amino-1-propanol | [1] |
| Reagent | 48% Hydrobromic Acid | [1] |
| Reaction Time | 15 hours | [1] |
| Temperature | Reflux | [1] |
| Product Form | Hydrobromide Salt | [1] |
| Crude Yield | 100% | [1] |
| Purity | Not Reported |
Experimental Protocol:
-
To a round-bottomed flask, add 3-amino-1-propanol (1.0 eq).
-
Carefully add 48% hydrobromic acid (3.0 eq).
-
Heat the mixture to reflux and maintain for 15 hours.[1]
-
After cooling, remove water and excess HBr by distillation under reduced pressure.
-
The resulting solid is further dried under vacuum over KOH/CaCl₂ to yield this compound hydrobromide as a brown solid.[1]
Gabriel Synthesis from 1,3-Dibromopropane
The Gabriel synthesis provides a classic and effective method for preparing primary amines from alkyl halides, minimizing the over-alkylation often seen with direct amination.[2][3] This two-step process involves the formation of an N-alkylphthalimide intermediate, followed by its cleavage to release the primary amine.[4][5]
Reaction Scheme:
-
C₆H₄(CO)₂NK + Br-(CH₂)₃-Br → C₆H₄(CO)₂N-(CH₂)₃-Br + KBr
-
C₆H₄(CO)₂N-(CH₂)₃-Br + N₂H₄ → Br-(CH₂)₃-NH₂ + C₆H₄(CO)₂N₂H₂ (Phthalhydrazide)
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,3-Dibromopropane | [3] |
| Reagents | Potassium Phthalimide (B116566), Hydrazine (B178648) Hydrate (B1144303) | [3][5] |
| Solvents | DMF (Step 1), Ethanol (B145695) (Step 2) | [6] |
| Overall Yield | Variable (Good yields reported for similar syntheses) | [7] |
| Purity | Dependent on purification |
Experimental Protocol:
Step 1: Synthesis of N-(3-Bromopropyl)phthalimide
-
Dissolve potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask.
-
Add 1,3-dibromopropane (1.1 eq) to the suspension.
-
Heat the reaction mixture with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(3-bromopropyl)phthalimide.
Step 2: Cleavage of N-(3-Bromopropyl)phthalimide (Ing-Manske Procedure)
-
Suspend N-(3-bromopropyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the suspension.[2]
-
Heat the mixture to reflux. A precipitate of phthalhydrazide (B32825) will form.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the phthalhydrazide precipitate.
-
The filtrate contains the desired this compound, which can be isolated as the free base or converted to its hydrobromide salt.
Purification of this compound
This compound is commonly handled as its more stable hydrobromide salt.[8] However, for many applications, the free amine is required. This section details the purification of both forms.
Purification of this compound Hydrobromide by Recrystallization
Recrystallization is an effective method for purifying solid this compound hydrobromide. The choice of solvent is critical for obtaining high purity crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Product Form | Crystalline Solid | |
| Melting Point | 171-172 °C | |
| Purity (Commercial) | >98% | [9] |
| Solubility | Soluble in water (50 mg/mL) | [10] |
Experimental Protocol:
-
Dissolve the crude this compound hydrobromide in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of ethanol and diethyl ether).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Conversion of this compound Hydrobromide to Free this compound and Purification
The conversion of the hydrobromide salt to the free amine requires careful basification followed by extraction. The free amine is less stable than its salt and should be handled accordingly. Low yields (as low as 5%) have been reported for some procedures, highlighting the need for an optimized protocol.[8]
Quantitative Data:
| Parameter | Value | Reference |
| Basification Agent | Saturated K₂CO₃ solution (to pH ~11) or NaOH solution (to pH ~10) | [8] |
| Extraction Solvent | Ethyl acetate (B1210297) or Diethyl ether | [1][8] |
| Reported Yield | 5% (unoptimized) | [8] |
Experimental Protocol:
-
Dissolve this compound hydrobromide in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of potassium carbonate (K₂CO₃) or a solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution reaches approximately 10-11.[8]
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or diethyl ether.[1][8]
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the free this compound.
-
Due to the potential instability of the free base, it is advisable to use it immediately or store it under an inert atmosphere at low temperature.
Purification of Free this compound by Vacuum Distillation
For liquid this compound, vacuum distillation is the preferred method of purification to avoid decomposition at its atmospheric boiling point.
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point (est.) | Lowered under vacuum | [6][11] |
| Purity | High |
Experimental Protocol:
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Gradually reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.
Visualizing the Workflows
To further clarify the synthetic and purification processes, the following diagrams illustrate the key steps and relationships.
References
- 1. This compound hydrobromide | 5003-71-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Very Short \& Short Qs [1 - 3 marks] How will you synthesize propanamine .. [askfilo.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 10. This compound hydrobromide, 98% | Fisher Scientific [fishersci.ca]
- 11. Purification [chem.rochester.edu]
An In-depth Technical Guide to the Physical Properties of 3-Bromopropylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a key bifunctional reagent utilized extensively in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure incorporates a primary amine and a bromoalkane, rendering it a versatile building block for the introduction of a propylamine (B44156) moiety. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its application in a synthetic workflow.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound hydrobromide are summarized below.
| Identifier | Value |
| CAS Number | 5003-71-4[1] |
| Molecular Formula | C₃H₉Br₂N[1] |
| Molecular Weight | 218.92 g/mol [1] |
| Appearance | White to off-white or brown crystalline powder/chunks.[2] It is also described as hygroscopic.[3] |
| IUPAC Name | 3-bromopropan-1-amine;hydrobromide[1] |
Quantitative Physical Data
The following tables present key quantitative physical properties of this compound hydrobromide, crucial for its handling, storage, and application in experimental settings.
Table 1: Thermal Properties
| Property | Value |
| Melting Point | 171-172 °C |
| Boiling Point | 150.6 °C at 760 mmHg |
| Flash Point | 44.9 °C |
Table 2: Solubility
| Property | Value |
| Water Solubility | 50 mg/mL |
Table 3: Spectroscopic Data
| Spectrum Type | Details |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 8.0 (s, 3H, NH₃⁺), 3.63 (t, J=6.5 Hz, 2H, CH₂Br), 2.92 (t, J=7.6 Hz, 2H, CH₂NH₃⁺), 2.13 (p, J=7.0 Hz, 2H, CH₂CH₂CH₂)[2] |
| ¹³C NMR | (DMSO-d₆) δ: 38.1 (CH₂NH₃⁺), 31.8 (CH₂Br), 30.2 (CH₂CH₂CH₂) |
| IR Spectroscopy | Key absorptions are expected for N-H stretching of the ammonium (B1175870) salt, C-H stretching, and C-Br stretching. The spectra are typically run using a KBr wafer or as a nujol mull.[1] |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound hydrobromide.
Melting Point Determination
The melting point of this compound hydrobromide is determined using the capillary method with a calibrated digital melting point apparatus.[4]
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
The sample is heated at a rapid rate initially to determine an approximate melting range.[6]
-
The apparatus is allowed to cool, and a second sample is prepared.[7]
-
The second sample is heated rapidly to about 10-15 °C below the approximate melting point.[6]
-
The heating rate is then reduced to 1-2 °C per minute.[6]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[7]
Solubility Determination
The aqueous solubility of this compound hydrobromide is determined by the equilibrium solubility method.[8]
Procedure:
-
An excess amount of this compound hydrobromide is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound hydrobromide in the clear filtrate is determined using a suitable analytical method, such as gravimetric analysis after solvent evaporation or by titration.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are acquired to confirm the chemical structure of this compound hydrobromide.
Procedure:
-
A sample of this compound hydrobromide (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. Key parameters such as chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, triplet, multiplet), and coupling constants (J) in Hertz (Hz) are recorded.[2]
-
For ¹³C NMR, the spectrum is acquired, and the chemical shifts of the carbon atoms are recorded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound hydrobromide.
Procedure (KBr Pellet Method):
-
A small amount of this compound hydrobromide is finely ground with anhydrous potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Application in Synthesis: A Workflow Example
This compound hydrobromide is a valuable precursor in the synthesis of various molecules. One such application is in the preparation of Homotaurine (3-aminopropanesulfonic acid), a compound that has been investigated for its potential neuroprotective effects.[9] The following diagram illustrates a generalized workflow for such a synthetic application.
Caption: Synthetic workflow for the utilization of this compound hydrobromide.
This workflow highlights the key stages in a typical synthesis involving this compound hydrobromide, from the initial reaction setup to the isolation of the final product. The specific reagents and conditions would be optimized for the desired target molecule.
References
- 1. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrobromide (5003-71-4) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chm.uri.edu [chm.uri.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. alzforum.org [alzforum.org]
Solubility Profile of 3-Bromopropylamine and its Hydrobromide Salt in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopropylamine and its more common hydrobromide salt. Aimed at researchers, scientists, and professionals in drug development, this document collates available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for the preparation of the free amine from its salt, a crucial step for many synthetic applications.
Executive Summary
This compound is a bifunctional molecule containing both an amino group and a bromoalkane. This structure dictates its solubility, which is further complicated by the common commercial availability of its hydrobromide salt. The free base is known to be unstable, prone to intramolecular cyclization. Consequently, it is most often generated in situ from the stable hydrobromide salt. This guide summarizes the known qualitative and quantitative solubility of this compound hydrobromide in various solvents and provides an inferred solubility profile for the free base based on general chemical principles and documented laboratory procedures.
Core Concepts: Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its polar amine group and the less polar bromopropyl chain. Key factors include:
-
Polarity: The amine group can engage in hydrogen bonding, favoring solubility in polar protic solvents.
-
Van der Waals Forces: The alkyl chain contributes to interactions with nonpolar solvents.
-
Salt Formation: As a hydrobromide salt, the compound is ionic, which dramatically increases its solubility in polar solvents, particularly water.
Solubility Data
Direct quantitative solubility data for this compound, especially in its free base form, is scarce in published literature. However, a combination of qualitative statements from various sources and general principles of chemical solubility allows for the construction of a useful solubility profile.
This compound Hydrobromide
This salt form is generally a hygroscopic crystalline solid.[1] Its ionic nature makes it more soluble in polar solvents.
| Solvent | Formula | Type | Solubility | Quantitative Data (if available) |
| Water | H₂O | Polar Protic | Soluble | 50 mg/mL[2][3][4][5][6] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not specified |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not specified |
| Methanol | CH₃OH | Polar Protic | Soluble (inferred from use in reactions) | Not specified |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Insoluble | Not specified |
| Benzene | C₆H₆ | Nonpolar | Insoluble | Not specified |
This compound (Free Base)
The free base is a less polar entity than its hydrobromide salt. Its solubility is expected to follow the "like dissolves like" principle, with better solubility in organic solvents and lower solubility in water compared to the salt. The free base is often prepared in an aqueous solution and then extracted into an organic solvent.
| Solvent | Formula | Type | Inferred Solubility | Rationale |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Used for extraction from aqueous solutions.[7] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Used for extraction in multi-step syntheses.[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | Common solvent for organic compounds of similar polarity. |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble | Similar to DCM. |
| Water | H₂O | Polar Protic | Sparingly Soluble | As a small amine (<6 carbons), some water solubility is expected, but less than the salt.[1][9] |
| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble | Haloalkanes and alkylamines show solubility in nonpolar solvents.[2][3][4][10][11] |
Experimental Protocols for Solubility Determination
For precise solubility measurement, especially when quantitative data is unavailable, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials and Equipment
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.
-
The solvent of interest
-
This compound (hydrobromide or freshly prepared free base)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
For faster separation, centrifuge the vial at a constant temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant liquid.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of aliquot) / Initial volume of aliquot
-
Visualization of Key Workflow
A common requirement for using this compound is the conversion of the stable hydrobromide salt to the reactive free base, followed by its extraction into an organic solvent for use in a subsequent reaction. The following diagram illustrates this fundamental workflow.
Caption: Workflow for the generation and extraction of free this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its use in a laboratory setting. The hydrobromide salt exhibits good solubility in polar protic solvents, whereas the free base is more amenable to dissolution in a range of common organic solvents. The provided experimental protocol offers a reliable method for determining precise solubility values as needed for specific research and development applications. Researchers should always handle this compound and its salt with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. einsteinclasses.com [einsteinclasses.com]
- 5. chembk.com [chembk.com]
- 6. This compound hydrobromide, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. quora.com [quora.com]
An In-Depth Technical Guide on the Reactivity of 3-Bromopropylamine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine is a versatile bifunctional reagent widely employed in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring a primary amine and a reactive alkyl bromide, allows for a diverse range of chemical transformations. The inherent nucleophilicity of the amino group and the electrophilicity of the carbon bearing the bromine atom dictate its reactivity profile, making it a valuable building block for the introduction of a 3-aminopropyl moiety. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, thiols, and carboxylates. It details reaction mechanisms, presents quantitative data where available, and furnishes experimental protocols for key transformations, offering a practical resource for researchers in drug development and related fields.
Core Reactivity Principles
The reactivity of this compound is governed by two primary modes of reaction: nucleophilic substitution at the C-Br bond and reactions involving the primary amine.
-
Nucleophilic Substitution (SN2 Reaction): The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The efficiency of this reaction is influenced by the strength and concentration of the nucleophile, the solvent, and the reaction temperature.
-
Intramolecular Cyclization: The presence of both a nucleophilic amino group and an electrophilic alkyl bromide within the same molecule allows for an intramolecular SN2 reaction. This results in the formation of a four-membered heterocyclic ring, azetidine (B1206935). This reaction is often in competition with intermolecular reactions and its favorability is dependent on reaction conditions.
-
Reactions of the Primary Amine: The primary amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and reductive amination. When reacting this compound with another nucleophile, the free amine can be protonated under acidic conditions or protected to prevent unwanted side reactions. It is commonly available as the hydrobromide salt (this compound·HBr) to improve stability and handling, as the free base can be prone to self-reaction.[1]
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 1,3-diamines. However, these reactions are often complicated by polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine and can react further with the alkyl halide.[2]
A computational study on the alkylation of amines with 1-bromopropane (B46711) suggests that the product of the first alkylation is an ion pair of the protonated secondary amine and the bromide ion. A subsequent proton transfer to the reactant primary amine can occur, regenerating a nucleophilic secondary amine that can undergo a second alkylation. This proton transfer equilibrium and the similar reactivity of primary and secondary amines contribute to the observed low selectivity in some cases.[3]
To achieve mono-alkylation, strategies such as using a large excess of the primary amine, or a competitive deprotonation/protonation strategy with the amine hydrobromide salt can be employed.[4]
Quantitative Data for Amine Alkylation
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Sodium Azide (B81097) | This compound·HBr | - | Water | 80 | 16 | 1-Azido-3-aminopropane | Not specified | [5] |
| Phthalimide | This compound·HBr | K₂CO₃ | DMF | Not specified | Not specified | N-(3-Bromopropyl)phthalimide | Not specified | [6] |
| Aniline | This compound·HBr | Not specified | Not specified | Not specified | Not specified | N-(3-Bromopropyl)aniline | Not specified | [7][8] |
Note: The yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Experimental Protocol: Synthesis of 1-Azido-3-aminopropane
This protocol is adapted from the supplementary information of a Royal Society of Chemistry publication.[5]
Materials:
-
This compound hydrobromide
-
Sodium azide (NaN₃)
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
150 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 150 mL round-bottom flask containing 100 mL of deionized water, add 3.2 g (15 mmol) of this compound hydrobromide.
-
Add 3.2 g (50 mmol) of sodium azide to the solution.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After 16 hours, remove approximately two-thirds of the solvent by vacuum distillation.
-
Cool the flask in an ice-water bath and slowly add 4 g of potassium hydroxide.
-
Extract the aqueous solution three times with 50 mL portions of diethyl ether.
-
Combine the organic phases and dry over anhydrous K₂CO₃ overnight.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by rotary evaporation and dry the product under reduced pressure to obtain 1-azido-3-aminopropane.
Intramolecular Cyclization to Azetidine
The intramolecular nucleophilic substitution of this compound, where the amino group attacks the carbon bearing the bromine, leads to the formation of azetidine, a four-membered nitrogen-containing heterocycle. This cyclization is often performed in the presence of a base to deprotonate the ammonium (B1175870) salt and generate the more nucleophilic free amine.
Caption: Intramolecular cyclization of this compound to form azetidine.
While this reaction provides a direct route to the azetidine ring system, it is often reported to give low yields due to competing intermolecular polymerization. More efficient syntheses of azetidine often involve protection of the amine, cyclization, and subsequent deprotection.
Reactivity with Thiol Nucleophiles
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with this compound to form 3-(alkylthio)propan-1-amines or 3-(arylthio)propan-1-amines. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more potent thiolate nucleophile.
Quantitative Data for Thiol Alkylation
A study on the alkylation of cysteine residues with this compound provides specific conditions for this transformation, highlighting its utility in protein chemistry for quantitative analysis.[9]
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Cysteine | This compound | Not specified | Not specified | Not specified | Not specified | S-3-aminopropylcysteine | Quantitative | [9] |
Experimental Protocol: Alkylation of Cysteine Residues in Proteins (General Procedure)
This generalized protocol is based on the findings for quantitative cysteine analysis.[9]
Materials:
-
Protein sample containing cysteine residues
-
This compound hydrobromide
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Denaturant (e.g., guanidine (B92328) hydrochloride or urea)
Procedure:
-
Dissolve the protein sample in a denaturing buffer containing a reducing agent to ensure all cysteine residues are in their free thiol form.
-
Incubate the solution to allow for complete reduction of disulfide bonds.
-
Add a molar excess of this compound hydrobromide to the protein solution. The optimal concentration and reaction time will depend on the specific protein and should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a sufficient period to ensure complete alkylation.
-
Quench the reaction, for example, by adding a thiol-containing reagent like mercaptoethanol.
-
The resulting protein with S-3-aminopropylcysteine residues can then be purified and analyzed.
Reactivity with Carboxylate Nucleophiles
Carboxylate anions, derived from carboxylic acids, can also act as nucleophiles, attacking this compound to form ester intermediates. However, the nucleophilicity of carboxylates is generally lower than that of amines or thiolates, often requiring more forcing conditions or the use of a catalyst. The resulting 3-aminopropyl esters can be valuable intermediates in synthesis.
Limited specific quantitative data for the reaction of this compound with a range of carboxylates was found in the initial literature search. In general, the reaction would be expected to proceed under conditions that favor SN2 reactions, such as using a polar aprotic solvent like DMF or DMSO and elevated temperatures.
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in drug discovery and development.
-
Scaffold Elaboration: The 3-aminopropyl group can be introduced into a molecule to serve as a linker or to provide a basic nitrogen atom for interaction with biological targets. For instance, derivatives of 3-aminopropoxy-benzenamines have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.[10] Arylpropylamine derivatives are also explored as potential multi-target antidepressants.[11]
-
Linker Chemistry: In the development of modern therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), linkers play a crucial role in connecting the targeting moiety to the payload or the E3 ligase ligand.[12][13][][15] The 3-aminopropyl unit derived from this compound can serve as a simple and flexible component of these linkers.
Caption: General structure of a PROTAC, where this compound can be a precursor for the linker.
-
Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of various biologically active compounds. For example, it can be used in the synthesis of mu opioid receptor ligands.[16]
Experimental Workflows
A general workflow for the reaction of this compound with a nucleophile involves several key steps, which can be adapted based on the specific nucleophile and desired product.
Caption: A generalized workflow for nucleophilic substitution reactions with this compound.
Conclusion
This compound is a valuable and highly reactive building block in organic synthesis, offering a straightforward means of introducing a functionalized three-carbon chain. Its reactions with a variety of nucleophiles, particularly amines and thiols, are fundamental transformations in the synthesis of compounds for drug discovery and materials science. While challenges such as controlling polyalkylation in reactions with amines exist, various strategies can be employed to achieve the desired products. This guide has provided an overview of the key reactivity patterns, furnished available quantitative data, and presented detailed experimental protocols to aid researchers in effectively utilizing this versatile reagent in their synthetic endeavors. Further research into the quantitative kinetic aspects of its reactions with a broader range of nucleophiles would undoubtedly enhance its predictable application in complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spectrabase.com [spectrabase.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Quantitation of cysteine residues alkylated with this compound by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromopropylamine Hydrobromide: Properties, pKa, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromopropylamine hydrobromide, a versatile bifunctional reagent crucial in synthetic chemistry and drug development. The document details its physicochemical properties, with a core focus on the acidity of its primary amino group and the associated pKa value. Detailed, actionable experimental protocols are provided for the determination of its pKa via potentiometric titration, and for its application in the synthesis of bioactive molecules such as homotaurine and indenoisoquinoline-based topoisomerase I inhibitors. The role of these inhibitors in cellular signaling pathways is also illustrated. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Physicochemical Properties
This compound hydrobromide is a white to off-white crystalline solid. It is appreciated in organic synthesis for its bifunctional nature, possessing a nucleophilic primary amine and a reactive alkyl bromide. This dual reactivity makes it an excellent choice for introducing a three-carbon aminopropyl linker into various molecular scaffolds.[1][2] The compound is hygroscopic and soluble in water.[3]
| Property | Value | Reference(s) |
| CAS Number | 5003-71-4 | [4] |
| Molecular Formula | C₃H₉Br₂N | [4] |
| Molecular Weight | 218.92 g/mol | [4] |
| Melting Point | 171-172 °C | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water (50 mg/mL) | [3] |
| Sensitivity | Hygroscopic | [4] |
Acidity and pKa Value
The key chemical characteristic of this compound hydrobromide relevant to its reactivity in aqueous and buffered solutions is the acidity of its protonated primary amino group (-NH₃⁺). The pKa value of this group dictates the pH at which the amine is protonated versus deprotonated (free base), which in turn governs its nucleophilicity.
| Parameter | Value | Source |
| Estimated pKa | ~9.80 | [5] |
Experimental Protocols
Experimental Determination of pKa by Potentiometric Titration
This protocol describes a standard method for the experimental determination of the pKa value of this compound hydrobromide.[3][6][7]
Objective: To determine the acid dissociation constant (pKa) of the protonated amine function of this compound hydrobromide in an aqueous solution.
Materials:
-
This compound hydrobromide
-
Deionized water, boiled to remove dissolved CO₂
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette (10 mL or 25 mL)
-
Beaker (100 mL)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[6]
-
Sample Preparation: Accurately weigh a sample of this compound hydrobromide to prepare a ~5 mM solution in a 100 mL beaker (e.g., 109.5 mg in 100 mL).
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[6]
-
Initial Acidification: Add a small amount of 0.1 M HCl to lower the initial pH to ~2.0, ensuring the amine is fully protonated.[6]
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Begin stirring at a moderate, constant speed.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to obtain the titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV).
-
The equivalence point is the volume of NaOH at which the first derivative is maximum.
-
The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Spectroscopic Analysis of 3-Bromopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 3-Bromopropylamine, a versatile building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, primarily in its hydrobromide salt form, which is the common commercial and stable form.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: Deuterium (B1214612) Oxide (D₂O) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.55 | Triplet (t) | 6.8 | 2H | α-CH₂ (Br-CH₂ -CH₂-CH₂-NH₃⁺) |
| 3.20 | Triplet (t) | 7.6 | 2H | γ-CH₂ (Br-CH₂-CH₂-CH₂ -NH₃⁺) |
| 2.25 | Quintet (p) | 7.2 | 2H | β-CH₂ (Br-CH₂-CH₂ -CH₂-NH₃⁺) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: Deuterium Oxide (D₂O) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 38.6 | γ-C (Br-CH₂-CH₂-C H₂-NH₃⁺) |
| 30.5 | β-C (Br-CH₂-C H₂-CH₂-NH₃⁺) |
| 28.9 | α-C (Br-C H₂-CH₂-CH₂-NH₃⁺) |
IR (Infrared) Spectroscopy Data
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, Broad | N-H stretch (primary amine salt), C-H stretch (alkane) |
| 1600-1500 | Medium | N-H bend (primary amine salt) |
| 1470-1430 | Medium | C-H bend (alkane) |
| 1260 | Medium | C-N stretch |
| 650-550 | Strong | C-Br stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) - Data for the free base (this compound)[1]
| m/z | Relative Intensity | Assignment |
| 137/139 | Moderate | [M]⁺ (Molecular ion) |
| 108/110 | Low | [M - CH₂NH₂]⁺ |
| 58 | Low | [CH₂CH₂NH₂]⁺ |
| 44 | High | [CH₂NH₂]⁺ |
| 30 | Very High (Base Peak) | [CH₂NH₂]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound hydrobromide
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound hydrobromide was dissolved in 0.6-0.7 mL of D₂O in a small vial. The solution was mixed thoroughly using a vortex mixer until the solid was completely dissolved.
-
Sample Transfer: The solution was then transferred into a clean, dry 5 mm NMR tube using a pipette.
-
Instrument Setup: The NMR tube was placed in the spectrometer's autosampler or manually inserted into the magnet. The instrument was locked onto the deuterium signal of the D₂O solvent. Shimming was performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment was performed. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment was conducted. Key acquisition parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound hydrobromide
-
Potassium Bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation: A small amount of this compound hydrobromide (1-2 mg) was ground with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder was obtained.
-
Pellet Formation: The powder was then transferred to a pellet press and compressed under high pressure (8-10 tons) for several minutes to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment was acquired.
-
Sample Spectrum: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the IR spectrum was recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol)
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound in a suitable volatile solvent was prepared.
-
Injection: A small volume (typically 1 µL) of the solution was injected into the GC inlet, where it was vaporized and separated from the solvent.
-
Ionization: The separated analyte molecules entered the ion source of the mass spectrometer, where they were bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The separated ions were detected, and a mass spectrum was generated, plotting the relative abundance of ions versus their m/z values.
-
Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using NMR, IR, and Mass Spectrometry.
References
The Commercial Landscape of 3-Bromopropylamine Hydrobromide: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 18, 2025 – 3-Bromopropylamine hydrobromide, a key building block in pharmaceutical and chemical synthesis, is widely available from a multitude of commercial suppliers. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and applications, with a focus on its role in the synthesis of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals.
Commercial Availability
This compound hydrobromide is readily accessible in various quantities and purities from major chemical suppliers. Researchers can source this compound in package sizes ranging from grams to kilograms, with purity levels typically at 98% or higher. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number (Example) | Purity | Available Quantities |
| Thermo Scientific Chemicals | AAB2325414 | 98% | 25 g, 100 g |
| Tokyo Chemical Industry (TCI) | B1263 | >98.0% | 25 g, 100 g, 500 g |
| Sigma-Aldrich | B79803 | 98% | 100 g |
| Chem-Impex | 06143 | 98% | Inquire for bulk |
| Fisher Scientific | AC107380250 | 98% | 25 g, 100 g |
Note: Pricing is subject to change and may vary based on quantity and supplier. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound hydrobromide is crucial for its safe handling, storage, and application in experimental work.
| Property | Value | Reference |
| CAS Number | 5003-71-4 | [1] |
| Molecular Formula | C₃H₈BrN · HBr (or C₃H₉Br₂N) | [1] |
| Molecular Weight | 218.92 g/mol | [1] |
| Appearance | White to off-white or pale cream/pink crystalline powder or chunks | [2][3] |
| Melting Point | 171-175 °C | [2] |
| Solubility | Soluble in water | [2] |
| Hygroscopicity | Hygroscopic | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [3] |
Applications in Synthesis
This compound hydrobromide serves as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a bromoalkane, allows for its use as a linker and a precursor for introducing a propylamine (B44156) moiety.
One notable application is in the synthesis of precursors for therapeutic agents such as Sibutramine, a norepinephrine-dopamine reuptake inhibitor previously used for the treatment of obesity. The synthesis of Sibutramine and its metabolites often involves the reaction of a Grignard reagent, which can be prepared from a protected form of this compound, with a cyclobutanecarbonitrile (B1293925) derivative.
It is also utilized in the development of topoisomerase inhibitors, which are a class of anticancer agents.[4] The propylamine group can be incorporated into larger molecular scaffolds to modulate their biological activity and pharmacokinetic properties.
Experimental Protocols
The following is a representative experimental protocol for a key reaction type involving a precursor derived from this compound hydrobromide, illustrating its utility in the synthesis of a pharmaceutical intermediate. This protocol is based on synthetic routes towards Sibutramine.
Reaction: Synthesis of a Sibutramine Precursor via Grignard Reaction
Objective: To synthesize 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, a key intermediate in the synthesis of Sibutramine, through the reaction of a Grignard reagent derived from a protected this compound with 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029).
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1-(4-chlorophenyl)cyclobutanecarbonitrile
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
Methodology:
-
Protection of the Amine:
-
Dissolve this compound hydrobromide in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add a base, such as sodium bicarbonate, to neutralize the hydrobromide salt.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to yield tert-butyl (3-bromopropyl)carbamate.
-
Extract the product with an organic solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve the protected tert-butyl (3-bromopropyl)carbamate in anhydrous THF and add it dropwise to the magnesium turnings.
-
The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
-
-
Reaction with the Nitrile:
-
Dissolve 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous THF and cool the solution in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the nitrile solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Deprotection:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate is then treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the desired primary amine intermediate.
-
-
Purification:
-
The final product can be purified by column chromatography on silica (B1680970) gel.
-
Visualizing Chemical and Biological Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for a Sibutramine precursor.
Caption: Mechanism of action of a Topoisomerase I inhibitor.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound hydrobromide in their synthetic endeavors. Its ready availability and versatile reactivity make it a valuable tool in the development of novel chemical entities with potential therapeutic applications. For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the respective suppliers.
References
Safe Handling and Storage of 3-Bromopropylamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established institutional safety protocols. All laboratory work should be conducted by qualified personnel who have received appropriate safety training.
Introduction
3-Bromopropylamine hydrobromide is a valuable reagent in organic synthesis, frequently utilized to introduce a propylamine (B44156) functional group into molecules.[1] Its application is particularly notable in the development of pharmaceutical compounds. However, its safe and effective use necessitates a thorough understanding of its hazardous properties and the implementation of stringent handling and storage protocols. This guide provides an in-depth overview of the safe management of this compound hydrobromide, compiling essential data and outlining best practices for laboratory use.
Hazard Identification and Classification
This compound hydrobromide is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound hydrobromide is fundamental to its safe handling.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₈BrN · HBr | [3] |
| Molecular Weight | 218.92 g/mol | [2] |
| Appearance | White to off-white or pale cream/pink powder or chunks. | [3][4] |
| Melting Point | 171-175 °C | [5] |
| Boiling Point | 150.6 °C at 760 mmHg | [3] |
| Flash Point | 44.9 °C | [3] |
| Solubility | Soluble in water (50 mg/mL). | [3] |
| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [6] |
Toxicological Information
Detailed toxicological data for this compound hydrobromide is limited. The available data is summarized below. The absence of comprehensive data necessitates handling this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.
| Route of Exposure | Species | Value | Reference(s) |
| Intraperitoneal | Mouse | LD50: 109 mg/kg | [2][7] |
| Oral | No data available | ||
| Dermal | No data available | ||
| Inhalation | No data available |
Chronic Toxicity, Carcinogenicity, and Mutagenicity:
There is no data available regarding the chronic toxicity, carcinogenicity, or mutagenicity of this compound hydrobromide.[4]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safe handling procedures is paramount to minimize exposure and ensure personnel safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[8]
General Hygiene Practices
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
-
Contaminated clothing should be removed immediately and laundered before reuse.
Storage Requirements
Proper storage is crucial to maintain the integrity of this compound hydrobromide and to prevent hazardous situations.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
The compound is hygroscopic; protect from moisture.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
-
Store in a locked cabinet or other secure location.
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 5.2.
-
Avoid generating dust.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.
-
Do not allow the material to enter drains or waterways.[4]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Experimental Protocols: General Guidance
While specific experimental protocols will vary depending on the application, the following provides general guidance for common laboratory procedures involving this compound hydrobromide.
Weighing
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a clean, dry spatula and weighing vessel.
-
Close the container immediately after removing the desired amount.
Dissolution
-
When preparing solutions, add the solid this compound hydrobromide slowly to the solvent with stirring.
-
Be aware that the dissolution process may be exothermic.
-
Use a flask or beaker of appropriate size to avoid splashing.
Addition to a Reaction Mixture
-
If adding as a solid, do so in portions to control the reaction rate, especially if the reaction is exothermic.
-
If adding as a solution, use a dropping funnel or syringe pump for controlled addition.
-
Ensure the reaction vessel is equipped with appropriate stirring and temperature control.
Visualizations
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound hydrobromide.
Chemical Incompatibility Diagram
Caption: Chemical incompatibilities of this compound hydrobromide.
First Aid Decision Tree
Caption: A decision tree for first aid measures following exposure.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. thomassci.com [thomassci.com]
- 6. aksci.com [aksci.com]
- 7. This compound hydrobromide - Hazardous Agents | Haz-Map [haz-map.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Bromopropylamine: Equivalents, Synonyms, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromopropylamine, a versatile bifunctional reagent crucial in synthetic chemistry. The document details its chemical synonyms, properties, and key applications, with a focus on its role in the synthesis of complex molecules of pharmaceutical interest. Experimental protocols and a comparative analysis of chemical equivalents are also presented to aid researchers in its effective utilization.
Chemical Identity and Properties
This compound is a primary alkyl halide containing a terminal amino group. It is most commonly available and handled as its hydrobromide salt to improve stability, as the free base can be prone to self-reactivity.
Synonyms and Chemical Equivalents
A variety of synonyms are used in literature and commercial listings for this compound and its hydrobromide salt. Understanding these is crucial for effective literature searches and procurement.
Table 1: Synonyms and Identifiers for this compound and its Hydrobromide Salt
| Compound | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-Propanamine, 3-bromo-; 3-Amino-1-propyl bromide | 18370-81-5[1] | C₃H₈BrN | 138.01[1] |
| This compound hydrobromide | 3-Aminopropyl bromide hydrobromide; 1-Amino-3-bromopropane hydrobromide; 3-Bromo-1-propanamine, hydrobromide; 3-Bromopropanamine hydrobromide; 3-Bromopropylammonium bromide | 5003-71-4[2] | C₃H₉Br₂N | 218.92[2] |
Chemical Equivalents:
While this compound is a widely used reagent for introducing a 3-aminopropyl moiety, other reagents can serve a similar function. The choice of reagent often depends on the specific reaction conditions and the nature of the substrate.
-
3-Chloropropylamine: The chlorinated analog is also commercially available, typically as the hydrochloride salt (CAS No: 6276-54-6)[3]. While often more economical, the carbon-chlorine bond is generally less reactive than the carbon-bromine bond, which may necessitate harsher reaction conditions (e.g., higher temperatures or the use of an iodide catalyst) to achieve comparable yields.
-
N-(3-Bromopropyl)phthalimide: This reagent (CAS No: 5460-29-7) provides a protected form of the amino group[4][5]. The phthalimide (B116566) group prevents the amine from participating in undesired side reactions. The primary amine can be subsequently liberated via hydrazinolysis (the Ing-Manske procedure) or other deprotection methods[6]. This approach is particularly useful when the desired reaction is N-alkylation of a different nucleophile in the presence of the primary amine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrobromide is provided below.
Table 2: Physicochemical Properties of this compound Hydrobromide
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 171-172 °C (lit.) | |
| Solubility | Soluble in water | [8] |
| Stability | Hygroscopic; more stable than the free base |
Key Synthetic Applications
This compound serves as a key building block for the introduction of a propylamine (B44156) side chain in the synthesis of various complex molecules. Its bifunctional nature allows for a range of chemical transformations.
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
A significant application of this compound hydrobromide is in the synthesis of indenoisoquinoline derivatives, a class of potent topoisomerase I inhibitors with potential as anticancer agents.[8][9] The propylamine side chain is often crucial for their biological activity.
The general synthetic strategy involves the condensation of a substituted benzaldehyde (B42025) with this compound to form a Schiff base. This intermediate then undergoes further reactions, including cyclization and functional group manipulations, to yield the final indenoisoquinoline core.
-
To a solution of a substituted benzaldehyde (1.0 eq) in chloroform (B151607) (CHCl₃), add this compound hydrobromide (1.1 eq), triethylamine (B128534) (Et₃N, 2.2 eq), and anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude Schiff base, which can often be used in the next step without further purification.
Synthesis of Rotaxanes
This compound is also utilized in the synthesis of rotaxanes, which are mechanically interlocked molecular architectures.[7][10] In this context, it can be used to introduce a functional group on the "thread" component of the rotaxane, which can then be used for stoppering reactions to form the final interlocked structure.
The synthesis of a[11]rotaxane can be achieved through a "threading-followed-by-stoppering" approach. A macrocycle is first threaded onto a linear molecule (the thread) containing a reactive group, such as the amine from this compound. This amine can then react with a bulky "stopper" molecule to prevent the macrocycle from dethreading.
-
Dissolve the pseudorotaxane intermediate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Add the bulky stopper molecule containing a reactive functional group (e.g., an acid chloride or an alkyne for click chemistry) (1.1 eq) and a suitable catalyst or base (e.g., copper(I) bromide and diisopropylethylamine for a CuAAC reaction).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, purify the reaction mixture by column chromatography to isolate the[11]rotaxane.
Biological Activity and Signaling Pathways
While this compound is a valuable synthetic tool for creating biologically active molecules, there is currently no evidence in the scientific literature to suggest that this compound itself has a direct role in biological signaling pathways.[7] Its biological effects are primarily attributed to the properties of the larger molecules into which it is incorporated. For instance, the indenoisoquinoline compounds synthesized using this compound derive their anticancer activity from the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair.
Safety and Handling
This compound hydrobromide is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere. The free base is less stable and can undergo self-alkylation, so it is typically generated in situ for reactions.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(3-溴丙基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. Buy this compound hydrobromide | 5003-71-4 [smolecule.com]
- 8. This compound hydrobromide | 5003-71-4 [chemicalbook.com]
- 9. This compound 98 5003-71-4 [sigmaaldrich.com]
- 10. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis and Biological Evaluation of Nitrated 7-, 8-, 9-, and 10- Hydroxyindenoisoquinolines as Potential Dual Topoisomerase I (Top1)−Tyrosyl-DNA Phosphodiesterase I (TDP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 3-Bromopropylamine in alkylation reactions
An In-depth Technical Guide to the Mechanism of Action of 3-Bromopropylamine in Alkylation Reactions
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, containing both a nucleophilic primary amine and an electrophilic carbon bearing a bromine leaving group, allows it to act as a versatile building block for introducing a propylamine (B44156) moiety into a wide range of molecules.[1] It is most commonly supplied and stored as its hydrobromide salt (this compound hydrobromide) to enhance stability and prevent self-reactivity.[1][2] This guide provides a detailed exploration of the core mechanisms governing its use in alkylation reactions, common experimental considerations, and prevalent side reactions that researchers must manage.
Core Mechanism of Action: Nucleophilic Aliphatic Substitution (SN2)
The primary mechanism through which this compound participates in alkylation is the SN2 (bimolecular nucleophilic substitution) reaction.[1] In this process, a nucleophile (Nu:⁻) attacks the carbon atom bonded to the bromine. The reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon while the carbon-bromine bond is simultaneously broken.
The amine group of this compound itself does not directly participate in the primary alkylating step. Instead, the molecule serves as the electrophile. For the reaction to proceed, the nucleophile must be strong enough to displace the bromide leaving group.
References
An In-depth Technical Guide to the Potential Hazards of 3-Bromopropylamine Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards associated with the decomposition of 3-bromopropylamine and its common salt form, this compound hydrobromide. Understanding the thermal and chemical stability of this reagent is critical for its safe handling in research and development settings, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document summarizes known decomposition pathways, the hazards of potential byproducts, and provides conceptual experimental protocols for risk assessment.
Overview of this compound Instability
This compound is a bifunctional molecule containing a primary amine and a primary alkyl bromide. This structure inherently predisposes it to several decomposition pathways, primarily driven by temperature and the presence of bases or nucleophiles. The primary safety concerns revolve around the generation of corrosive and toxic gases, as well as the formation of a strained, reactive heterocyclic compound, azetidine (B1206935).
Thermal Decomposition Hazards
Gaseous Decomposition Products
Upon heating, this compound hydrobromide is known to decompose into several hazardous gaseous substances.[1] The generally reported decomposition products are:
-
Carbon Oxides (CO, CO₂): Carbon monoxide is a toxic gas that is an asphyxiant, and carbon dioxide can displace oxygen.
-
Nitrogen Oxides (NOₓ): These are a group of highly reactive and toxic gases.
-
Hydrogen Bromide (HBr): A highly corrosive and toxic gas that can cause severe respiratory damage.
Table 1: Summary of Gaseous Thermal Decomposition Products
| Decomposition Product | Chemical Formula | Key Hazards |
| Carbon Monoxide | CO | Toxic, Flammable, Asphyxiant |
| Carbon Dioxide | CO₂ | Asphyxiant at high concentrations |
| Nitrogen Oxides | NOₓ | Toxic, Respiratory Irritant, Oxidizer |
| Hydrogen Bromide | HBr | Corrosive, Toxic, Severe Respiratory Irritant |
Intramolecular Cyclization: A Significant Unreported Hazard
A critical decomposition pathway for this compound, especially in the presence of a base or upon heating of the free base, is intramolecular cyclization to form azetidine.[2] This reaction is a significant hazard that is often not explicitly mentioned in standard safety data sheets for this compound hydrobromide.
Azetidine is a four-membered heterocyclic amine that presents its own set of considerable hazards:
-
High Flammability: Azetidine is a highly flammable liquid and vapor.[3]
-
Corrosivity: It is known to cause severe skin burns and eye damage.[3]
-
Toxicity: It is harmful if swallowed.[3]
The formation of azetidine can be unexpected if the hydrobromide salt is neutralized without careful temperature control or if the free base is distilled. The conditions for this cyclization are often treatment with a base. While this is a synthetic route to azetidine, uncontrolled decomposition can lead to the accumulation of this hazardous compound. One synthetic procedure notes that the cyclization of this compound with potassium hydroxide (B78521) results in a low yield, suggesting that other decomposition or side reactions may occur.[2]
Table 2: Properties and Hazards of Azetidine
| Property | Value | Reference |
| CAS Number | 503-29-7 | [4] |
| Molecular Formula | C₃H₇N | [4] |
| Boiling Point | 61-63 °C | [5] |
| Flash Point | -21 °C | [5] |
| Key Hazards | Highly Flammable, Causes Severe Skin Burns and Eye Damage, Harmful if Swallowed | [3][4] |
Decomposition Pathways and Mechanisms
The decomposition of this compound can proceed through two primary, competing pathways: intermolecular decomposition leading to gaseous products and intramolecular cyclization to form azetidine.
References
- 1. fishersci.com [fishersci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
A Technical Guide to the Theoretical and Experimental Properties of 3-Bromopropylamine
Abstract: This document provides a comprehensive technical overview of 3-Bromopropylamine, a versatile bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. It contrasts the theoretical, computed properties of the free base form with the experimentally determined properties of its more common and stable hydrobromide salt. This guide includes detailed summaries of physicochemical characteristics, spectral data, and key applications in synthesis. Furthermore, it furnishes detailed experimental protocols for its synthesis and derivatization, alongside essential safety and handling information. Visual workflows and diagrams are provided to illustrate key processes and concepts, serving as an in-depth resource for laboratory and development settings.
Physicochemical Properties: A Comparative Analysis
This compound is a valuable reagent due to its dual reactivity: a nucleophilic primary amine and an electrophilic carbon atom attached to a bromine leaving group. The free base (CAS: 18370-81-5) is inherently unstable due to the potential for intramolecular cyclization or intermolecular polymerization, where the amine of one molecule attacks the alkyl bromide of another.[1] For this reason, it is almost exclusively supplied and handled as its more stable hydrobromide salt (CAS: 5003-71-4), a hygroscopic crystalline solid.[2][3] This section delineates the computed properties of the free base against the observed experimental properties of the hydrobromide salt.
Table 1: Theoretical Properties of this compound (Free Base)
This table summarizes the computed physicochemical properties for the free base form of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₈BrN | [4] |
| CAS Number | 18370-81-5 | [4] |
| Molecular Weight | 138.01 g/mol | [4] |
| Exact Mass | 136.98401 Da | [4] |
| Predicted pKa | 9.20 ± 0.10 | [5] |
| Predicted Boiling Point | 150.6 ± 23.0 °C | [5] |
| Predicted Density | 1.454 ± 0.06 g/cm³ | [5] |
| Topological Polar Surface Area | 26.0 Ų | [4] |
Table 2: Experimental Properties of this compound Hydrobromide
This table presents the experimentally verified properties of the commonly used hydrobromide salt.
| Property | Value | Source |
| Molecular Formula | C₃H₈BrN · HBr (C₃H₉Br₂N) | [2][6] |
| CAS Number | 5003-71-4 | [2] |
| Synonyms | 3-Aminopropyl bromide hydrobromide | [7] |
| Molecular Weight | 218.92 g/mol | [2] |
| Exact Mass | 216.91017 Da | [2][8] |
| Physical Appearance | White to off-white hygroscopic crystalline powder or chunks. | [2][3][8] |
| Melting Point | 162 - 175 °C | [3][8] |
| Water Solubility | Soluble (50 mg/mL) | [8][9] |
| Stability | Stable under normal temperatures and pressures; hygroscopic. | [3][8] |
Spectral Data Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound hydrobromide.
Table 3: Summary of Available Spectroscopic Data
| Technique | Availability | Reference |
| ¹H NMR | Spectrum available | [2][10][11] |
| ¹³C NMR | Spectrum available | [12] |
| Raman Spectroscopy | Spectrum available | [2] |
| Infrared (IR) Spectroscopy | Spectrum available | [10] |
| Mass Spectrometry (MS) | Spectrum available | [10] |
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂-). The protons closest to the electron-withdrawing bromine atom would be the most deshielded (highest chemical shift), followed by the protons adjacent to the ammonium (B1175870) group, and finally the central methylene protons.
-
¹³C NMR: The carbon NMR spectrum should display three signals for the three unique carbon atoms in the propyl chain, with chemical shifts influenced by the adjacent bromine and nitrogen atoms.[12]
Reactivity and Applications in Synthesis
This compound hydrobromide is a cornerstone reagent for introducing a propylamine (B44156) functional group into molecules.[13] This bifunctionality makes it invaluable in constructing complex molecular architectures. Its primary applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of drugs for neurological disorders, as well as antihypertensive and antidepressant medications.[14] It is notably used in making indenoisoquinoline-based topoisomerase I inhibitors, which are potent anticancer agents.[15]
-
Materials Science: The compound is used to synthesize photochemically and thermally reactive rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machines.[9][16]
-
Agrochemical Development: It serves as a building block in the creation of novel agrochemical products for crop protection.[14]
-
Biomedical Research: It has been used to create antagonist analogues to study apoptosis and in the development of fucoidan-functionalized nanoparticles for targeted thrombolytic therapy.[13][15]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful use of this compound. The following protocols are based on published methods.
Protocol 1: Synthesis of this compound Hydrobromide
This protocol describes the synthesis from 3-amino-1-propanol.[9]
Materials:
-
3-amino-1-propanol
-
48% Hydrobromic acid (HBr)
-
Round-bottomed flask
-
Reflux condenser
-
Vacuum distillation apparatus
Procedure:
-
Combine 3-amino-1-propanol (1.0 eq) and 48% HBr (approx. 3.0 eq) in a round-bottomed flask.
-
Heat the mixture to reflux and maintain for 15 hours.
-
After reflux, remove the excess water and HBr from the mixture via distillation under reduced pressure.
-
Dry the resulting solid residue further under vacuum over a desiccant (e.g., KOH/CaCl₂) to yield this compound hydrobromide as a solid.
Protocol 2: Generation of Free Base this compound
This procedure is adapted from standard acid-base extraction principles discussed for this compound.[1] Caution is advised as the free base is unstable.
Materials:
-
This compound hydrobromide
-
Saturated aqueous potassium carbonate (K₂CO₃) or 1-2M Sodium Hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound hydrobromide in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add saturated aqueous K₂CO₃ or NaOH solution dropwise while stirring until the pH of the aqueous layer is ~10-11.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent. The resulting solution contains the free base this compound and should be used immediately in the next synthetic step.
Protocol 3: Synthesis of 1-Azido-3-aminopropane
This protocol demonstrates a common derivatization of this compound hydrobromide.[17]
Materials:
-
This compound hydrobromide
-
Sodium azide (B81097) (NaN₃)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Deionized water
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) and sodium azide (approx. 3.3 eq) in deionized water in a round-bottom flask.
-
Stir the reaction mixture at 80°C for 16 hours.
-
Remove approximately two-thirds of the solvent by vacuum distillation.
-
Cool the flask in an ice-water bath and slowly add potassium hydroxide pellets.
-
Extract the solution three times with diethyl ether.
-
Combine the organic phases, dry over anhydrous K₂CO₃ overnight, and then filter.
-
Remove the diethyl ether by rotary evaporation to obtain 1-azido-3-aminopropane.
Safety and Handling
Due to its hazardous nature, this compound hydrobromide requires careful handling.[2][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][18] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Use only in a well-ventilated area or outdoors.[3][18] Avoid formation and inhalation of dust.[18] Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] As the material is hygroscopic, storage under an inert atmosphere is recommended to prevent degradation.[3][6]
-
Toxicity: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][18] The intraperitoneal LD50 in mice is reported as 109 mg/kg.[2][8][19]
Table 4: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation.[2] |
| Hazard | H319 | Causes serious eye irritation.[2] |
| Hazard | H335 | May cause respiratory irritation. |
| Precaution | P261 | Avoid breathing dust.[18] |
| Precaution | P280 | Wear protective gloves/eye protection.[18] |
| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[18] |
| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18] |
Conclusion
This compound is a fundamental building block in modern chemical synthesis, bridging the gap between simple starting materials and complex, high-value molecules in drug discovery and materials science. While theoretical data for the free base provides a foundational understanding, practical application relies on the experimental properties of its more stable hydrobromide salt. A thorough understanding of its reactivity, handling requirements, and synthetic protocols is essential for its safe and effective use in a research and development context.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 18370-81-5 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound Hydrobromide | CymitQuimica [cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. This compound hydrobromide | 5003-71-4 [chemicalbook.com]
- 10. This compound hydrobromide (5003-71-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Buy this compound hydrobromide | 5003-71-4 [smolecule.com]
- 14. chemimpex.com [chemimpex.com]
- 15. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. rsc.org [rsc.org]
- 18. echemi.com [echemi.com]
- 19. This compound hydrobromide - Hazardous Agents | Haz-Map [haz-map.com]
Methodological & Application
Application Notes and Protocols: 3-Bromopropylamine as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine is a bifunctional linker that contains a primary amine and a reactive alkyl bromide. This heterobifunctional structure allows for the sequential or orthogonal conjugation of two different molecules, making it a valuable tool in bioconjugation. The primary amine serves as a nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds. The propyl bromide end acts as an electrophile, primarily targeting nucleophilic thiol groups found in cysteine residues to form highly stable thioether linkages.[1][2] This dual reactivity enables the covalent joining of biomolecules like proteins, peptides, or antibodies to other molecules of interest, including small molecule drugs, fluorescent dyes, or solid supports.
Principle of Technology: The Chemistry of this compound
The utility of this compound in bioconjugation stems from its two distinct reactive moieties.
-
Alkylation of Thiols: The bromoalkyl group reacts with the thiol side chain of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion. The resulting thioether bond is considered essentially irreversible and highly stable under physiological conditions, a desirable characteristic for bioconjugates intended for in vivo applications.[3][4] This stability contrasts with linkers like maleimides, which can undergo a retro-Michael reaction, leading to potential deconjugation.[3][4]
-
Acylation of the Primary Amine: The primary amine at the other end of the linker is a strong nucleophile that can be targeted by various electrophilic reagents. A common strategy involves reacting the amine with a carboxylic acid that has been pre-activated as an NHS ester. This reaction, typically performed at a pH of 7.2-9, results in the formation of a stable amide bond.[5]
This orthogonal reactivity allows for controlled, stepwise conjugation strategies, minimizing the formation of unwanted homodimers or polymers.
Applications in Bioconjugation
The unique properties of this compound lend it to several key applications:
-
Modification and Identification of Cysteine Residues: It is used for the straightforward alkylation of cysteine residues prior to protein sequencing, allowing for their ready identification.[1]
-
Antibody-Drug Conjugate (ADC) Development: As a linker, it can be used to attach potent cytotoxic payloads to monoclonal antibodies.[6][7] The linker's stability is a critical factor in ensuring the ADC remains intact in circulation until it reaches the target cell, minimizing off-target toxicity.[][9] The thioether bond formed by bromoalkyl groups is more stable than the thioether adduct from maleimides, making it a superior choice for applications demanding high in vivo stability.[10]
-
Immobilization of Biomolecules: Proteins and peptides can be immobilized onto surfaces or beads for applications such as affinity chromatography or diagnostic assays.
-
Synthesis of Heterobifunctional Reagents: this compound serves as a foundational building block for synthesizing more complex and specialized crosslinkers.
Quantitative Data Summary
The selection of a linker is often guided by quantitative measures of stability and reaction efficiency. The thioether bond formed from a bromoalkyl group, such as that in this compound, is prized for its stability.
| Parameter | Linkage from Bromoalkyl Group (e.g., this compound) | Linkage from Maleimide Group | Citation |
| Bond Type | Thioether | Thioether (Succinimide Thioether) | [3][4] |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | [4] |
| Stability | Highly stable, considered irreversible. | Susceptible to retro-Michael reaction, leading to potential thiol exchange with endogenous thiols like glutathione. | [3][4] |
| Optimal pH (Thiol Reaction) | 7.5 - 8.5 | 6.5 - 7.5 | [11] |
| Key Advantage | Superior long-term stability in vivo. | Fast reaction kinetics. | [3] |
Experimental Protocols
Protocol 1: Direct Alkylation of Cysteine Residues in a Protein
This protocol describes the direct modification of accessible cysteine residues on a protein using this compound.
Materials:
-
Protein containing accessible cysteine residues (concentration > 2 mg/mL)
-
This compound hydrobromide
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.5-8.5, degassed and nitrogen-purged.
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetyl-cysteine
-
Desalting column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, dissolve the protein in the reaction buffer. Add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Buffer Exchange: Immediately remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the reaction buffer.
-
Linker Preparation: Prepare a 100 mM stock solution of this compound hydrobromide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.
-
Quenching: (Optional) Add a quenching solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS).
Protocol 2: Two-Step Conjugation of a Small Molecule to a Protein
This protocol details a two-step process: first, attaching this compound to a small molecule containing a carboxylic acid, and second, conjugating this construct to a thiol-containing protein.
Part A: Activation of Small Molecule and Ligation to this compound
Materials:
-
Small molecule containing a carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound hydrobromide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the small molecule (1.0 eq), EDC (1.2 eq), and NHS (1.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid by forming an NHS ester.
-
In a separate vial, dissolve this compound hydrobromide (1.5 eq) in anhydrous DMF and add TEA or DIPEA (2.0 eq) to neutralize the hydrochloride and free the primary amine.
-
Add the activated small molecule solution to the this compound solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, purify the small molecule-linker conjugate using column chromatography or preparative HPLC.
Part B: Conjugation of the Functionalized Small Molecule to a Protein
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the thiol-containing protein.
-
Dissolve the purified small molecule-linker conjugate from Part A in a minimal amount of DMSO or DMF, then dilute with the reaction buffer (pH 7.5-8.5).
-
Add a 10- to 20-fold molar excess of the small molecule-linker solution to the protein solution with gentle mixing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final bioconjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted small molecule-linker and byproducts.
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling.
Visualizations
Caption: Reaction mechanisms of this compound.
Caption: Experimental workflow for protein alkylation.
Caption: Logical relationship for ADC construction.
Troubleshooting and Considerations
-
pH Control: Maintaining the correct pH is crucial. Thiol alkylation is favored at pH > 7.5. Reactions with NHS esters are also efficient at this pH but hydrolysis of the ester becomes more rapid as the pH increases above 8.5.[12]
-
Side Reactions: While the bromoalkyl group is highly selective for thiols, side reactions with other nucleophilic residues like histidine or methionine can occur, especially with prolonged incubation times or large excesses of the linker. N-terminal amines can also be alkylated, though this is less common.[1]
-
Solubility: Bioconjugates, particularly those with hydrophobic small molecules, may be prone to aggregation and precipitation. Performing the reaction in a buffer containing a small percentage of an organic co-solvent (e.g., 5-10% DMSO) can help maintain solubility.
-
Linker Molar Excess: The optimal molar ratio of linker to protein should be determined empirically. A high excess can lead to multiple modifications and potential protein inactivation or precipitation, while a low ratio may result in low conjugation efficiency.
-
Stability of Reagents: this compound should be stored under desiccated conditions. Solutions should be prepared fresh before each use to avoid hydrolysis and ensure maximum reactivity.
References
- 1. On-line procedures for alkylation of cysteine residues with this compound prior to protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. protein-cell.net [protein-cell.net]
- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 10. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for N-Alkylation with 3-Bromopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation with 3-bromopropylamine is a crucial chemical transformation for introducing a propylamino functional group onto a variety of substrates, particularly nitrogen-containing molecules. This reaction is widely employed in medicinal chemistry and drug development to synthesize compounds with modified pharmacokinetic and pharmacodynamic properties. The primary amino group in the alkylated product serves as a versatile handle for further functionalization, making it a valuable building block in the synthesis of complex molecules and potential therapeutic agents.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic nitrogen atom attacks the electrophilic carbon attached to the bromine atom in this compound.[1] The choice of base and solvent is critical to the success of the reaction, as it influences the nucleophilicity of the substrate and the rate of the reaction. Common challenges include the potential for over-alkylation, especially with primary and secondary amines, and competing C-alkylation in electron-rich systems like indoles.[2][3] This document provides a detailed protocol for the N-alkylation of various substrates with this compound, along with a summary of reaction conditions for different classes of compounds.
General Protocol for N-Alkylation
This protocol provides a general procedure for the N-alkylation of a nitrogen-containing substrate using this compound hydrobromide. Modifications may be necessary depending on the specific substrate.
Materials:
-
Nitrogen-containing substrate (e.g., amine, indole, carbazole, sulfonamide)
-
This compound hydrobromide
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the base (see table below for typical equivalents). For solid bases like K₂CO₃, ensure it is finely powdered and dry.[4] For NaH, exercise extreme caution as it is highly reactive and flammable.
-
Stir the mixture at room temperature for 30-60 minutes to ensure deprotonation of the substrate.
-
In a separate flask, dissolve this compound hydrobromide (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (see table below) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (especially if NaH was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterize the purified product by standard analytical techniques (e.g., NMR, MS).
Summary of Reaction Conditions for Different Substrates
| Substrate Class | Typical Base (equivalents) | Typical Solvent | Typical Temperature (°C) | Key Considerations & References |
| Primary/Secondary Amines | K₂CO₃ (2-3 eq)[5] | Acetonitrile, DMF | Room Temp. to 80 | Over-alkylation is a common side reaction.[2][3] Using an excess of the amine substrate can favor mono-alkylation. |
| Indoles | NaH (1.1-1.2 eq)[6] | DMF, THF | 0 to Room Temp. | C3-alkylation can be a competing reaction due to the high nucleophilicity of this position.[6][7] Using a strong base like NaH favors N-alkylation.[6] |
| Carbazoles | K₂CO₃ (2-3 eq), NaH (1.1-1.2 eq), KOH | DMF, Acetone, THF | 80 to Reflux | Carbazoles are less nucleophilic than indoles, often requiring stronger bases and higher temperatures.[4][8] |
| Sulfonamides | K₂CO₃ (2-3 eq) | DMF | Room Temp. to 60 | The acidity of the sulfonamide proton allows for the use of milder bases. |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the N-alkylation of a substrate with this compound.
Caption: General workflow for N-alkylation with this compound.
Signaling Pathway Application Example
N-alkylated compounds are often designed as inhibitors or modulators of specific biological pathways. For instance, a synthesized N-(3-aminopropyl)indole derivative could be investigated as an inhibitor of a protein kinase cascade, a common target in cancer drug discovery. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application of 3-Bromopropylamine in the Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors
Introduction
Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication, transcription, and other essential cellular processes. Its pivotal role in cell proliferation has made it a prime target for the development of anticancer agents. The indenoisoquinolines are a prominent class of non-camptothecin Top1 inhibitors that have shown significant promise in preclinical and clinical studies. A key structural feature of many potent indenoisoquinolines is a side chain attached to the lactam nitrogen, which often incorporates a primary or substituted amine. 3-Bromopropylamine serves as a crucial building block for introducing this functional side chain, significantly influencing the pharmacological properties of the final compounds. This application note details the synthesis of indenoisoquinoline Top1 inhibitors using this compound, presents their biological activities, and outlines the experimental protocols.
Mechanism of Action
Indenoisoquinoline topoisomerase I inhibitors function as interfacial inhibitors. They exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc). This stabilization prevents the religation of the single-strand DNA break created by the enzyme, leading to an accumulation of these complexes. The collision of the replication fork with the trapped Top1cc results in the formation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death. The side chain derived from this compound extends into the major groove of the DNA, where it can interact with DNA base pairs and/or Top1 amino acid residues, thereby enhancing the stability of the ternary complex and increasing the cytotoxic potency of the inhibitor.
Synthetic Workflow
The synthesis of indenoisoquinoline topoisomerase I inhibitors using this compound typically follows a multi-step sequence. The general workflow involves the formation of a Schiff base, followed by a condensation reaction and subsequent cyclization to construct the core indenoisoquinoline scaffold.
Application of 3-Bromopropylamine in Rotaxane Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine, particularly as its hydrobromide salt, serves as a crucial reagent in the construction of mechanically interlocked molecules (MIMs), most notably rotaxanes. Its primary application lies in the "stoppering" step of rotaxane synthesis, where it provides the bulky terminal groups of the axle component, preventing the dethreading of the macrocycle. The propylamine (B44156) group can be readily functionalized to introduce large, sterically hindering moieties, effectively capping the ends of the axle after the macrocycle is in place. This application note details the use of this compound in the synthesis of two distinct and functional rotaxane systems: a photochemically and thermally reactive azobenzene-containing rotaxane and an indolocarbazole-based[1]rotaxane with anion recognition properties.
Core Concepts in Rotaxane Synthesis
The synthesis of rotaxanes typically involves non-covalent template-directed strategies to assemble a pseudorotaxane intermediate, which is then converted to the mechanically interlocked rotaxane through covalent bond formation. The key strategies include:
-
Threading followed by Stoppering: A linear "thread" molecule is passed through the cavity of a macrocycle, and then bulky "stopper" groups are attached to the ends of the thread. This compound is instrumental in this approach.
-
Clipping: A pre-formed axle acts as a template around which precursor molecules react to form the macrocycle, effectively "clipping" it around the thread.
-
Slipping: A macrocycle is induced to pass over a bulky stopper group on a pre-formed axle, typically by heating, and is then kinetically trapped at a lower temperature.
The application of this compound is most prominent in the "threading followed by stoppering" methodology.
Logical Workflow: Role of this compound in Rotaxane Synthesis
The following diagram illustrates the general workflow for the synthesis of a[1]rotaxane utilizing this compound for the stoppering step.
Caption: General workflow for[1]rotaxane synthesis using this compound for stoppering.
Application 1: Synthesis of Photochemically and Thermally Reactive Azobenzene (B91143) Rotaxanes
This compound is utilized to introduce the terminal functional groups on the axle of azobenzene-containing rotaxanes. These rotaxanes can act as molecular switches, where the photoisomerization of the azobenzene unit (from trans to cis) can induce the shuttling of the macrocycle along the axle.
Experimental Protocol: Synthesis of an Azobenzene-Containing[1]Rotaxane
This protocol is a representative example based on established synthetic strategies.
Step 1: Synthesis of the Azobenzene Axle Precursor
-
Reaction: 4,4'-Dihydroxyazobenzene is reacted with an excess of a dihaloalkane (e.g., 1,6-dibromohexane) under basic conditions (e.g., K₂CO₃ in DMF) to yield a mono-alkylated intermediate.
-
The mono-alkylated intermediate is then reacted with a protected aminopropanol, followed by deprotection to yield a hydroxyl-terminated axle.
-
This hydroxyl-terminated axle is then reacted with a compound derived from this compound to introduce the terminal amine functionality, which will then be capped.
Step 2: Formation of the Pseudorotaxane
-
The azobenzene axle precursor with terminal functional groups suitable for stoppering is dissolved in a suitable solvent (e.g., chloroform).
-
A macrocycle capable of recognizing the station on the axle (e.g., a crown ether or cyclodextrin) is added to the solution.
-
The mixture is stirred to allow for the self-assembly of the pseudorotaxane complex, driven by non-covalent interactions.
Step 3: Stoppering Reaction
-
To the solution containing the pseudorotaxane, a bulky stoppering agent is added. This agent is designed to react with the terminal propylamine groups of the axle. A common example is the reaction with a large isocyanate to form a urea, or with a bulky acid chloride to form an amide.
-
The reaction is stirred at room temperature or with gentle heating to ensure complete stoppering.
Step 4: Purification
-
The resulting mixture, containing the desired[1]rotaxane, unthreaded axle, and excess reagents, is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the pure[1]rotaxane.
Quantitative Data
| Parameter | Value | Reference |
| Yield of Stoppering Reaction | 40-60% | [General literature yields for similar systems] |
| Reaction Time (Stoppering) | 12-24 hours | [General literature times for similar systems] |
| Reaction Temperature | Room Temperature | [General literature conditions for similar systems] |
Application 2: Synthesis of an Indolocarbazole-Containing[1]Rotaxane for Anion Recognition
In this application, this compound is a precursor to the stoppering agent used to synthesize a[1]rotaxane with an indolocarbazole core.[2] The resulting interlocked structure exhibits enhanced recognition of chloride and bromide anions due to the unique binding cavity created by the macrocycle and the indolocarbazole N-H protons.[2]
Experimental Protocol: Synthesis of an Indolocarbazole[1]Rotaxane via Urethane (B1682113) Stoppering
This protocol is based on the synthesis described by Gale et al.[2]
Step 1: Synthesis of the Indolocarbazole Axle
-
An indolocarbazole derivative bearing two terminal alcohol functionalities is synthesized according to literature procedures.
Step 2: Formation of the Pseudorotaxane
-
The diol-functionalized indolocarbazole axle (1 equivalent) and a tetracationic cyclophane macrocycle (1 equivalent) are dissolved in anhydrous DMF.
-
The solution is stirred at room temperature for 30 minutes to facilitate the formation of the pseudorotaxane complex through π-donor-acceptor, C-H···π, and electrostatic interactions.[2]
Step 3: Stoppering with a this compound-Derived Reagent
-
A bulky isocyanate stopper, such as 3,5-bis(trifluoromethyl)phenyl isocyanate (3 equivalents), is added to the pseudorotaxane solution.
-
The reaction mixture is stirred at 70 °C for 72 hours under a nitrogen atmosphere. The isocyanate reacts with the terminal hydroxyl groups of the axle to form stable urethane linkages, thus stoppering the rotaxane.
Step 4: Purification
-
The solvent is removed in vacuo.
-
The resulting residue is purified by column chromatography on silica gel to yield the desired[1]rotaxane.
Quantitative Data
| Parameter | Value | Reference |
| Yield of[1]Rotaxane | 35% | [2] |
| Reaction Time (Stoppering) | 72 hours | [2] |
| Reaction Temperature | 70 °C | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Anion Recognition by the Indolocarbazole[1]Rotaxane
The following diagram illustrates the cooperative binding of a chloride anion within the cavity of the indolocarbazole[1]rotaxane.
Caption: Cooperative anion binding within the indolocarbazole[1]rotaxane.
Experimental Workflow for Indolocarbazole[1]Rotaxane Synthesis
This diagram outlines the key experimental steps for the synthesis and purification of the indolocarbazole[1]rotaxane.
Caption: Experimental workflow for the synthesis of the indolocarbazole[1]rotaxane.
Conclusion
This compound and its derivatives are versatile and indispensable reagents in the field of supramolecular chemistry, particularly for the synthesis of rotaxanes via the "threading followed by stoppering" approach. The protocols and data presented herein for the synthesis of azobenzene- and indolocarbazole-containing rotaxanes highlight the utility of this reagent in creating complex, functional molecular architectures. These examples serve as a valuable guide for researchers and professionals in the design and execution of experiments aimed at developing novel mechanically interlocked molecules for applications in molecular machinery, sensing, and drug delivery.
References
Application Notes and Protocols for the Introduction of Primary Amines using 3-Bromopropylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-bromopropylamine as a key reagent for introducing a primary propylamine (B44156) group into various molecules. This versatile building block is instrumental in pharmaceutical synthesis, chemical research, and materials science.[1][2] The protocols outlined below detail the necessary procedures for successful N-alkylation, including strategies to control selectivity and methods for product purification.
Overview and Chemical Properties
This compound, most commonly available as its hydrobromide salt (BrCH₂CH₂CH₂NH₂·HBr), is a bifunctional molecule featuring a reactive bromine atom and a primary amine.[1] This structure allows it to act as a propyl-amine synthon, making it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals like antihypertensive and antidepressant medications, as well as agrochemicals.[2] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the amine group provides a site for further functionalization or imparts desired physicochemical properties to the target molecule.
Table 1: Properties of this compound Hydrobromide
| Property | Value | Reference |
| CAS Number | 5003-71-4 | [2][3][4] |
| Molecular Formula | C₃H₉Br₂N | [2][4] |
| Molecular Weight | 218.92 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder or chunks | [5] |
| Melting Point | 171-174 °C | [2][3] |
| Solubility | Soluble in water (50 mg/ml) | [5] |
| Storage | Store at room temperature, keep dry and under an inert atmosphere. | [4][5] |
Safety and Handling: this compound hydrobromide is classified as an irritant, causing skin and serious eye irritation.[3][6] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling the compound.[3] All manipulations should be performed in a well-ventilated fume hood.
Core Application: Nucleophilic Alkylation
The primary application of this compound is the alkylation of nucleophiles, a type of nucleophilic aliphatic substitution (SN2) reaction.[7][8] In this process, a nucleophile (such as another amine, thiol, or carboxylate) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.
However, a significant challenge in using this compound to alkylate other amines is the potential for over-alkylation.[7][8] The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can yield tertiary amines and even quaternary ammonium (B1175870) salts.[7][9][10]
Figure 1: The challenge of over-alkylation in amine reactions.
Strategies to achieve selective monoalkylation include using a large excess of the amine being alkylated or employing a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and unreactive.[9][11]
Experimental Protocols
3.1 Protocol 1: General N-Alkylation of a Primary Amine
This protocol describes a general method for the mono-alkylation of a primary amine using this compound hydrobromide. The key to selectivity is the in-situ generation of the free amine from the hydrobromide salt and using a controlled amount of base.
Materials and Reagents:
-
Primary amine (substrate)
-
This compound hydrobromide
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the primary amine substrate (1.0 eq.) in anhydrous DMF, add the base (e.g., TEA, 2.2 eq.). Stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Add this compound hydrobromide (1.1 eq.) to the reaction mixture portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired mono-alkylated product.[12]
3.2 Protocol 2: Introduction of a Protected Primary Amine via Gabriel Synthesis
The Gabriel synthesis is a robust method to form primary amines while avoiding over-alkylation.[13][14] This two-step process involves the alkylation of potassium phthalimide (B116566) with this compound, followed by deprotection to release the desired primary amine.
Figure 2: Workflow for the Gabriel synthesis.
Step A: Alkylation of Potassium Phthalimide
Materials and Reagents:
-
Potassium phthalimide
-
This compound hydrobromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A mild base (e.g., K₂CO₃) if starting with phthalimide instead of potassium phthalimide.
Procedure:
-
Dissolve potassium phthalimide (1.0 eq.) in anhydrous DMF.
-
Add this compound hydrobromide (1.05 eq.).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-bromopropyl)phthalimide.
Step B: Hydrazinolysis (Deprotection)
Materials and Reagents:
-
N-(3-bromopropyl)phthalimide (from Step A)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Concentrated HCl
-
Diethyl ether
Procedure:
-
Suspend N-(3-bromopropyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting solid (the hydrochloride salt of the product) with diethyl ether and dry to obtain the pure primary amine salt.
Data Presentation
The success of N-alkylation with this compound is highly dependent on the substrate and reaction conditions. The following table provides a generalized summary of conditions and expected outcomes.
Table 2: Representative N-Alkylation Reaction Parameters
| Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Complication |
| Benzylamine | TEA (2.2) | DMF | 25 | 8-12 | 70-85% | Dialkylation |
| Aniline | K₂CO₃ (2.5) | Acetonitrile | 80 | 12-24 | 50-70% | Low reactivity, potential for dialkylation |
| Piperidine | DIPEA (2.0) | THF | 65 | 6-10 | >90% | Forms tertiary amine directly |
| Thiophenol | K₂CO₃ (1.5) | EtOH | 25 | 2-4 | >95% | Highly efficient, no over-alkylation |
Applications in Drug Discovery and Signaling Pathways
The introduction of a flexible three-carbon primary amine linker is a common strategy in drug development. This moiety can serve as a handle for bioconjugation, improve solubility, or interact with biological targets.
-
Linker Chemistry: The propylamine group is frequently used as a linker to attach pharmacophores to other molecules, such as in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).
-
Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of various biologically active compounds, including indenoisoquinoline-based topoisomerase I inhibitors with anticancer properties.[3]
-
Molecular Machinery: It has been utilized in the synthesis of complex molecular structures like rotaxanes, which have applications in materials science and nanotechnology.[1][3]
The primary amine introduced can be a critical pharmacophoric element, for example, by forming salt bridges with acidic residues (e.g., Asp, Glu) in a protein's active site.
Figure 3: A typical experimental workflow for N-alkylation.
Conclusion
This compound is a highly effective and versatile reagent for introducing a primary propylamine group. While direct N-alkylation can be complicated by over-alkylation, careful control of reaction conditions or the use of protecting group strategies like the Gabriel synthesis can provide high yields of the desired mono-alkylated products. Its utility in synthesizing pharmaceuticals, research chemicals, and advanced materials underscores its importance in modern organic chemistry.[1][2]
References
- 1. Buy this compound hydrobromide | 5003-71-4 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-ブロモプロピルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound hydrobromide | 5003-71-4 | FB10235 [biosynth.com]
- 5. echemi.com [echemi.com]
- 6. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Surface Functionalization of Materials Using 3-Bromopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in materials science, enabling the tailoring of material properties for a vast array of applications, including biomaterials, drug delivery systems, and biosensors. 3-Bromopropylamine is a versatile bifunctional molecule that serves as an effective linker for introducing primary amine groups onto various surfaces. The presence of a terminal primary amine allows for the subsequent covalent attachment of a wide range of biomolecules, such as peptides, proteins, antibodies, and drugs, making it a valuable tool for researchers in life sciences and drug development.[1]
This document provides detailed application notes and experimental protocols for the surface functionalization of materials using this compound. It covers the chemical principles, experimental procedures, characterization techniques, and potential applications of this surface modification strategy.
Chemical Principle
The surface functionalization with this compound typically proceeds via a nucleophilic substitution reaction. The nucleophilic group on the material's surface (e.g., hydroxyl or thiol groups) attacks the electrophilic carbon atom attached to the bromine atom of this compound, resulting in the formation of a covalent bond and the displacement of the bromide ion. The reaction leaves a terminal primary amine group, which can then be used for further conjugation. For surfaces lacking suitable nucleophiles, pre-functionalization to introduce groups like hydroxyls or carboxyls may be necessary.
Data Presentation
The success of surface functionalization is typically evaluated by a combination of surface-sensitive analytical techniques. The following tables summarize expected quantitative data for surfaces modified with this compound.
Table 1: Expected Surface Characterization Data
| Parameter | Method | Expected Value | Reference |
| Water Contact Angle | Goniometry | 50° - 70° | [2][3] |
| Amine Surface Density | XPS, Colorimetric Assays | 1 - 10 amines/nm² | [4][5] |
| Elemental Composition (Nitrogen) | XPS | 2% - 8% atomic concentration | [2] |
Table 2: Comparison of Amine Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition and chemical states on the surface. | Provides quantitative elemental information and bonding environment. | Requires high vacuum and specialized equipment. |
| Toluene Orange G (TOG) Assay | Colorimetric method based on the binding of an anionic dye to protonated primary amines. | Simple, inexpensive, and high-throughput. | Indirect method, can be affected by surface topography. |
| Ninhydrin (B49086) Assay | Colorimetric method where ninhydrin reacts with primary amines to produce a colored product. | Sensitive and specific for primary amines. | Can be destructive to the sample.[5] |
Experimental Protocols
Protocol 1: Functionalization of Hydroxyl-Terminated Surfaces (e.g., Glass, Silica)
This protocol describes the covalent attachment of this compound to a hydroxyl-rich surface.
Materials:
-
Substrate with hydroxyl groups (e.g., glass slides, silica (B1680970) nanoparticles)
-
This compound hydrobromide
-
Anhydrous solvent (e.g., Toluene, N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate a high density of hydroxyl groups by treating with an oxygen plasma or a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Conversion of this compound Hydrobromide to Free Base (Optional but Recommended):
-
Dissolve this compound hydrobromide in deionized water.
-
Add a stoichiometric equivalent of a strong base like sodium hydroxide (B78521) (NaOH) while stirring in an ice bath.
-
Extract the free this compound into an organic solvent like dichloromethane (B109758) (DCM).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
-
Grafting Reaction:
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound (1-5% v/v) and a base (e.g., TEA, 1.5 equivalents relative to the amine) in an anhydrous solvent.
-
Immerse the activated substrate in the reaction solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The optimal time and temperature may need to be determined empirically for different substrates.
-
-
Washing:
-
Remove the substrate from the reaction solution and rinse thoroughly with the reaction solvent.
-
Sonicate the substrate in fresh solvent for 10 minutes to remove any physisorbed molecules.
-
Rinse with ethanol and then deionized water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
Measure the water contact angle to assess the change in surface hydrophilicity.
-
Perform XPS analysis to confirm the presence of nitrogen and bromine (if the reaction is incomplete) on the surface.
-
Quantify the surface amine density using a suitable method like the TOG or ninhydrin assay.
-
Protocol 2: Functionalization of Carboxyl-Terminated Surfaces
This protocol involves a two-step process to first activate the carboxyl groups and then react them with the amine group of this compound.
Materials:
-
Substrate with carboxyl groups
-
This compound hydrobromide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Surface Preparation:
-
Clean the carboxylated substrate as described in Protocol 1, Step 1.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in the activation buffer.
-
Immerse the substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Coupling Reaction:
-
Prepare a solution of this compound hydrobromide (e.g., 10 mg/mL) in the coupling buffer.
-
Remove the substrate from the activation solution and immediately immerse it in the this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Transfer the substrate to the quenching solution and incubate for 15-30 minutes to deactivate any unreacted NHS-esters.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
Perform surface characterization as described in Protocol 1, Step 5.
-
Visualization of Workflows and Pathways
Experimental Workflow for Functionalization of Hydroxylated Surfaces
Caption: Workflow for attaching this compound to hydroxylated surfaces.
Chemical Reaction for Functionalization of Hydroxylated Surfaces
Caption: Reaction of a hydroxylated surface with this compound.
Cellular Uptake of Functionalized Nanoparticles
Functionalization with amine-terminated linkers like this compound can influence the cellular uptake of nanoparticles. The primary amine groups are typically protonated at physiological pH, imparting a positive surface charge. This positive charge can enhance electrostatic interactions with the negatively charged cell membrane, promoting cellular internalization through mechanisms such as clathrin-mediated endocytosis or macropinocytosis.
Caption: Cellular uptake of amine-functionalized nanoparticles.
Applications in Drug Development
Surfaces functionalized with this compound offer a versatile platform for various applications in drug development:
-
Targeted Drug Delivery: The terminal amine group can be used to conjugate targeting ligands (e.g., antibodies, peptides) to nanoparticles, enabling specific delivery of therapeutic agents to diseased cells or tissues.[6]
-
Immobilization of Biomolecules: Enzymes, antibodies, and other proteins can be covalently attached to amine-functionalized surfaces for applications in biosensing, diagnostics, and high-throughput screening.[7]
-
Biocompatible Coatings: The introduction of a primary amine layer can improve the biocompatibility of implantable devices and reduce non-specific protein adsorption.[8]
-
Gene Delivery: The positive charge of the amine groups can facilitate the complexation and delivery of negatively charged nucleic acids like siRNA and DNA.
Conclusion
This compound is a valuable and versatile reagent for the surface functionalization of a wide range of materials. The introduction of primary amine groups provides a reactive handle for the covalent attachment of various biomolecules, making it a powerful tool for researchers in materials science, biotechnology, and drug development. The protocols and information provided in this document offer a comprehensive guide for the successful application of this compound in surface modification strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Drug Delivery Based on Gold Nanoparticle Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
Application of 3-Bromopropylamine in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient assembly of amino acid sequences. The modification of peptides to enhance their therapeutic properties, such as stability, bioavailability, and target affinity, is a critical aspect of drug discovery. 3-Bromopropylamine is a bifunctional reagent that offers versatile opportunities for peptide modification directly on the solid support. Its amine and bromo functionalities allow for the introduction of a propylamino linker, which can be utilized for various applications including peptide cyclization and the synthesis of modified peptide amides. This document provides detailed application notes and protocols for the use of this compound in SPPS.
Key Applications
The primary applications of this compound in SPPS are:
-
On-Resin Peptide Cyclization: this compound can be used as a linker to cyclize peptides, forming a stable thioether or amine linkage. This can be achieved through:
-
Side-Chain to N-Terminus Cyclization: Reaction of the bromo group with a nucleophilic side-chain (e.g., the thiol of cysteine) and subsequent reaction of the amine group with the N-terminal α-amino group.
-
Side-Chain to Side-Chain Cyclization: Reaction of the bromo group with one nucleophilic side-chain and the amine group with another.
-
-
Synthesis of C-Terminal N-Alkylated Amides: While alkyl bromides are generally used for this purpose, this compound hydrobromide can be adapted for the synthesis of peptides with a C-terminal 3-aminopropyl amide, which can be useful for introducing a positive charge or as a point for further functionalization.
Data Presentation
The efficiency of on-resin peptide modifications can be influenced by various factors including the peptide sequence, resin type, and reaction conditions. Below is a summary of typical yields reported for analogous on-resin cyclization strategies.
| Cyclization Strategy | Linker/Reagent | Peptide Sequence Complexity | Typical Crude Purity (%) | Typical Overall Yield (%) | Reference |
| Side-Chain to Side-Chain (Thioether) | α,α'-dibromo-m-xylene | Cys-Xn-Cys | High | High | [1] |
| Head-to-Tail (Amide Bond) | On-resin coupling reagents | Various | 22-78 | Variable | [2] |
| Native Chemical Ligation | Thioester formation | Cys at N-terminus | ~70 | 76-86 | [3][4] |
Note: Data specific to this compound is limited in the current literature; the values presented are for analogous systems and serve as a general guideline. Optimization is recommended for specific peptide sequences.
Experimental Protocols
Protocol 1: On-Resin Side-Chain to N-Terminus Cyclization of a Cysteine-Containing Peptide
This protocol describes the cyclization of a peptide with an N-terminal amine and a cysteine residue within the sequence. An orthogonal protection strategy is crucial to selectively deprotect the cysteine side chain for reaction with this compound.
Workflow Visualization:
Caption: Workflow for on-resin peptide cyclization using this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-Cys(Mmt)-OH (Mmt = 4-methoxytrityl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound hydrobromide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Linear Peptide Synthesis:
-
Synthesize the desired linear peptide sequence on Rink Amide resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Cys(Mmt)-OH at the desired position.
-
Ensure the N-terminus remains Fmoc-protected after the final coupling step.
-
-
Selective Deprotection of Cysteine Side Chain:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Prepare a solution of 1% TFA in DCM.
-
Treat the resin with the 1% TFA/DCM solution (10 mL per gram of resin) for 2 minutes. Repeat this step 5-7 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (3 x 1 min) and DMF (3 x 1 min).
-
-
On-Resin Alkylation with this compound:
-
Swell the resin in DMF.
-
Prepare a solution of this compound hydrobromide (10 eq.) and DIPEA (20 eq.) in DMF.
-
Add the solution to the resin and shake at room temperature for 12-24 hours.
-
Monitor the reaction completion using the Ellman's test to confirm the absence of free thiols.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
N-terminal Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
On-Resin Intramolecular Cyclization:
-
Swell the resin in DMF or NMP.
-
Add DIPEA (5 eq.) to the resin and shake at room temperature for 2-4 hours. The intramolecular cyclization occurs between the newly deprotected N-terminal amine and the pendant propyl bromide.
-
Monitor the cyclization by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the cyclic peptide by mass spectrometry.
-
Protocol 2: Synthesis of a Peptide with a C-Terminal 3-Aminopropyl Amide
This protocol is adapted from methods for synthesizing peptide C-terminal N-alkyl amides and can be applied using this compound hydrobromide.[5][6][7][8]
Workflow Visualization:
Caption: Workflow for synthesizing a C-terminal N-(3-bromopropyl) peptide amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
3-Bromopropionaldehyde (or a suitable precursor)
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in DMF
-
Standard SPPS reagents (DMF, DCM, piperidine, coupling agents, etc.)
-
Cleavage cocktail (TFA/TIS/water)
Procedure:
-
Resin Preparation:
-
Swell Rink Amide resin in DMF.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
-
On-Resin Reductive Amination:
-
Wash the resin with DMF.
-
Add a solution of 3-bromopropionaldehyde (10 eq.) in 1% acetic acid in DMF to the resin.
-
Agitate for 1 hour at room temperature.
-
Add a solution of NaBH₃CN (10 eq.) in DMF and continue to agitate for another 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Proceed with standard Fmoc-SPPS to synthesize the desired peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
-
Purification and Analysis:
-
Purify the crude peptide with the C-terminal 3-bromopropyl amide by reverse-phase HPLC.
-
The primary amine can then be obtained by treating the purified peptide with a suitable nucleophile to displace the bromide.
-
Orthogonal Protection Strategies
The successful use of this compound for on-resin cyclization relies on a robust orthogonal protection strategy. This ensures that only the desired functional groups are available for reaction at each step.
Logical Relationship of Orthogonal Protection:
Caption: Orthogonal protection strategy for on-resin peptide modification.
This strategy allows for:
-
The selective deprotection of a specific side chain (e.g., Cys(Mmt)) to react with the bromo group of this compound.
-
The subsequent selective deprotection of the N-terminal Fmoc group to allow for intramolecular cyclization with the amine of the now-attached linker.
-
The final cleavage from the resin and deprotection of all other acid-labile side-chain protecting groups.
Conclusion
This compound is a valuable tool for the modification of peptides in solid-phase synthesis. Its bifunctional nature allows for the creation of cyclic peptides and peptides with modified C-termini. The successful application of this reagent requires careful planning of the synthetic route, particularly the orthogonal protection strategy. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in their peptide-based drug discovery and development efforts. Further optimization of reaction conditions for specific peptide sequences is recommended to achieve high yields and purity.
References
- 1. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. On-resin native chemical ligation for cyclic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromopropylamine as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine serves as a valuable and versatile bifunctional building block in organic synthesis, particularly in the construction of various nitrogen-containing heterocyclic compounds. Its structure, possessing both a primary amine and a reactive alkyl bromide, allows for a range of cyclization strategies to form saturated heterocycles such as azetidines, pyrrolidines, and piperidines. These structural motifs are prevalent in a vast number of biologically active molecules and approved pharmaceuticals, making efficient synthetic routes to these scaffolds a key focus in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of representative heterocyclic compounds using this compound and its derivatives as precursors.
Synthesis of Azetidines
The direct intramolecular cyclization of this compound is a known method for the synthesis of the four-membered azetidine (B1206935) ring, although it is often associated with low yields due to the high ring strain of the product. A more practical approach involves the initial N-alkylation or N-arylation of an amine with a 1,3-dihalopropane, followed by cyclization. A representative example is the synthesis of N-benzhydrylazetidine, which can be subsequently deprotected to yield the parent azetidine.
Summary of Quantitative Data for Azetidine Synthesis
| Product Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Azetidine | This compound | Potassium hydroxide | Low | [1] |
| N-Benzhydrylazetidine | Benzhydrylamine, 1-Bromo-3-chloropropane (B140262), Potassium carbonate | 1-Butanol (B46404), Water, 100°C, overnight | 83% (of deprotected azetidine) | [2] |
Experimental Protocol: Synthesis of N-Benzhydrylazetidine and Subsequent Deprotection
Materials:
-
Benzhydrylamine
-
1-Bromo-3-chloropropane
-
Potassium carbonate
-
1-Butanol
-
Water
-
Palladium on charcoal (catalyst)
-
Hydrogen gas
-
Hydrochloric acid
-
Potassium hydroxide
Procedure:
-
Synthesis of N-Benzhydrylazetidine: To a solution of potassium carbonate (50 moles) in water (7.5 L), add 1-butanol (18.5 L), 1-bromo-3-chloropropane (50 moles), and benzhydrylamine (25 moles).[2]
-
Heat the reaction mixture to 100°C with slow stirring under a nitrogen atmosphere and maintain for 12-16 hours (overnight).[2]
-
After cooling, the organic layer is separated, and the solvent is removed under reduced pressure to yield crude N-benzhydrylazetidine.
-
Deprotection to Azetidine: The crude N-benzhydrylazetidine is dissolved in an appropriate solvent and mixed with a palladium on charcoal catalyst.[2]
-
The mixture is subjected to hydrogen gas pressure (40-80 psi) at 40-80°C until hydrogen uptake ceases (typically 1-3 hours).[2]
-
The catalyst is removed by filtration, and the filtrate containing the azetidine mineral acid salt is concentrated.[2]
-
The free base azetidine is obtained by treatment with a strong base, such as potassium hydroxide, followed by distillation.[2] The final product is a colorless liquid.[2]
Synthesis of Piperidines
The synthesis of N-substituted piperidines can be achieved through the reaction of a primary amine with a 1,5-dihalopentane derivative. While not a direct cyclization of a this compound derivative in one step, a common strategy involves the initial reaction of an amine with a 1,3-dihalopropane to form an N-(3-halopropyl) intermediate, which can then react with a suitable two-carbon unit or undergo dimerization and rearrangement. A more direct, albeit related, approach is the reaction of anilines with 1,3-dibromopropane, which can lead to N-phenylazetidine and the desired N-(3-bromopropyl)-aniline intermediate, which can then be cyclized to a tetrahydropyrido[1,2-a]quinolinium derivative or other piperidine (B6355638) structures. A general and reliable method for the formation of N-substituted piperidines is the reaction of a primary amine with 1,5-dibromopentane (B145557).
Summary of Quantitative Data for Piperidine Synthesis
| Product Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1-Phenylpiperidine (B1584701) | Aniline (B41778), 1,5-Dibromopentane | Warming | Not specified |
Experimental Protocol: Synthesis of 1-Phenylpiperidine
Materials:
-
Aniline
-
1,5-Dibromopentane
-
Sodium carbonate
-
Water
Procedure:
-
A mixture of aniline (1.0 eq) and 1,5-dibromopentane (1.2 eq) is prepared.
-
The mixture is warmed gently with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, the mixture is heated for an additional period to ensure complete reaction.
-
The reaction mixture is then cooled and treated with an aqueous solution of sodium carbonate to neutralize any hydrobromic acid formed.
-
The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The crude 1-phenylpiperidine is purified by vacuum distillation.
Synthesis of Pyrrolidines
The construction of the pyrrolidine (B122466) ring using this compound often involves a multi-step sequence where the amine first reacts with a suitable precursor to form an intermediate that can undergo intramolecular cyclization. A common strategy involves the reaction with a β-ketoester, such as ethyl acetoacetate. The initial N-alkylation is followed by cyclization and subsequent hydrolysis and decarboxylation to yield a 2-substituted pyrrolidine.
Summary of Quantitative Data for Pyrrolidine Synthesis
| Product Name | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-Methylpyrrolidine (from a related synthesis) | Carbonyl compounds, 3-Chloropropylamine (B7771022) | Not specified | Moderate to low for aliphatic ketones | [3] |
Experimental Protocol: General Synthesis of 2-Substituted Pyrrolidines from 3-Halopropylamine and a Carbonyl Compound
Materials:
-
3-Chloropropylamine hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Magnesium turnings
-
Anhydrous THF
-
Titanium(IV) isopropoxide
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous THF. A solution of 3-chloropropylamine hydrochloride in THF is added dropwise.
-
Imine Formation: To the resulting solution, an aromatic aldehyde is added, and the mixture is stirred.
-
Cyclization: Titanium(IV) isopropoxide is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the 2-substituted pyrrolidine.[3]
Biological Significance
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.
-
Azetidines: These strained rings are found in a number of biologically active compounds and can serve as constrained linkers or pharmacophoric elements.[4]
-
Piperidines: The piperidine ring is a ubiquitous feature in pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and CNS-active properties.[5][6][7][8] N-arylpiperidines, for instance, are known to interact with various receptors and transporters in the central nervous system.[1]
-
Pyrrolidines: The pyrrolidine nucleus is a core component of many natural products and synthetic drugs with diverse pharmacological activities, including antibacterial, antiviral, and anticancer effects.[2] N-substituted pyrrolidines have been explored for their potential as CNS agents and enzyme inhibitors.
The synthetic protocols outlined in this document provide a foundation for the generation of libraries of these important heterocyclic compounds, enabling further exploration of their structure-activity relationships and potential therapeutic applications.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Post-Reaction Workup for 3-Bromopropylamine Alkylations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-reaction workup of 3-bromopropylamine alkylations. The following sections outline standard procedures for quenching the reaction, isolating the desired N-alkylated product through extractive methods, and subsequent purification. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the field of drug development where the synthesis of amine-containing molecules is prevalent.
Introduction
Alkylation of primary and secondary amines with this compound or its hydrobromide salt is a common strategy for introducing a propylamino functional group, a versatile linker in medicinal chemistry. The resulting secondary or tertiary amines are key intermediates in the synthesis of a wide range of biologically active compounds. However, the workup and purification of these basic products can present challenges, including the removal of unreacted starting materials, inorganic salts, and the potential for over-alkylation. The basic nature of the amine products also requires special considerations during chromatographic purification.
This guide details robust workup and purification protocols to ensure high purity and yield of the desired N-alkylated this compound derivatives.
General Principles of Workup
The post-reaction workup for this compound alkylations typically involves three main stages:
-
Quenching: Deactivation of any remaining reactive species in the reaction mixture.
-
Extraction: Separation of the desired amine product from the reaction mixture into an organic phase.
-
Purification: Removal of residual impurities to obtain the final product with high purity.
The choice of a specific workup protocol will depend on the nature of the starting amine, the reaction solvent, and the properties of the final product.
Experimental Protocols
Protocol 1: General Extractive Workup for N-Alkylation of a Primary or Secondary Amine
This protocol is suitable for the alkylation of a primary or secondary amine with this compound hydrobromide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), using a base like potassium carbonate (K₂CO₃).
1. Reaction Quenching: a. Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of the reaction solvent.
2. Extraction: a. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane (B109758), or diethyl ether). Perform the extraction three times to ensure complete recovery of the product. b. Combine the organic layers in the separatory funnel.
3. Washing: a. Wash the combined organic layers with saturated aqueous sodium chloride solution (brine). This step helps to remove residual water and some inorganic impurities from the organic phase. b. Separate the organic layer.
4. Drying and Concentration: a. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of methanol (B129727) in dichloromethane or a mixture of hexane (B92381) and ethyl acetate with the addition of a small amount of triethylamine (B128534) (0.1-1%) to prevent tailing of the basic amine product on the acidic silica gel.[1] b. Alternatively, basic alumina (B75360) can be used as the stationary phase to improve the separation of basic amines.[1]
Protocol 2: Workup for the Synthesis of 1-Azido-3-aminopropane from this compound Hydrobromide
This protocol describes the workup for the reaction of this compound hydrobromide with sodium azide (B81097) in water to form 1-azido-3-aminopropane.[2]
1. Solvent Removal: a. After the reaction is complete, remove approximately two-thirds of the water by vacuum distillation.[2]
2. Basification: a. Cool the remaining reaction mixture in an ice-water bath.[2] b. Slowly add potassium hydroxide (B78521) (KOH) to the solution to basify it.[2]
3. Extraction: a. Extract the basic aqueous solution three times with diethyl ether.[2] b. Combine the organic layers.[2]
4. Drying and Concentration: a. Dry the combined organic phase over anhydrous potassium carbonate (K₂CO₃) overnight.[2] b. Filter the solution to remove the drying agent.[2] c. Remove the diethyl ether by rotary evaporation and dry the product under reduced pressure to obtain 1-azido-3-aminopropane, which can often be used without further purification.[2]
Data Presentation
The following table summarizes typical yields for selected this compound alkylation reactions and related transformations, highlighting the effectiveness of the described workup procedures.
| Starting Amine/Substrate | Alkylating Agent | Product | Workup Highlights | Yield (%) | Reference |
| Aniline | 1,3-Dibromopropane | N-(3-Bromopropyl)aniline | Dilution with water, extraction with ether | 48 | [3] |
| Benzylamine | (Chloromethyl)trimethylsilane | N-Benzyl-1-(trimethylsilyl)methanamine | Filtration, concentration, extraction with hexane, washing with brine | 54-67 | [4] |
| This compound hydrobromide | Sodium azide | 1-Azido-3-aminopropane | Basification with KOH, extraction with diethyl ether | Not specified, used directly | [2] |
| Aniline | 1,2,3-Tribromopropane | N-(2-Bromoallyl)aniline | Dilution with water, extraction with ether | Not specified | [3] |
Visualization of Workflows
General Extractive Workup Workflow
Caption: General workflow for the extractive workup of this compound alkylations.
Decision Tree for Purification Strategy
Caption: Decision-making process for the purification of N-alkylated 3-bromopropylamines.
Troubleshooting
-
Emulsion Formation during Extraction: Emulsions can form, especially with polar solvents like DMF. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite.
-
Product Tailing on Silica Gel Chromatography: The basicity of the amine product can lead to strong interactions with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and poor separation during column chromatography. Adding a small percentage (0.1-1%) of a volatile base like triethylamine to the eluent can mitigate this issue by neutralizing the acidic sites on the silica.[1] Alternatively, using a less acidic stationary phase like basic alumina can be beneficial.[1]
-
Low Recovery of Water-Soluble Amines: If the N-alkylated product has significant water solubility, recovery from the aqueous phase during extraction may be low. In such cases, saturating the aqueous layer with sodium chloride ("salting out") can decrease the amine's solubility in water and improve its partitioning into the organic layer. Continuous liquid-liquid extraction can also be employed for highly water-soluble products.
Conclusion
The successful isolation and purification of N-alkylated this compound derivatives are critical for their use in subsequent synthetic steps and biological evaluation. The protocols and guidelines presented here provide a robust framework for researchers to develop effective workup strategies. By carefully considering the properties of the specific product and employing the appropriate quenching, extraction, and purification techniques, high yields and purities can be consistently achieved.
References
Application Notes and Protocols for Monitoring 3-Bromopropylamine Reactions
Introduction
3-Bromopropylamine is a valuable bifunctional reagent used in a variety of chemical syntheses, including the introduction of aminopropyl groups and the synthesis of heterocyclic compounds. The monitoring of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product purity. These application notes provide detailed protocols for utilizing common analytical techniques to monitor the progress of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Analysis
NMR spectroscopy is a powerful non-destructive technique for monitoring reaction kinetics in real-time. By integrating the signals of reactants and products, the progress of the reaction can be quantitatively followed over time. Both ¹H and ¹³C NMR can be utilized, with ¹H NMR generally preferred due to its higher sensitivity and shorter acquisition times.
Experimental Protocol: ¹H NMR Kinetic Study
-
Sample Preparation:
-
Accurately weigh the limiting reactant and dissolve it in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) in an NMR tube.
-
Ensure the chosen solvent dissolves all reactants and products and does not react with them.
-
Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.
-
-
Initial Spectrum Acquisition:
-
Acquire a standard ¹H NMR spectrum of the starting material solution before initiating the reaction. This serves as the t=0 reference.[1]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the second reactant (e.g., this compound) to the NMR tube.
-
Quickly place the NMR tube in the spectrometer and start acquiring spectra at regular intervals.[1]
-
Use an automated acquisition setup for regular and timed spectral acquisition.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of the starting material and the product.
-
Normalize the integrals against the internal standard to account for any concentration variations.
-
Plot the concentration of reactants and/or products as a function of time to obtain the kinetic profile of the reaction.
-
Data Presentation: ¹H NMR Parameters
| Parameter | Value | Notes |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Solvent | DMSO-d₆ | Depends on the solubility of reactants and products. |
| Internal Standard | 1,3,5-Trimethoxybenzene | Should be inert and have a singlet peak in a clear region. |
| Temperature | 298 K | Should be controlled and constant throughout the experiment. |
| Pulse Sequence | zg30 | A standard 30-degree pulse sequence. |
| Relaxation Delay (D1) | 5 seconds | Should be at least 5 times the longest T1 of the nuclei of interest. |
| Number of Scans | 8 or 16 | Depends on the concentration of the sample. |
Visualization: NMR Kinetic Analysis Workflow
Caption: Workflow for NMR-based kinetic analysis of a reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique ideal for monitoring reactions with volatile and thermally stable compounds.[2][3] It separates components of a mixture based on their boiling points and polarities, and the mass spectrometer provides structural information for identification.
Experimental Protocol: GC-MS Reaction Monitoring
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by dilution with a suitable solvent (e.g., ethyl acetate) or by adding a quenching agent.
-
If necessary, perform a derivatization step to increase the volatility of polar analytes like amines.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The components are separated on the GC column and then detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, intermediates, and products by their retention times and mass spectra. The NIST library can aid in compound identification.[2]
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Data Presentation: Typical GC-MS Parameters
| Parameter | Value | Notes |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common non-polar column suitable for a wide range of analytes. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Depends on the concentration of the analytes. |
| Inlet Temperature | 250 °C | Should be high enough to vaporize the sample without degradation. |
| Carrier Gas | Helium | At a constant flow rate (e.g., 1 mL/min). |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | This should be optimized based on the specific reaction components. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for GC-MS. |
| Mass Range | m/z 40-500 | A typical range for small organic molecules. |
Visualization: GC-MS Analysis Workflow
Caption: General workflow for monitoring a reaction using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring reactions, particularly those involving non-volatile or thermally labile compounds.[4] Reversed-phase HPLC is commonly used for the analysis of small organic molecules like this compound and its derivatives.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at various time points.
-
Quench the reaction by diluting the aliquot in the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[4]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
-
A UV detector is commonly used for detection.
-
-
Data Analysis:
-
Identify the peaks for reactants and products based on their retention times, which can be confirmed by running standards.
-
The peak area is proportional to the concentration of the analyte. Plotting the peak area of the product over time provides the reaction profile.
-
Data Presentation: HPLC Method Parameters
| Parameter | Value | Notes |
| HPLC System | Standard HPLC with UV detector | |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for a wide range of polarities. |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA | A common mobile phase system for good peak shape. |
| Gradient | 5% B to 95% B over 20 minutes | The gradient should be optimized for the specific separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm | Or a wavelength where all components have some absorbance. |
| Injection Volume | 10 µL |
Visualization: Generic Reaction and HPLC Monitoring
Caption: Monitoring a nucleophilic substitution of this compound via HPLC.
References
Protecting Group Strategies for 3-Bromopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of 3-bromopropylamine, a valuable bifunctional building block in organic synthesis and drug development. The strategic use of amine protecting groups is crucial for the selective functionalization of either the amino or the bromo moiety. This guide focuses on three commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Introduction
This compound serves as a versatile synthon, incorporating both a nucleophilic primary amine and an electrophilic alkyl bromide. To achieve selective transformations, one of these functional groups must be temporarily masked. The choice of protecting group is critical and depends on the desired reaction conditions for subsequent steps and the orthogonality required in a multi-step synthesis. This document outlines reliable protocols for the protection of the amino group of this compound with Boc, Cbz, and Fmoc groups and their subsequent removal.
Protecting Group Strategies: A Comparative Overview
The selection of an appropriate protecting group is dictated by its stability towards various reaction conditions and the mildness of its cleavage. The following table summarizes the key features of Boc, Cbz, and Fmoc protecting groups for this compound.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) | Base-stable, stable to hydrogenolysis | Orthogonal to Cbz and Fmoc |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids | Acid-stable (mild), base-stable | Orthogonal to Boc and Fmoc |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Secondary amines (e.g., Piperidine) | Acid-stable, stable to hydrogenolysis | Orthogonal to Boc and Cbz |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the chemical transformations and the general workflow for the protection and deprotection of this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the protection of this compound with Boc, Cbz, and Fmoc protecting groups based on literature protocols.
| Protecting Group | Substrate | Reagents | Base | Solvent | Time | Temp. | Yield (%) | Reference |
| Boc | This compound Hydrobromide | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) | Dichloromethane (B109758) | 50 min | RT | 98 | [1] |
| Cbz | This compound Hydrobromide | Benzyl chloroformate (Cbz-Cl) | Triethylamine | Tetrahydrofuran | 1 h | RT | 86.4 | [2] |
| Fmoc | This compound | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Aq. NaHCO₃ | Dioxane/Water | 16 h | RT | >80 (General) | [3] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound Hydrobromide[1]
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
5% aqueous citric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath and add triethylamine (1.0 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 50 minutes.
-
Add ethyl acetate to the reaction mixture.
-
Wash the organic phase sequentially with 5% aqueous citric acid, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-bromopropyl)carbamate.
Protocol 2: N-Cbz Protection of this compound Hydrobromide[2]
Materials:
-
This compound hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound hydrobromide (1.0 eq) in dry THF, add triethylamine (1.1 eq).
-
Add benzyl chloroformate (1.05 eq) via syringe.
-
Stir the mixture at room temperature for 1 hour.
-
Filter the reaction mixture and evaporate the filtrate.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the oily residue by column chromatography (DCM to MeOH gradient) to obtain benzyl (3-bromopropyl)carbamate.
Protocol 3: N-Fmoc Protection of this compound (General Procedure)[3]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (9H-fluoren-9-yl)methyl (3-bromopropyl)carbamate.
Deprotection Protocols
Protocol 4: Deprotection of N-Boc-3-bromopropylamine
Materials:
-
N-Boc-3-bromopropylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-3-bromopropylamine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the this compound trifluoroacetate (B77799) salt.
Protocol 5: Deprotection of N-Cbz-3-bromopropylamine
Materials:
-
N-Cbz-3-bromopropylamine
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-3-bromopropylamine in methanol or ethanol.
-
Carefully add Pd/C catalyst to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 6: Deprotection of N-Fmoc-3-bromopropylamine[4]
Materials:
-
N-Fmoc-3-bromopropylamine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-3-bromopropylamine in DMF.
-
Add piperidine to the solution (typically 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound. Further purification may be required.
Safety Considerations
-
This compound and its hydrobromide salt are corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents such as benzyl chloroformate and trifluoroacetic acid are corrosive and toxic. Always work in a well-ventilated fume hood.
-
Palladium on carbon is flammable and should be handled with care, especially when dry.
References
Scale-Up Considerations for the Synthesis of 3-Bromopropylamine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopropylamine hydrobromide is a critical building block in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1][2] Its primary function is to introduce a propylamine (B44156) moiety into molecules, a common structural feature in many active pharmaceutical ingredients (APIs), including antihypertensive and antidepressant medications.[2] As the demand for such therapeutics grows, the need for robust and scalable synthetic routes for key intermediates like this compound hydrobromide becomes paramount.
This document provides detailed application notes and protocols for the synthesis of this compound hydrobromide, with a special focus on the considerations required for scaling the process from the laboratory to pilot and industrial scales. Safety, process optimization, and product purification are key themes addressed to ensure a safe, efficient, and reproducible manufacturing process.
Synthesis of this compound Hydrobromide
The most common and industrially viable method for the synthesis of this compound hydrobromide is the reaction of 3-amino-1-propanol with hydrobromic acid. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is protonated to form a good leaving group (water), which is then displaced by the bromide ion.
Reaction Scheme:
HO-(CH₂)₃-NH₂ + 2HBr → Br-(CH₂)₃-NH₃⁺Br⁻ + H₂O
Laboratory-Scale Experimental Protocol
This protocol is adapted from established laboratory procedures and serves as a baseline for scale-up development.
Materials:
-
3-Amino-1-propanol
-
48% Hydrobromic acid (HBr)
-
Deionized water
-
Acetone (B3395972) (for washing)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1-propanol (e.g., 10 g, 0.133 mol).
-
Slowly add 48% hydrobromic acid (e.g., 100 mL, approximately 0.88 mol) to the flask while stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature rise.
-
Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 12-15 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess water and HBr by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then triturated with acetone, filtered using a Büchner funnel, and washed with cold acetone to remove any remaining impurities.
-
The white to off-white crystalline solid is dried under vacuum to yield this compound hydrobromide.
Scale-Up Considerations
Transitioning the laboratory-scale synthesis of this compound hydrobromide to a pilot or industrial scale requires careful consideration of several critical factors to ensure safety, efficiency, and product quality.
Process Safety Management
The reaction involves the use of concentrated hydrobromic acid, which is highly corrosive, and the reaction itself is exothermic.[3][4] A thorough process safety assessment is mandatory before any scale-up activities.[5]
Key Safety Considerations:
-
Material Hazards: Both 3-amino-1-propanol and hydrobromic acid are corrosive and can cause severe skin and eye damage.[3][4] this compound hydrobromide is a skin and eye irritant and may cause respiratory irritation.[3][6]
-
Exothermic Reaction: The initial mixing of reactants and the reaction at elevated temperatures release a significant amount of heat.[7] Inadequate heat removal can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
-
Pressure Build-up: Heating an acidic aqueous solution in a closed system will lead to a significant increase in pressure. Reactors must be appropriately rated and equipped with pressure relief systems.
-
Hydrogen Bromide Vapors: HBr is a toxic and corrosive gas.[8] Adequate ventilation and scrubbing systems are necessary to handle any off-gassing.
Reactor Design and Operation
The choice of reactor is critical for successful and safe scale-up.
-
Materials of Construction: Due to the highly corrosive nature of hydrobromic acid, glass-lined or Hastelloy reactors are recommended.[8] Stainless steel is not suitable.
-
Heat Transfer: The reactor must have an efficient heat transfer system to control the reaction temperature. Jacketed reactors with a suitable heat transfer fluid are standard. The decreasing surface-area-to-volume ratio upon scale-up necessitates a more robust cooling capacity.
-
Mixing: Efficient mixing is crucial to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots." The agitator design (e.g., turbine, pitched blade) and speed should be optimized for the larger volume.
-
Addition of Reagents: On a large scale, the controlled addition of hydrobromic acid to 3-amino-1-propanol is critical to manage the initial exotherm. A programmable dosing pump is recommended.
Downstream Processing and Purification
The isolation and purification of this compound hydrobromide at scale present different challenges compared to the laboratory.
-
Crystallization: The product is typically isolated by crystallization. Cooling crystallization is a common method. The cooling rate, agitation, and solvent system must be carefully controlled to obtain the desired crystal size distribution and purity. Seeding the solution with pre-existing crystals can improve reproducibility.
-
Filtration and Drying: Large-scale filtration can be performed using equipment such as a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single contained unit, minimizing handling of the solid product. The product should be washed with a suitable solvent, like acetone, to remove residual HBr and other impurities. Drying is typically carried out under vacuum at a controlled temperature to remove residual solvents.
Impurity Profile and Control
Understanding and controlling the impurity profile is essential for producing high-quality this compound hydrobromide, especially for pharmaceutical applications.[9]
Potential Impurities:
-
Unreacted 3-amino-1-propanol: Can be minimized by using an excess of hydrobromic acid and ensuring a sufficient reaction time and temperature.
-
Over-brominated products: While less common for this specific reaction, the potential for side reactions should be evaluated.
-
Degradation products: Prolonged exposure to high temperatures could lead to degradation.
-
Residual solvents: The final drying step is crucial to reduce residual solvents to acceptable levels.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) should be used to monitor the reaction progress and quantify impurities in the final product.
Quantitative Data Summary
The following tables provide a summary of typical parameters for the synthesis of this compound hydrobromide at different scales. It is important to note that these are representative values and will require optimization for specific equipment and process conditions.
Table 1: Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reactants | |||
| 3-Amino-1-propanol | 10 g (0.133 mol) | 1 kg (13.3 mol) | 100 kg (1330 mol) |
| 48% Hydrobromic Acid | ~100 mL (~0.88 mol) | ~10 L (~88 mol) | ~1000 L (~88000 mol) |
| Reaction Conditions | |||
| Initial Temperature | Ambient | < 25 °C (with cooling) | < 25 °C (with cooling) |
| Reflux Temperature | ~120-125 °C | ~120-125 °C | ~120-125 °C |
| Reaction Time | 12-15 hours | 12-18 hours | 18-24 hours |
| Downstream Processing | |||
| Crystallization Solvent | Acetone | Isopropanol/Acetone | Isopropanol/Acetone |
| Washing Solvent | Cold Acetone | Cold Acetone | Cold Acetone |
| Expected Yield | 85-95% | 80-90% | 75-85% |
| Purity (by HPLC) | >98% | >99% | >99.5% |
Table 2: Safety Data for Key Chemicals
| Chemical | CAS Number | Hazard Statements (GHS) | Key Precautions |
| 3-Amino-1-propanol | 156-87-6 | H314: Causes severe skin burns and eye damage. | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a well-ventilated area.[3] |
| Hydrobromic Acid (48%) | 10035-10-6 | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | Use in a fume hood with a scrubber. Wear acid-resistant gloves, apron, and face shield.[3][4] |
| This compound Hydrobromide | 5003-71-4 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Avoid inhalation of dust. Wear gloves and eye protection.[3][6] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound Hydrobromide.
Scale-Up Logic Diagram
Caption: Logical progression for scaling up the synthesis process.
Conclusion
The synthesis of this compound hydrobromide is a well-established process that is crucial for the pharmaceutical industry. Scaling up this synthesis from the laboratory to an industrial setting requires a multidisciplinary approach that integrates chemistry, chemical engineering, and process safety. By carefully considering the factors outlined in these application notes, researchers, scientists, and drug development professionals can develop a safe, efficient, and robust manufacturing process for this key intermediate, ultimately contributing to the reliable supply of essential medicines.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. GB1070596A - New halogenopyrimidines and process for their manufacture - Google Patents [patents.google.com]
- 5. Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 7. EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 8. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis with 3-Bromopropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-bromopropylamine in chemical synthesis, with a primary focus on preventing its intramolecular cyclization to form azetidine (B1206935).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
The main challenge when using this compound is its propensity to undergo intramolecular cyclization to form the undesired byproduct, azetidine. This occurs because the molecule contains both a nucleophilic primary amine and an electrophilic carbon bearing a good leaving group (bromide) in a position that favors the formation of a four-membered ring.
Q2: Under what conditions does the intramolecular cyclization of this compound occur?
The cyclization is typically promoted by basic conditions, which deprotonate the primary amine, increasing its nucleophilicity. The free base form of this compound is therefore highly unstable and prone to self-reaction. Protic solvents can also facilitate this reaction.[1]
Q3: How can the intramolecular cyclization be prevented?
The most effective strategy to prevent this unwanted side reaction is to protect the primary amine functionality.[2] By converting the amine into a less nucleophilic group, its ability to attack the electrophilic carbon is significantly diminished. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl).
Troubleshooting Guides
Issue 1: Low Yield or Failure of the Desired Reaction Due to Azetidine Formation
Symptoms:
-
The desired product is obtained in low yield, or not at all.
-
Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of a significant amount of a byproduct with a mass corresponding to azetidine or its derivatives.
Root Causes & Solutions:
-
Cause: The primary amine of this compound was not adequately protected before its use in the subsequent reaction.
-
Solution: Introduce a protection step for the amine functionality of this compound prior to the main reaction. The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.
-
Cause: The reaction conditions are too basic, leading to in-situ deprotection or direct reaction of the unprotected amine.
-
Solution: If using a protected this compound, ensure that the reaction conditions are compatible with the chosen protecting group. For instance, Boc groups are sensitive to strong acids, while Cbz groups can be cleaved by hydrogenolysis.
Issue 2: Incomplete or Failed N-Protection of this compound
Symptoms:
-
TLC or LC-MS analysis of the protection reaction mixture shows a significant amount of remaining this compound starting material.
-
The isolated yield of the protected product is low.
Root Causes & Solutions:
-
Cause: Low nucleophilicity of the amine, especially if it is in its protonated (hydrobromide salt) form.
-
Solution: Ensure that a suitable base is used in the protection reaction to neutralize the hydrobromide salt and deprotonate the amine, rendering it nucleophilic. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate.[3][4]
-
Cause: Poor solubility of the starting material. This compound hydrobromide has limited solubility in some organic solvents.
-
Solution: Choose an appropriate solvent system. A mixture of solvents, such as THF/water or dioxane/water, can be effective in dissolving both the amine salt and the protecting group reagent.[5][6]
-
Cause: Hydrolysis of the protecting group reagent. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl) can react with water.
-
Solution: Use anhydrous solvents if the reaction protocol calls for it. However, many successful protection reactions are performed in aqueous biphasic systems.
-
Cause: Formation of di-protected byproducts. With primary amines, it is possible for two molecules of the protecting group to react.
-
Solution: Carefully control the stoichiometry of the protecting group reagent (usually a slight excess of 1.05-1.2 equivalents). Slow, dropwise addition of the reagent at a controlled temperature (e.g., 0 °C) can also minimize this side reaction.[3]
Data Presentation: Comparison of Amine Protecting Groups for this compound
The following table summarizes common protecting groups used to prevent the intramolecular cyclization of this compound. The reported yields are based on literature protocols and may vary depending on the specific reaction scale and conditions.
| Protecting Group | Reagent | Typical Yield (%) | Deprotection Conditions | Orthogonality & Considerations |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | ~90-97% | Strong acids (e.g., TFA, HCl)[6][7] | Stable to bases, nucleophiles, and hydrogenolysis. Orthogonal to Cbz and Fmoc groups.[6] |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | ~90%[4] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][8] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc groups.[6] |
| Tosyl (p-toluenesulfonyl) | p-Toluenesulfonyl chloride (Ts-Cl) | High (specific yield for this compound not found, but generally high for primary amines) | Strong reducing agents (e.g., Na/NH₃) or strong acids | Very stable to a wide range of conditions, but deprotection can be harsh. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
Objective: To synthesize N-(tert-butoxycarbonyl)-3-bromopropylamine.
Materials:
-
This compound hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound hydrobromide (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: N-Cbz Protection of this compound
Objective: To synthesize N-(benzyloxycarbonyl)-3-bromopropylamine.
Materials:
-
This compound hydrobromide
-
Benzyl chloroformate (Cbz-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
To a stirred suspension of this compound hydrobromide (1.0 eq) in dry THF, add benzyl chloroformate (1.05 eq) at room temperature.[9]
-
Cool the mixture to 0 °C in an ice bath.[9]
-
Add diisopropylethylamine (1.0 eq) dropwise via syringe.[9]
-
Stir the reaction mixture at 0 °C for 1 hour.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the crude reaction mixture through a pad of Celite and evaporate the solvents.[9]
-
Purify the residue by flash chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product.[9]
Visualizations
Caption: Intramolecular cyclization of this compound.
Caption: General workflow for using protected this compound.
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Alkylation with 3-Bromopropylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing over-alkylation when using 3-bromopropylamine and its derivatives. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation when using this compound?
Over-alkylation is a common side reaction in amine alkylations. The mono-alkylated product is often more nucleophilic than the starting amine due to the electron-donating nature of the newly added alkyl group.[1] This increased nucleophilicity makes the desired product more reactive towards the alkylating agent than the initial reactant, leading to the formation of di- and tri-alkylated byproducts.[1][2] This can result in a complex mixture of products that is challenging to separate.[1][2]
Q2: How can I control the stoichiometry to favor mono-alkylation?
A common strategy to promote mono-alkylation is to use a large excess of the starting amine relative to this compound.[1] This ensures that the alkylating agent is statistically more likely to encounter and react with the starting amine rather than the more nucleophilic mono-alkylated product.[1] However, this approach can be inefficient in terms of atom economy, particularly if the amine substrate is valuable.[1]
Q3: What is the most effective strategy to prevent over-alkylation?
The use of a protecting group on the amine of the alkylating agent is a highly effective method. For this compound, using an N-protected version such as N-Boc-3-bromopropylamine is a common and effective strategy. The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of the amine, preventing it from undergoing further alkylation. After the initial alkylation of your substrate is complete, the Boc group can be removed under acidic conditions to yield the desired primary amine.
Q4: What role do the base and solvent play in controlling selectivity?
The choice of base and solvent is critical for controlling the selectivity of the alkylation reaction.[1]
-
Base: A carefully selected base should be strong enough to deprotonate the nucleophile (e.g., a phenol (B47542) or another amine) but should not promote side reactions.[3] Sterically hindered, non-nucleophilic bases are often preferred.[1] For instance, cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation.[1] Other commonly used bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[3][4]
-
Solvent: The solvent can significantly influence both the reaction rate and selectivity. Polar aprotic solvents such as DMF (dimethylformamide), acetonitrile (B52724) (ACN), and THF (tetrahydrofuran) are generally favored for N-alkylation reactions.[5][6] However, it's crucial to use dry, high-purity solvents, as impurities like dimethylamine (B145610) in DMF can compete as nucleophiles.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired mono-alkylated product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure all reagents are pure and dry.[7] Water can interfere with reactions, especially when using strong bases like NaH.[8] - Increase the reaction temperature, but monitor closely for decomposition or side product formation.[3] - Extend the reaction time and monitor progress using TLC or LC-MS.[3][6] - Ensure efficient stirring, especially for heterogeneous mixtures, to maximize contact between reactants.[8] |
| Over-alkylation | - Use N-Boc-3-bromopropylamine instead of unprotected this compound. - Increase the excess of the starting amine nucleophile relative to the alkylating agent.[1] |
| Poor Nucleophile Activation | - If deprotonating a nucleophile in situ, ensure a sufficient excess of a strong, appropriate base is used (e.g., 1.1-1.2 equivalents of NaH).[3] - Consider pre-forming the anion of your nucleophile at a low temperature (e.g., 0 °C) before adding the this compound.[5] |
| Reagent Degradation | - Ensure this compound or its derivatives are fresh and have been stored correctly. - Be aware that some solvents, like DMF, can decompose at high temperatures, which may affect the reaction.[5][6] |
Issue 2: Formation of multiple products and purification difficulties.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation Products | - The primary strategy is to prevent their formation using the methods described above (e.g., protecting groups, stoichiometry control). - Purification can often be achieved using column chromatography on silica (B1680970) gel. A gradient elution from a non-polar to a more polar solvent system is typically effective.[3] |
| Unreacted Starting Material | - Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.[3][7] - Unreacted amine starting materials can sometimes be removed by an acidic wash during the workup, as the protonated amine salt will be water-soluble.[9] |
| Side Reactions | - If working with a phenol, O-alkylation is the desired reaction. If working with a substrate containing both N and O nucleophiles, selectivity can be an issue. The choice of solvent and base can influence N- vs. O-alkylation.[6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of a Phenol using N-Boc-3-bromopropylamine
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable dry, polar aprotic solvent (e.g., DMF or ACN) to a flame-dried flask equipped with a stir bar.
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq). If using NaH, cool the mixture to 0 °C before portion-wise addition.
-
Anion Formation: Stir the mixture at room temperature (or maintain at 0 °C if using NaH) for 30-60 minutes to allow for the formation of the phenoxide.
-
Alkylation: Add N-Boc-3-bromopropylamine (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride if NaH was used).[6]
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
-
Deprotection (if required): The Boc group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with HCl in dioxane.
Visualizations
Caption: Reaction pathway illustrating the formation of over-alkylation products.
Caption: A decision-making workflow for troubleshooting common alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 3-Bromopropylamine Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 3-Bromopropylamine.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound hydrobromide shows low conversion. What are the likely causes?
A1: Low conversion in N-alkylation reactions with this compound hydrobromide can stem from several factors:
-
Incomplete Deprotonation: this compound is often supplied as a hydrobromide salt for stability. The amine must be deprotonated to its free base form to act as a nucleophile. Insufficient or an inappropriate base can lead to low concentrations of the reactive free amine.
-
Base Strength: The base used must be strong enough to deprotonate the amine salt but not so strong as to cause significant side reactions with the solvent or starting materials. Potassium carbonate is a commonly used base for this purpose.
-
Solvent Choice: The solvent plays a crucial role. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective as they can dissolve the amine salt and facilitate the S_N2 reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition. The optimal temperature should be determined experimentally, often starting at room temperature and gradually increasing if necessary.
Q2: I'm observing multiple spots on my TLC after reacting this compound, suggesting a mixture of products. What are the common side products?
A2: A common issue in alkylation reactions with primary amines is overalkylation.[1][2] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. In the context of reacting this compound with a nucleophile, potential side products include:
-
Dialkylated Product: The desired monosubstituted product can react with another molecule of this compound.
-
Cyclization: If the nucleophile has another reactive site, intramolecular cyclization can occur.
-
Elimination Products: Under strongly basic conditions or at elevated temperatures, elimination of HBr from this compound can occur.
To minimize overalkylation, it is often recommended to use an excess of the amine nucleophile relative to this compound.
Q3: How can I effectively remove the phthalimide (B116566) group after a Gabriel synthesis using this compound?
A3: The Gabriel synthesis is an excellent method for forming primary amines, and the final deprotection step is critical.[3][4] The most common and effective method for cleaving the phthalimide group is by reacting the N-(3-aminopropyl)phthalimide intermediate with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695).[5][6] This reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the carbonyl carbons of the phthalimide, ultimately liberating the desired primary amine and forming a stable phthalhydrazide (B32825) precipitate, which can be easily removed by filtration.[4] Acidic or basic hydrolysis can also be used, but these methods often require harsher conditions and can be less efficient.[4][6]
Troubleshooting Guides
Issue 1: Difficulty in Purifying Basic Amine Products by Column Chromatography
Problem: The desired amine product is streaking or sticking to the silica (B1680970) gel column, leading to poor separation and low recovery.
Root Cause: The basic nature of the amine product leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with the product for binding to the silica gel. Common choices include:
-
Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).
-
A solution of ammonia (B1221849) in methanol (B129727) (e.g., 2M NH₃ in MeOH) added to the mobile phase.
-
-
Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or reverse-phase silica gel (C18) with an appropriate mobile phase.
Workflow for Optimizing Column Chromatography of Amines:
Caption: Workflow for optimizing the purification of basic amines by column chromatography.
Issue 2: Product "Oiling Out" During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Root Cause: The solubility of the compound in the chosen solvent is too high, even at lower temperatures, or the melting point of the solid is lower than the boiling point of the solvent.
Solutions:
-
Solvent System Modification:
-
Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble to the warm, dissolved solution until slight turbidity is observed. Then, allow the solution to cool slowly.
-
Change the Solvent: Select a solvent with a lower boiling point or one in which the compound has lower solubility at elevated temperatures.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This can create nucleation sites.
-
Seeding: Add a very small crystal of the pure product (if available) to the cooled, supersaturated solution.
-
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can favor oil formation over crystallization.
Logical Flow for Troubleshooting Recrystallization:
Caption: Decision-making process for troubleshooting oiling out during recrystallization.
Experimental Protocols & Data
Protocol 1: Synthesis and Purification of N-(3-Aminopropyl)aniline
This protocol describes the N-alkylation of aniline (B41778) with this compound hydrobromide, followed by purification.
Reaction:
-
To a solution of aniline (5.0 g, 53.7 mmol) in toluene, add this compound hydrobromide (5.88 g, 26.8 mmol) and potassium carbonate (7.4 g, 53.7 mmol).
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification (Column Chromatography):
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in methanol (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 10%).
-
The fractions containing the pure product are combined and the solvent is evaporated to yield N-(3-aminopropyl)aniline.
| Parameter | Value | Reference |
| Yield | 51% | [7] |
| Purity | >95% (by GC-MS) | [7] |
Protocol 2: Gabriel Synthesis of 1,3-Diaminopropane (B46017) (from this compound)
This protocol outlines the synthesis of 1,3-diaminopropane using this compound hydrobromide via a phthalimide-protected intermediate.
Step 1: Synthesis of N-(3-Bromopropyl)phthalimide
-
In a round-bottom flask, combine potassium phthalimide (10.0 g, 54.0 mmol) and 1,3-dibromopropane (B121459) (32.7 g, 162 mmol) in DMF (100 mL).
-
Heat the mixture at 80-90°C for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain crude N-(3-bromopropyl)phthalimide.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-bromopropyl)phthalimide.
Step 2: Synthesis of 1,3-Diaminopropane
-
Suspend N-(3-bromopropyl)phthalimide (10.0 g, 37.3 mmol) in ethanol (150 mL).
-
Add hydrazine hydrate (B1144303) (2.8 g, 56.0 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a concentrated NaOH solution and extract the product with diethyl ether.
-
Dry the ether extracts over anhydrous potassium carbonate, filter, and distill to obtain pure 1,3-diaminopropane.
| Parameter | N-(3-Bromopropyl)phthalimide Yield | 1,3-Diaminopropane Yield (from phthalimide) |
| Value | ~70-80% | High (specific value depends on execution) |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Sterically Hindered Amines with 3-Bromopropylamine
Welcome to the technical support center for optimizing reaction conditions for the N-alkylation of sterically hindered amines with 3-bromopropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide guidance on achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between my sterically hindered amine and this compound so slow or not proceeding at all?
A1: The low reactivity is primarily due to steric hindrance around the nitrogen atom of your amine. The bulky substituents physically obstruct the approach of the this compound, making the nucleophilic attack on the electrophilic carbon of the alkyl halide challenging. Additionally, the chosen reaction conditions, such as an insufficiently strong base or low temperature, may not provide enough energy to overcome the activation barrier of the reaction.
Q2: I am observing a significant amount of overalkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. How can I favor monoalkylation?
A2: Overalkylation is a common issue because the mono-alkylated product, a tertiary amine, can still be nucleophilic and react further with this compound.[1] To promote monoalkylation, you can:
-
Use a large excess of the sterically hindered amine: This increases the statistical probability of this compound reacting with the starting amine rather than the product.
-
Control the stoichiometry: Use a limiting amount of this compound (e.g., 1.0-1.2 equivalents).
-
Slow addition of the alkylating agent: Adding the this compound dropwise over an extended period can help maintain a low concentration, disfavoring the second alkylation.
Q3: What are the common side products I should be aware of in this reaction?
A3: Besides the overalkylation product, other potential side products include:
-
Elimination products: If a strong, sterically hindered base is used, it can promote the elimination of HBr from this compound to form allylamine.
-
Intramolecular cyclization: The free amino group of this compound can potentially cyclize to form azetidine, especially under certain conditions.
-
Reaction with solvent: Some solvents, like DMF, can decompose to form dimethylamine, which can compete as a nucleophile.[2]
Q4: Are there alternative methods if direct alkylation is not working well?
A4: Yes, several alternative strategies can be employed:
-
Reductive Amination: This involves reacting the sterically hindered amine with a suitable aldehyde (e.g., 3-bromopropionaldehyde) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. This method often offers better selectivity.
-
Using a more reactive alkylating agent: Converting this compound to the more reactive 3-iodopropylamine in situ by adding a catalytic amount of an iodide salt (e.g., NaI or KI) can increase the reaction rate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides targeted solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance is too great for the chosen conditions. 4. Inactive alkylating agent. | 1. Use a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or N,N-Diisopropylethylamine (DIPEA).[3] 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Consider using a more forcing solvent like DMF or NMP and a higher temperature. 4. Add a catalytic amount of NaI or KI to convert the bromide to the more reactive iodide in situ.[2] |
| Formation of Multiple Products (Overalkylation) | The mono-alkylated tertiary amine product is still nucleophilic and reacts further with this compound. | 1. Use a significant excess of the sterically hindered amine (2-5 equivalents). 2. Add this compound slowly (dropwise) to the reaction mixture. 3. Lower the reaction temperature to improve selectivity, though this may require a longer reaction time. |
| Significant Side Product Formation (e.g., Elimination) | The base is too strong or sterically hindered, favoring elimination over substitution. | 1. Switch to a less hindered base if elimination is the primary issue. 2. Optimize the reaction temperature; lower temperatures generally disfavor elimination. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of multiple products with similar polarities. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Employ careful column chromatography with a suitable solvent system to separate the desired product from impurities. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the N-alkylation of sterically hindered amines under various conditions. Please note that yields are highly substrate-dependent.
Table 1: Effect of Base on the N-Alkylation of a Hindered Amine
| Sterically Hindered Amine | Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diisopropylamine | 1-Bromopropane | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 85 | Fictional Example |
| Diisopropylamine | 1-Bromopropane | DIPEA (1.5) | Acetonitrile | 80 | 24 | 92 | Fictional Example |
| Diisopropylamine | 1-Bromopropane | NaH (1.2) | THF | 65 | 18 | 95 | Fictional Example |
| 2,2,6,6-Tetramethylpiperidine | This compound | K₂CO₃ (2.0) | DMF | 100 | 48 | 40 | Fictional Example |
| 2,2,6,6-Tetramethylpiperidine | This compound | NaH (1.5) | DMF | 80 | 24 | 65 | Fictional Example |
Table 2: Effect of Solvent and Temperature on the N-Alkylation of a Hindered Amine
| Sterically Hindered Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Di-tert-butylamine | 3-Chloropropylamine | K₂CO₃ | Acetonitrile | 80 | 72 | 30 | Fictional Example |
| Di-tert-butylamine | 3-Chloropropylamine | K₂CO₃ | DMF | 100 | 48 | 55 | Fictional Example |
| Di-tert-butylamine | 3-Chloropropylamine | K₂CO₃ | NMP | 120 | 24 | 70 | Fictional Example |
| Diisopropylamine | This compound | DIPEA | THF | 65 | 48 | 60 | Fictional Example |
| Diisopropylamine | This compound | DIPEA | Acetonitrile | 80 | 24 | 75 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Sterically Hindered Secondary Amine with this compound Hydrobromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the sterically hindered secondary amine (2.0 equivalents) in an appropriate anhydrous solvent (e.g., Acetonitrile or DMF, 5-10 mL per mmol of the limiting reagent).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 2.5 equivalents, or DIPEA, 3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound hydrobromide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Caption: General experimental workflow for the N-alkylation of sterically hindered amines.
Caption: Troubleshooting logic for optimizing the N-alkylation reaction.
References
dealing with the instability of 3-Bromopropylamine free base
This guide provides researchers, scientists, and drug development professionals with essential information for handling and using 3-Bromopropylamine, focusing on the challenges presented by the instability of its free base form.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound free base viscous, oily, or discolored?
A1: this compound free base is inherently unstable. The viscosity and discoloration you are observing are likely signs of degradation. The molecule contains both a good nucleophile (the primary amine) and a good leaving group (bromide) in the same structure. This allows for two primary degradation pathways:
-
Intramolecular Cyclization: The amine group can attack the carbon bearing the bromine, leading to the formation of a cyclic, four-membered ring compound called azetidine.
-
Polymerization: Intermolecular reactions can occur, where the amine of one molecule attacks the alkyl bromide of another, leading to the formation of oligomers and polymers.
These degradation processes occur spontaneously and are accelerated by elevated temperatures. For this reason, the free base is rarely isolated and should be used immediately after preparation.
Q2: What is the recommended way to handle and store this compound?
A2: Due to the instability of the free base, it is highly recommended to use its more stable salt forms, such as this compound hydrobromide (HBr salt). The salt form is a stable, crystalline solid that is less prone to degradation.[1]
The following table summarizes the recommended storage and handling procedures.
| Parameter | This compound Free Base | This compound Hydrobromide |
| Physical Form | Oily liquid (when fresh) | White to off-white crystalline solid or powder[1] |
| Stability | Highly unstable; prone to rapid cyclization and polymerization. | Stable under normal temperatures and pressures.[1] |
| Storage Temp. | Short-term at 2-8°C under inert gas (e.g., Argon, Nitrogen). | Room temperature.[1] |
| Storage Conditions | Use immediately after preparation. Avoid heat and light. | Store in a dry, cool, well-ventilated place in a tightly closed container.[2][3] It is hygroscopic.[4] |
| Shelf Life | Not recommended for storage. | A retest or expiration date will be provided on the Certificate of Analysis if stability data is available.[5] |
Q3: I need to perform an N-alkylation. Should I use the free base or the hydrobromide salt?
A3: For nearly all applications, you should start with the stable this compound hydrobromide salt. The reactive free base can then be generated in situ (in the reaction mixture) just before it is needed. This approach avoids the need to isolate the unstable free base, minimizing degradation and improving reaction outcomes. Attempting to isolate and use the pure free base often results in low yields due to its rapid decomposition.[6]
Caption: Reagent selection guide for this compound.
Troubleshooting Guides
Problem: My N-alkylation reaction using this compound hydrobromide and a base has a very low yield.
This is a common issue that can stem from several factors related to reagent stability, reaction conditions, and competing side reactions.
References
Technical Support Center: Reactions Involving 3-Bromopropylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopropylamine. Here, you will find information on common side products, their removal, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products in reactions involving this compound are aziridine (B145994), formed through intramolecular cyclization, and various oligomers resulting from intermolecular side reactions. The formation of these byproducts is influenced by reaction conditions such as the choice of base and solvent.
Q2: How can I minimize the formation of aziridine?
A2: Aziridine formation is an intramolecular process. Its formation can be influenced by the choice of base and solvent. While specific conditions can favor its formation, careful selection of reagents and reaction parameters can help minimize this side reaction. For instance, using a non-nucleophilic, sterically hindered base might favor the desired intermolecular reaction over the intramolecular cyclization.
Q3: What leads to the formation of oligomers in my reaction?
A3: Oligomerization occurs when this compound reacts with itself or the desired product in a series of intermolecular reactions. This is more likely to happen at higher concentrations and temperatures. A common oligomeric byproduct is N,N'-bis(3-aminopropyl)piperazine.
Q4: Can I remove aziridine from my reaction mixture using a simple aqueous wash?
A4: While a simple aqueous wash might remove some aziridine, a more effective method is to use an acidic wash. Aziridine, being a basic compound, will be protonated in the presence of a dilute acid (e.g., 1M HCl) and become water-soluble, allowing for its removal into the aqueous phase. However, ensure your desired product is stable under acidic conditions.
Q5: What is the best way to remove oligomeric side products?
A5: Oligomeric byproducts are often less volatile and have different polarity compared to the desired monomeric product. Therefore, purification techniques like column chromatography are typically effective for their removal. The choice of the stationary and mobile phase will depend on the specific properties of your desired product and the oligomers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product, significant amount of a volatile, basic impurity detected. | Intramolecular cyclization leading to the formation of aziridine. | Employ an acidic workup to remove the aziridine. Consider optimizing the reaction conditions by using a less-hindering base or a different solvent system to disfavor the intramolecular reaction. |
| Presence of high molecular weight impurities in the crude product. | Intermolecular side reactions leading to the formation of oligomers. | Purify the product using column chromatography. To minimize oligomerization in future reactions, consider using a lower concentration of this compound and controlling the reaction temperature carefully. |
| Product is contaminated with unreacted this compound. | Incomplete reaction or use of excess this compound. | Unreacted this compound can be removed with an acidic wash, similar to the removal of aziridine. Ensure your reaction goes to completion by monitoring it via TLC or LC-MS. |
| Emulsion formation during aqueous workup. | Similar densities of organic and aqueous phases, or presence of surfactant-like species. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous phase. This often helps to break the emulsion. |
Experimental Protocols
Protocol 1: Extractive Removal of Aziridine Side Product
This protocol describes a general method for the removal of aziridine from a reaction mixture using an acidic wash.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aziridine will be protonated and move into the aqueous (bottom) layer.
-
Drain the lower aqueous layer.
-
To neutralize any remaining acid in the organic layer, add an equal volume of saturated NaHCO₃ solution. Shake and separate the layers, discarding the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Chromatographic Removal of Oligomeric Side Products
This protocol provides a general guideline for the purification of a desired N-substituted propylamine (B44156) from higher molecular weight oligomers using column chromatography.
Materials:
-
Crude reaction mixture
-
Silica (B1680970) gel (appropriate for column chromatography)
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like Hexane or Heptane and a polar solvent like Ethyl Acetate or Methanol)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Determine the appropriate solvent system: Use TLC to find a solvent system that provides good separation between your desired product and the oligomeric impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into the chromatography column.
-
Load the sample: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elute the column: Begin eluting the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity if necessary (gradient elution).
-
Collect fractions: Collect the eluent in a series of fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Pathways of this compound reactions.
Caption: General workflow for purification.
improving the solubility of 3-Bromopropylamine hydrobromide in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 3-Bromopropylamine hydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrobromide is not dissolving in my reaction solvent. What can I do?
A1: The solubility of this compound hydrobromide is a common challenge. It is readily soluble in water (approximately 50 mg/mL) and also shows solubility in polar aprotic solvents like DMF and protic solvents like ethanol (B145695).[1][2][3][4][5] However, it is insoluble in nonpolar organic solvents such as tetrahydrofuran (B95107) and benzene.[1]
If you are using a nonpolar organic solvent, consider the following options:
-
Solvent Selection: If your reaction chemistry allows, switch to a more polar solvent like DMF or ethanol.
-
Biphasic System with a Phase-Transfer Catalyst (PTC): For reactions in nonpolar organic solvents, a biphasic system can be employed. Dissolve the this compound hydrobromide in an aqueous phase and your other reactant in the organic phase. The addition of a phase-transfer catalyst will facilitate the reaction at the interface of the two layers.
-
In-situ Free Base Generation: Convert the hydrobromide salt to the free amine in situ. This is often the most practical approach.
Q2: I am trying to generate the free amine of this compound, but I am getting very low yields. Why is this happening and how can I improve it?
A2: Low yields during the conversion of this compound hydrobromide to its free base are a frequently encountered issue.[6] This is primarily due to the inherent instability of the free amine. The molecule contains both a good nucleophile (the primary amine) and a good leaving group (the bromine atom), making it susceptible to self-reaction (intramolecular cyclization to form azetidine (B1206935) or intermolecular polymerization), especially in protic solvents.[6]
To improve the yield of the free amine, consider the following:
-
Use of a Biphasic System for Extraction: Perform the neutralization in a two-phase system. Dissolve the hydrobromide salt in water and add an immiscible organic solvent (like dichloromethane (B109758) or ethyl acetate). Then, add a base to the aqueous layer to generate the free amine, which will be immediately extracted into the organic layer, minimizing its time in the aqueous phase where it is more prone to side reactions.
-
Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydroxide (B78521) (NaOH).[6] Using a saturated solution of K₂CO₃ can bring the pH to around 11, which is sufficient to deprotonate the amine.[6]
-
Temperature Control: Perform the neutralization and extraction at low temperatures (e.g., 0 °C) to minimize the rate of side reactions.
-
Immediate Use: It is highly recommended to use the generated free amine in the subsequent reaction step immediately without prolonged storage.
Q3: Can I use this compound hydrobromide directly in my reaction without converting it to the free amine?
A3: Yes, it is possible and often advantageous to use the hydrobromide salt directly, especially when employing a phase-transfer catalyst (PTC) in a biphasic system. This approach avoids the problematic isolation of the unstable free amine. The PTC, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where the reaction occurs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility in Reaction | Incompatible solvent. | Consult the solubility data table below. Consider using a polar solvent like DMF or ethanol if your reaction permits. |
| For nonpolar organic solvents, utilize a biphasic system with a phase-transfer catalyst (PTC). | ||
| Low Reaction Conversion/Yield | Incomplete deprotonation of the amine. | Ensure sufficient base is used to neutralize the hydrobromide and drive the reaction. |
| Degradation of the free amine. | Generate the free amine in situ at low temperatures and use it immediately. | |
| Immiscibility of reactants. | Employ a phase-transfer catalyst in a biphasic system to facilitate interaction between aqueous and organic reactants. | |
| Formation of Side Products | Self-reaction of this compound. | Avoid isolating the free amine. Use the hydrobromide salt directly with a PTC or generate the free amine in situ under controlled conditions (low temperature, immediate use). |
Data Presentation
Table 1: Solubility of this compound Hydrobromide
| Solvent | Solubility | Reference(s) |
| Water | Soluble (approx. 50 mg/mL) | [2][3][4][5] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Tetrahydrofuran (THF) | Insoluble | [1] |
| Benzene | Insoluble | [1] |
Experimental Protocols
Protocol 1: General Procedure for In-situ Generation and Use of this compound Free Base
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve your substrate in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Phase Preparation: In a separate vessel, dissolve this compound hydrobromide (1.1 to 1.5 equivalents) in water.
-
Cooling: Cool both the reaction mixture and the aqueous solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of a suitable base (e.g., saturated aqueous potassium carbonate) to the this compound hydrobromide solution with vigorous stirring until the pH is basic (pH ~10-11).
-
Extraction and Reaction: Immediately add the cold, freshly prepared aqueous solution of the free amine to the cooled reaction flask containing your substrate. Stir the biphasic mixture vigorously for the required reaction time.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Using this compound Hydrobromide with a Phase-Transfer Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine your substrate, the organic solvent (e.g., toluene, dichloromethane), and the phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA) (typically 1-10 mol%).
-
Aqueous Phase Addition: Add an aqueous solution of this compound hydrobromide (1.1 to 1.5 equivalents).
-
Base Addition: Add an aqueous solution of a base (e.g., 50% w/w aqueous potassium hydroxide or sodium hydroxide).
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, add water to dissolve any salts, and separate the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, filter, and concentrate to yield the crude product.
Visualizations
Caption: Troubleshooting workflow for solubility and reactivity issues.
Caption: Generalized signaling pathway for Phase-Transfer Catalysis.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound hydrobromide, 98% | Fisher Scientific [fishersci.ca]
- 5. 5003-71-4 CAS MSDS (this compound hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromopropylamine Reaction Kinetics
Welcome to the Technical Support Center for experiments involving 3-Bromopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of temperature on reaction kinetics and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving this compound?
As with most chemical reactions, increasing the temperature typically increases the rate of reactions involving this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. According to the Arrhenius equation, the rate constant of a reaction is exponentially dependent on temperature. A general rule of thumb is that the reaction rate can double for every 10 °C increase in temperature.
Q2: What are the most common side reactions observed with this compound, and how are they affected by temperature?
The two most common side reactions are over-alkylation and intramolecular cyclization.
-
Over-alkylation: In N-alkylation reactions, the primary amine product is often more nucleophilic than the starting amine, leading to a second alkylation and the formation of a tertiary amine. Higher temperatures can accelerate this side reaction.
-
Intramolecular Cyclization: The free base of this compound contains both a nucleophilic amine and an electrophilic carbon with a good leaving group (bromide). This can lead to an intramolecular SN2 reaction to form a cyclic product, azetidine (B1206935). This reaction is also temperature-dependent and can become more significant at elevated temperatures.
Q3: My N-alkylation reaction with this compound is giving a low yield. What role could temperature be playing?
A low yield could be due to several factors related to temperature. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, if the temperature is too high, it could promote the decomposition of reactants or products, or favor the formation of the side products mentioned above (over-alkylation and cyclization), thus reducing the yield of the desired product.
Q4: Is the hydrobromide salt of this compound reactive? How does its use affect the reaction?
This compound is often supplied as its hydrobromide salt for improved stability. In this form, the amine is protonated and therefore not nucleophilic. To initiate the reaction, a base must be added to deprotonate the amine and generate the free, reactive form. The choice and amount of base are critical for controlling the concentration of the free amine and can influence the reaction rate and selectivity.
Q5: How can I monitor the progress of a reaction involving this compound to study its kinetics?
Several techniques can be used to monitor the reaction progress, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of starting materials and the appearance of products over time.
-
Chromatography (TLC, GC, LC-MS): Thin-layer chromatography (TLC) provides a quick qualitative assessment of the reaction progress. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) can be used for quantitative analysis of the reaction mixture at different time points.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am seeing very little or no consumption of my starting materials. What should I do?
-
Answer:
-
Increase Temperature: The activation energy for the reaction may not be overcome at the current temperature. Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress.
-
Check Base Stoichiometry: If using this compound hydrobromide, ensure at least one equivalent of a suitable base has been added to generate the free amine. An insufficient amount of base will result in a low concentration of the active nucleophile.
-
Solvent Choice: The reaction may be slow in the chosen solvent. Consider switching to a more polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions.
-
Issue 2: Formation of Multiple Products (Over-alkylation)
-
Question: My reaction is producing a significant amount of a di-alkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
-
Answer:
-
Lower the Temperature: Over-alkylation often has a higher activation energy than the initial alkylation. Reducing the reaction temperature can slow down the second alkylation more significantly than the first, thus improving selectivity.
-
Control Stoichiometry: Use a larger excess of the amine starting material relative to this compound. This will increase the probability of this compound reacting with the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.
-
Issue 3: Suspected Intramolecular Cyclization
-
Question: I have an unexpected byproduct with a mass corresponding to azetidine or its derivatives. How can I minimize this?
-
Answer:
-
Use the Hydrobromide Salt: Start with this compound hydrobromide and a base. The in-situ generation of the free amine at a low concentration can favor the intermolecular reaction over the intramolecular cyclization.
-
Lower the Temperature: As with over-alkylation, cyclization is often more prevalent at higher temperatures. Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Increase Reactant Concentration: Higher concentrations of the desired nucleophile can favor the bimolecular reaction pathway over the unimolecular cyclization.
-
Data Presentation
Due to the limited availability of specific kinetic data for reactions of this compound in the public domain, the following tables provide illustrative data for a model N-alkylation reaction of an amine with a bromoalkane. These values should be used as a general guide to understand the effect of temperature on reaction kinetics.
Table 1: Illustrative Rate Constants for a Model N-Alkylation Reaction at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 3.1 x 10⁻⁴ |
| 45 | 318.15 | 6.0 x 10⁻⁴ |
| 55 | 328.15 | 1.1 x 10⁻³ |
Table 2: Illustrative Arrhenius Parameters for a Model N-Alkylation Reaction
| Parameter | Value |
| Activation Energy (Ea) | 55 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁶ M⁻¹s⁻¹ |
Experimental Protocols
Protocol: Determination of Reaction Kinetics for N-Alkylation using this compound by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the rate constant and activation energy for the N-alkylation of a primary amine with this compound.
1. Materials:
-
Primary amine (e.g., benzylamine)
-
This compound hydrobromide
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath or temperature-controlled NMR probe
2. Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the primary amine and the internal standard in the deuterated solvent.
-
In a separate vial, prepare a stock solution of this compound hydrobromide and the base in the same deuterated solvent.
-
-
Reaction Initiation and Monitoring:
-
Place the NMR tube containing the amine and internal standard into the NMR spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire a spectrum of the initial mixture (t=0).
-
Inject a known volume of the this compound/base solution into the NMR tube, quickly mix, and start the timer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a non-overlapping peak of the starting amine and a non-overlapping peak of the product.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the starting amine versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time curve.
-
Assuming a second-order reaction, the rate constant (k) can be determined from the integrated rate law or by plotting 1/[Amine] vs. time.
-
-
Determination of Activation Energy:
-
Repeat the experiment at several different temperatures (e.g., in 10 °C intervals).
-
Calculate the rate constant (k) for each temperature.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
-
Visualizations
Caption: N-Alkylation reaction pathways of this compound.
Caption: Experimental workflow for a kinetic study.
Caption: A logical troubleshooting workflow for common issues.
Technical Support Center: Solvent Effects on 3-Bromopropylamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the selectivity of reactions involving 3-bromopropylamine.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is not proceeding or is giving a very low yield. What are the common causes?
A1: Low or non-existent yield in N-alkylation reactions with this compound can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Solvent Choice: The solvent plays a critical role. Polar protic solvents like methanol (B129727) or water can form a "cage" around the amine nucleophile through hydrogen bonding, which must be disrupted for the reaction to occur.[1] This increases the energy barrier and slows the reaction. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred as they solvate the charged transition state without deactivating the nucleophile, often leading to faster reaction rates.[1][2][3]
-
Reagent Purity: this compound is often supplied as its hydrobromide salt (HBr salt) to improve stability.[4][5][6] The free base can be unstable and prone to self-reaction.[4] Ensure you are starting with the free base or using a non-nucleophilic base (like K₂CO₃ or triethylamine) to neutralize the HBr salt in situ. The purity of the nucleophile you are reacting it with is also crucial.
-
Base Selection: When using the HBr salt, a base is required. The choice of base is critical. A strong, bulky base might favor elimination reactions, while a base that is too weak may not effectively generate the free amine for the reaction to proceed.
-
Temperature: While heating can increase reaction rates, excessive temperatures can lead to decomposition or the formation of undesired byproducts, including intramolecular cyclization to form azetidine. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature.[7]
Q2: I am observing multiple spots on my TLC, suggesting several products. How does the solvent influence the selectivity between mono- and poly-alkylation?
A2: The formation of multiple products is a common issue in the alkylation of amines.[8] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents enhance the nucleophilicity of the amine.[2][9] While this speeds up the desired first alkylation, it can also accelerate the subsequent alkylation, potentially leading to a mixture of products. Using a large excess of the starting nucleophile relative to this compound can favor mono-alkylation.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol): These solvents can solvate all amine species present, potentially reducing the rate difference between the first and second alkylation. However, the overall reaction rate will be significantly slower.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are typically very slow due to poor stabilization of the polar transition state.[1] This often makes them unsuitable for these reactions.
The key to controlling selectivity is often stoichiometry and reaction concentration rather than solvent alone. Running the reaction under dilute conditions with the nucleophile in excess can help minimize poly-alkylation.
Q3: Which type of solvent is optimal for promoting a clean Sₙ2 reaction with this compound?
A3: For a clean Sₙ2 (bimolecular nucleophilic substitution) reaction, polar aprotic solvents are almost always the best choice.
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (B52724) (MeCN), DMF, and DMSO are ideal. They possess high dielectric constants that stabilize the charged transition state of an Sₙ2 reaction, lowering the activation energy.[1] Crucially, they do not have acidic protons and therefore do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair of electrons more available for nucleophilic attack.[1][2] This results in a significantly faster Sₙ2 reaction rate compared to other solvent types.[2]
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol hinder Sₙ2 reactions. They solvate the nucleophile via hydrogen bonding, effectively "caging" it and making it less reactive.[2][9][10] This suppression of nucleophilicity slows down the desired Sₙ2 pathway.[2]
-
Nonpolar Aprotic Solvents (Not Recommended): Solvents like hexane (B92381) and benzene (B151609) provide poor stabilization for the polar Sₙ2 transition state, leading to a high activation energy barrier and extremely slow reaction rates.[1]
Troubleshooting Guide
If a reaction fails or provides poor selectivity, a systematic approach to troubleshooting is necessary. The following workflow can help identify the root cause of the issue.
Caption: A stepwise guide to troubleshooting failed this compound reactions.
Data Presentation: Solvent Effects on N-Alkylation
The choice of solvent has a profound impact on both the rate and selectivity of N-alkylation reactions with this compound. The following table summarizes the expected outcomes based on general principles of nucleophilic substitution.
| Solvent Class | Typical Solvents | Effect on Amine Nucleophile | Favored Reaction Type | Expected Outcome for Selectivity |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Nucleophilicity is enhanced; anions are poorly solvated.[11] | Sₙ2 [2] | Favored. Leads to faster rates for the desired N-alkylation. May require careful control of stoichiometry to avoid poly-alkylation.[8] |
| Polar Protic | Water, Methanol, Ethanol | Nucleophilicity is suppressed by hydrogen bonding ("solvent cage").[1][2] | Sₙ1 (if carbocation is stable), Sₙ2 is slow. | Not Ideal. Reaction rates are significantly slower.[1] May lead to solvolysis or other side reactions. |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Minimal interaction with the nucleophile. | Sₙ2 is very slow. | Not Recommended. Poor stabilization of the polar transition state results in very high activation energy and slow reactions.[1] |
Experimental Protocols
Representative Protocol: N-Alkylation of a Primary Amine with this compound Hydrobromide
This protocol provides a general methodology for the N-alkylation of a generic primary amine (R-NH₂) using this compound hydrobromide.
Objective: To synthesize the mono-alkylated product, R-NH-(CH₂)₃-NH₂.
Materials:
-
Primary Amine (R-NH₂)
-
This compound hydrobromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (R-NH₂) (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
-
Addition of Electrophile:
-
In a separate container, dissolve this compound hydrobromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirring amine suspension at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC. A common method is to follow the disappearance of the limiting reactant (this compound).[1]
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts and wash the solid with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-alkylated product.
-
Visualization of Solvent Choice Logic
The selection of a solvent is a critical decision point that directs the reaction toward the desired outcome. The following diagram illustrates the logic based on reaction mechanism.
Caption: Decision tree for selecting a solvent based on the desired reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 98 5003-71-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Base Selection for Efficient Deprotonation of 3-Bromopropylamine HBr
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the appropriate base for the efficient deprotonation of 3-bromopropylamine hydrobromide. This guide includes troubleshooting advice, detailed experimental protocols, and a comparative data table to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the deprotonation of this compound HBr and subsequent reactions.
Q1: My reaction yield is very low after deprotonating this compound HBr. What are the potential causes?
A1: Low yields can stem from several factors:
-
Intramolecular Cyclization: The primary competing side reaction is the intramolecular cyclization of the free this compound to form azetidine (B1206935). This is particularly prevalent when using strong bases or high temperatures. The free amine is a potent nucleophile, and the bromine is a good leaving group, creating a favorable scenario for this side reaction.
-
Incomplete Deprotonation: If the chosen base is not strong enough (i.e., its conjugate acid has a pKa lower than or similar to that of 3-bromopropylammonium), the deprotonation will be incomplete, leaving a significant portion of the starting material unreacted. The pKa of 3-bromopropylammonium is approximately 9.8.[1]
-
Base Acting as a Nucleophile: Certain bases can compete with the desired nucleophile in subsequent reactions. This is more common with smaller, less sterically hindered bases.
-
Solubility Issues: The base or the this compound HBr may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. Similarly, the bromide salt byproduct of the acid-base reaction may precipitate and coat the reactants, hindering the reaction.
-
Work-up Losses: this compound and some of its derivatives can have some water solubility, leading to losses during aqueous work-up steps.
Q2: I am observing a significant amount of azetidine formation. How can I minimize this side reaction?
A2: Minimizing the formation of azetidine is crucial for achieving high yields in subsequent intermolecular reactions. Consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
In Situ Deprotonation: Generate the free amine in situ in the presence of your desired electrophile. This ensures that the concentration of the free amine at any given time is low, favoring the intermolecular reaction over the intramolecular cyclization.
-
Temperature Control: Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C to room temperature). Higher temperatures tend to favor the intramolecular cyclization.
-
Solvent Choice: The choice of solvent can influence the reaction rates. Aprotic solvents are generally preferred.
Q3: Which base should I choose for my reaction?
A3: The optimal base depends on your specific reaction conditions, including the solvent and the nature of your electrophile. The following table provides a comparison of common bases. A general rule is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the ammonium (B1175870) salt you are deprotonating (pKa of 3-bromopropylammonium is ~9.8).
Q4: How do I choose an appropriate solvent?
A4: The solvent should be chosen based on the following criteria:
-
Solubility of Reactants: Ensure that your starting materials (this compound HBr and your electrophile) and the chosen base have adequate solubility.
-
Reaction Compatibility: The solvent should be inert to the reaction conditions and not react with the base or other reagents.
-
Boiling Point: The boiling point should be suitable for the desired reaction temperature.
-
Work-up: Consider how the solvent will be removed and how it will affect the work-up procedure. Common aprotic solvents for N-alkylation reactions include acetonitrile (B52724), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).
Data Presentation: Comparison of Common Bases
The following table summarizes the properties of common bases for the deprotonation of this compound HBr.
| Base | Formula | pKa of Conjugate Acid | Solubility of Base in Common Organic Solvents | Solubility of Bromide Salt in Common Organic Solvents | Potential Side Reactions/Comments |
| Inorganic Bases | |||||
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Low in most organic solvents | NaBr: Soluble in methanol, ethanol; sparingly soluble in acetone, acetonitrile.[2][3][4][5] | Strong base, can promote azetidine formation. Often used in aqueous or biphasic systems. |
| Potassium Hydroxide | KOH | ~15.7 (H₂O) | Low in most organic solvents | KBr: Soluble in glycerol, ethylene (B1197577) glycol; slightly soluble in ethanol; insoluble in acetone, acetonitrile.[1][6][7][8][9] | Strong base, high risk of azetidine formation.[10] |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Generally low in most organic solvents, but sufficient for many reactions. | KBr: Soluble in glycerol, ethylene glycol; slightly soluble in ethanol; insoluble in acetone, acetonitrile.[1][6][7][8][9] | A good choice for minimizing cyclization due to its moderate basicity and low nucleophilicity. Often used in polar aprotic solvents like DMF or acetonitrile. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (HCO₃⁻) | More soluble than K₂CO₃ in some organic solvents. | CsBr: Soluble in water, ethanol; slightly soluble in methanol. | More reactive and soluble than K₂CO₃, can be effective at lower temperatures. |
| Organic Bases | |||||
| Triethylamine (TEA) | Et₃N | ~10.75 | Miscible with most organic solvents. | Triethylammonium bromide: Soluble in water, alcohol, and chloroform.[11][12][13][14] | Common organic base. The resulting ammonium salt can sometimes be difficult to remove during work-up. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | i-Pr₂NEt | ~11 | Miscible with most organic solvents. | Diisopropylethylammonium bromide: Generally soluble in polar organic solvents. | Sterically hindered and non-nucleophilic, making it a good choice to avoid side reactions of the base. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Deprotonation of this compound HBr for N-Alkylation
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound, where the free base is generated in situ to minimize azetidine formation.
Materials:
-
This compound hydrobromide
-
Nucleophile (primary or secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq.), this compound hydrobromide (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive nucleophiles, but be mindful that higher temperatures can promote azetidine formation.
-
Once the reaction is complete, filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Controlled Formation of Azetidine (Intramolecular Cyclization)
This protocol is provided for informational purposes to illustrate the conditions that favor the formation of the azetidine side product.
Materials:
-
This compound hydrobromide
-
Potassium hydroxide (KOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound hydrobromide in water.
-
Add a concentrated aqueous solution of potassium hydroxide (a strong base).
-
Heat the reaction mixture.
-
The azetidine product can be isolated by extraction with an organic solvent like diethyl ether, followed by distillation. Note: This reaction is reported to give low yields of azetidine.[10]
Visualizations
Caption: Logical workflow for selecting a base based on the desired reaction outcome.
Caption: Competing reaction pathways after deprotonation of this compound HBr.
References
- 1. Potassium bromide - Wikipedia [en.wikipedia.org]
- 2. Sodium bromide - Wikipedia [en.wikipedia.org]
- 3. Sodium bromide - Sciencemadness Wiki [sciencemadness.org]
- 4. sodium bromide [chemister.ru]
- 5. atamankimya.com [atamankimya.com]
- 6. neutronco.com [neutronco.com]
- 7. Potassium bromide | 7758-02-3 [chemicalbook.com]
- 8. Potassium bromide - Sciencemadness Wiki [sciencemadness.org]
- 9. potassium bromide [chemister.ru]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS 636-70-4: Triethylammonium bromide | CymitQuimica [cymitquimica.com]
- 12. chembk.com [chembk.com]
- 13. Page loading... [wap.guidechem.com]
- 14. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
strategies to improve the shelf-life of 3-Bromopropylamine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the shelf-life of 3-Bromopropylamine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form to store this compound?
A1: this compound is most stable when stored as its hydrobromide salt (this compound HBr) in a solid, crystalline form. This salt is less reactive than the free base. However, it is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and oxidizing agents.[1][2][3]
Q2: I need to use the free base of this compound for my reaction. What is the best practice for its preparation and immediate use?
A2: To prepare the free base from the hydrobromide salt, you can dissolve the salt in an aqueous solution and neutralize it with a base, such as sodium hydroxide (B78521) or potassium carbonate, to a pH of approximately 10-11.[4] It is critical to use the free base immediately after preparation, as it is prone to degradation. The primary degradation pathway is an intramolecular cyclization to form azetidine (B1206935), a non-reactive cyclic amine. This degradation is particularly favorable in protic solvents like water and methanol.[4]
Q3: What are the primary factors that affect the stability of this compound solutions?
A3: The stability of this compound solutions is primarily influenced by:
-
pH: Basic conditions (high pH) significantly accelerate the rate of intramolecular cyclization to azetidine. Acidic conditions (low pH), where the amine is protonated, provide greater stability.
-
Solvent: Protic solvents, such as water and alcohols, can facilitate the cyclization reaction. Aprotic solvents are generally preferred for short-term storage if the free base must be kept in solution.
-
Temperature: Higher temperatures increase the rate of degradation. Solutions should be kept cool.
-
Concentration: While not as critical as other factors, very dilute solutions may be more susceptible to degradation.
Q4: How can I detect degradation in my this compound solution?
A4: Degradation can be detected by a decrease in the concentration of this compound and the appearance of degradation products, primarily azetidine. This can be monitored using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to azetidine.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify this compound and its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
-
Titration: A simple acid-base titration can be used to determine the concentration of the amine. A decrease in concentration over time suggests degradation.
Troubleshooting Guide
Problem: My reaction yield is lower than expected when using a this compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound free base | Prepare the free base from the hydrobromide salt immediately before use. Avoid storing the free base in solution, especially in protic solvents. |
| Incorrect pH of the reaction mixture | Ensure the reaction conditions are not strongly basic, as this will promote rapid cyclization of the this compound. If possible, maintain a neutral or slightly acidic pH. |
| Inaccurate concentration of the this compound solution | Verify the concentration of your solution using a validated analytical method such as titration or HPLC before each use. |
Problem: I observe an unknown impurity in my reaction product that is not the starting material or the desired product.
| Possible Cause | Troubleshooting Step |
| Use of a degraded this compound solution | The impurity may be a derivative of azetidine, the cyclized degradation product. Analyze your this compound solution for the presence of azetidine using NMR or HPLC. |
| Side reaction due to prolonged reaction time or high temperature | Optimize your reaction conditions to minimize reaction time and temperature to reduce the likelihood of side reactions and degradation. |
Quantitative Data on Solution Stability
The following table provides hypothetical stability data for this compound solutions under various storage conditions. This data is intended for illustrative purposes to highlight the impact of pH and temperature on stability.
| Solvent | pH | Temperature (°C) | Concentration (% remaining after 24 hours) |
| Water | 4 | 4 | >99% |
| Water | 7 | 4 | ~95% |
| Water | 10 | 4 | ~70% |
| Water | 7 | 25 | ~85% |
| Methanol | N/A (neutral) | 4 | ~90% |
| Dichloromethane | N/A (neutral) | 4 | >98% |
Experimental Protocols
Protocol 1: Preparation of this compound Free Base Solution
Objective: To prepare a solution of this compound free base from its hydrobromide salt for immediate use in a chemical reaction.
Materials:
-
This compound hydrobromide
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the desired amount of this compound hydrobromide in a minimal amount of cold deionized water in a flask placed in an ice bath.
-
Slowly add 1 M NaOH solution dropwise while stirring and monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches approximately 10.
-
The resulting solution contains the this compound free base and should be used immediately.
Protocol 2: Monitoring this compound Solution Stability by HPLC
Objective: To quantify the concentration of this compound in a solution over time to assess its stability.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dilute an aliquot of the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 210 nm
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject a freshly prepared standard solution of this compound hydrobromide of known concentration to determine the initial retention time and peak area. Inject the test solution at specified time intervals (e.g., 0, 4, 8, 12, 24 hours) and monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: Key factors influencing the degradation of this compound solutions.
Caption: Troubleshooting workflow for low reaction yields with this compound.
References
Technical Support Center: Managing 3-Bromopropylamine Hydrobromide
This technical support center provides guidance on the handling and management of the hygroscopic nature of 3-Bromopropylamine hydrobromide for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound hydrobromide in a question-and-answer format.
Q1: My this compound hydrobromide appears clumpy and wet. Can I still use it?
A1: Clumping is a clear indication of water absorption due to the compound's hygroscopic nature.[1] Using the material in this state can lead to inaccurate weighing and potential side reactions in moisture-sensitive applications. It is highly recommended to dry the compound before use. For a detailed drying procedure, please refer to the "Experimental Protocols" section below.
Q2: I'm struggling to get an accurate weight of the this compound hydrobromide because the mass keeps increasing on the balance.
A2: This is a classic problem when weighing hygroscopic substances.[2] To obtain an accurate measurement, you should use the "weighing by difference" technique. This involves weighing a sealed container with the compound, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in mass will be the exact amount of compound transferred. For highly sensitive reactions, it is best to perform the weighing inside a glove box with a controlled, low-humidity atmosphere.[3]
Q3: My reaction yield is lower than expected when using this compound hydrobromide. Could moisture be the cause?
A3: Yes, moisture can significantly impact reaction yields. The presence of water can interfere with the reaction mechanism, especially in reactions sensitive to water. Furthermore, if the compound has absorbed a significant amount of water, the actual mass of the reagent will be less than what was weighed, leading to an incorrect stoichiometric ratio of reactants. Always ensure your this compound hydrobromide is dry before use, particularly in anhydrous reaction conditions.
Q4: I am trying to convert this compound hydrobromide to its free base, but the yield is very low.
A4: This is a known challenge with this compound. The free base of this compound is prone to intramolecular cyclization to form azetidine, especially in protic solvents.[4] Standard aqueous workups can lead to low yields of the desired free amine. It is often recommended to generate the free base in situ for subsequent reactions, or to use a carefully controlled, non-aqueous workup if the free base must be isolated.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound hydrobromide is hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][5] this compound hydrobromide is a hygroscopic crystalline powder, which means it will readily take up water from the air if not stored and handled correctly.[6][7]
Q2: How should I store this compound hydrobromide to prevent water absorption?
A2: To minimize moisture absorption, this compound hydrobromide should be stored in a tightly sealed container in a dry and cool place.[8] For long-term storage, placing the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, Drierite) is recommended. Some suppliers also recommend storing it under an inert atmosphere, such as nitrogen.
Q3: What are the physical and chemical properties of this compound hydrobromide?
A3: The table below summarizes key properties of this compound hydrobromide.
| Property | Value | Reference |
| Molecular Formula | C₃H₉Br₂N | |
| Molecular Weight | 218.92 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 171-172 °C (lit.) | [7][9] |
| Solubility | Soluble in water (50 mg/ml) | [8] |
| Hygroscopic Nature | Yes | [1][6][7] |
Q4: What are the hazards associated with this compound hydrobromide?
A4: this compound hydrobromide is a skin and eye irritant and may cause respiratory irritation.[6][8] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Experimental Protocols
Protocol 1: Drying this compound Hydrobromide
This protocol is based on a reported synthesis procedure for drying the final product.
Materials:
-
This compound hydrobromide (clumped or exposed to air)
-
Vacuum oven or desiccator with a vacuum port
-
Drying agents: Potassium hydroxide (B78521) (KOH) and/or anhydrous calcium chloride (CaCl₂)
-
Schlenk flask or other suitable vacuum-rated glassware
Procedure:
-
Place the this compound hydrobromide in a clean, dry Schlenk flask.
-
In a separate container within the vacuum oven or desiccator, place a bed of potassium hydroxide and/or anhydrous calcium chloride.
-
Place the open Schlenk flask containing the compound into the vacuum oven or desiccator.
-
Carefully apply a vacuum and allow the compound to dry for several hours at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to expedite the process, but care should be taken not to exceed the compound's melting point.
-
Once the compound appears as a fine, free-flowing powder, slowly release the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.
-
Immediately seal the container with the dried compound and store it in a desiccator until use.
Protocol 2: Weighing and Dispensing in an Inert Atmosphere
This protocol describes the best practice for handling the dried this compound hydrobromide for moisture-sensitive reactions.
Materials:
-
Dried this compound hydrobromide in a sealed container
-
Glove box with an inert atmosphere (e.g., nitrogen or argon)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glove box)
-
Reaction flask
Procedure:
-
Introduce the sealed container of dried this compound hydrobromide, along with all necessary labware (spatula, weighing paper, reaction flask), into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure.
-
Once inside the main chamber, allow the items to equilibrate with the inert atmosphere.
-
Open the container of this compound hydrobromide.
-
Using a clean, dry spatula, transfer the desired amount of the compound onto the weighing paper on the analytical balance.
-
Record the mass and carefully transfer the compound to the reaction flask.
-
Seal the reaction flask and the container of the stock compound before removing them from the glove box.
Visualizations
Caption: Experimental workflow for handling this compound hydrobromide.
Caption: Logical relationships in managing hygroscopic this compound hydrobromide.
References
- 1. fishersci.com [fishersci.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5003-71-4 CAS MSDS (this compound hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound hydrobromide | 5003-71-4 | FB10235 [biosynth.com]
- 9. This compound hydrobromide | 5003-71-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromopropylamine and 3-Chloropropylamine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the choice of starting materials is paramount to the success of a synthetic route. 3-Bromopropylamine and 3-chloropropylamine (B7771022) are valuable bifunctional building blocks, featuring both a nucleophilic amino group and an electrophilic carbon susceptible to nucleophilic attack. This guide provides an objective comparison of their reactivity in nucleophilic substitution reactions, supported by fundamental chemical principles and analogous experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Theoretical Underpinnings of Reactivity
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for primary alkyl halides, are governed by several key factors: the nature of the substrate, the strength of the nucleophile, the solvent, and the ability of the leaving group to depart. When comparing this compound and 3-chloropropylamine, the primary determinant of their differential reactivity is the identity of the halogen, which functions as the leaving group.
A good leaving group is a species that is stable once it has departed from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to two main factors:
-
Size and Polarizability: Bromide is a larger and more polarizable ion than chloride. Its larger size allows the negative charge to be dispersed over a greater volume, leading to a more stable anion. The greater polarizability of bromide also helps to stabilize the transition state of the SN2 reaction, lowering the activation energy.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, resulting in a faster reaction rate.
Based on these fundamental principles, This compound is expected to be significantly more reactive than 3-chloropropylamine in nucleophilic substitution reactions.
Quantitative Reactivity Comparison
| Substrate | Nucleophile | Solvent | Relative Rate |
| CH₃CH₂-Cl | I⁻ | Acetone | 1 |
| CH₃CH₂-Br | I⁻ | Acetone | 100 |
Data is illustrative and based on typical relative SN2 reaction rates for primary alkyl halides.
This substantial difference in reaction rates underscores the superior leaving group ability of bromide compared to chloride. For synthetic applications, this translates to the need for milder reaction conditions (e.g., lower temperatures, shorter reaction times) when using this compound, which can be advantageous for preserving sensitive functional groups within a molecule.
Generalized Experimental Protocol for Nucleophilic Substitution
The following provides a general methodology for the N-alkylation of a primary amine with a 3-halopropylamine. It is important to note that both this compound and 3-chloropropylamine are typically supplied as their hydrohalide salts to improve stability and handling. A base is required to liberate the free amine for it to act as a nucleophile or for the amino group of the 3-halopropylamine to be in its free form if the other reactant is the nucleophile.
Materials:
-
This compound hydrobromide or 3-Chloropropylamine hydrochloride
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)
-
Solvent (e.g., Acetonitrile, DMF, DMSO)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.
-
Add the 3-halopropylamine hydrohalide salt to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C for this compound; higher temperatures may be required for 3-chloropropylamine) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Reaction Mechanism
The nucleophilic substitution reaction of 3-halopropylamines with a nucleophile proceeds via a bimolecular (SN2) mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs. The reaction proceeds through a trigonal bipyramidal transition state, resulting in an inversion of stereochemistry at the carbon center if it is chiral.
// Reactants R [label="Nu:⁻", fontcolor="#EA4335"]; S [label=<
H₂N CH₂ CH₂ CH₂ X
];
// Transition State TS [label=<
Nu ··· C ··· X
, fontcolor="#5F6368"];
// Products P [label=<
H₂N CH₂ CH₂ CH₂ Nu
]; LG [label="X⁻", fontcolor="#4285F4"];
// Arrows {R, S} -> TS [label="Attack", fontcolor="#202124"]; TS -> {P, LG} [label="Departure", fontcolor="#202124"]; }
Conclusion
A Comparative Guide to 3-Bromopropylamine and 1,3-Dibromopropane in Linker Synthesis
For researchers and professionals in drug development and chemical biology, the choice of a linker molecule is critical in the design of complex architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other molecular probes. The three-carbon alkyl chain is a common motif in these linkers, and two reagents are frequently employed for its installation: 3-Bromopropylamine and 1,3-dibromopropane (B121459). This guide provides an objective comparison of these two reagents, supported by experimental data and protocols, to aid in the selection of the appropriate building block for specific synthetic needs.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the reagents. This compound is typically supplied and stored as its hydrobromide salt to enhance stability and prevent self-reactivity. The free amine is generated in situ during the reaction.
| Property | This compound Hydrobromide | 1,3-Dibromopropane |
| Molecular Formula | C₃H₉Br₂N | C₃H₆Br₂ |
| Molecular Weight | 218.92 g/mol [1][2][3] | 201.89 g/mol [4] |
| Appearance | White to off-white crystalline solid[1][2][3] | Colorless to pale yellow liquid[4][5] |
| Melting Point | 171-172 °C[1][2] | -34.2 °C[4] |
| Boiling Point | Not applicable | 167 °C[4][5] |
| Solubility | Soluble in water | Insoluble in water, soluble in common organic solvents (e.g., hexane, ethyl acetate, chloroform)[5] |
Reactivity and Synthetic Applications
The primary difference between these two reagents lies in their reactive functional groups, which dictates their synthetic utility.
This compound: A Heterobifunctional Reagent
This compound possesses two distinct reactive sites: a nucleophilic primary amine and an electrophilic carbon-bromine bond. This dual nature allows for sequential or orthogonal reactions. Typically, it is used to introduce a propylamine (B44156) moiety onto a molecule.[1] The amine can be acylated or can participate in reductive amination, while the bromide can be displaced by a nucleophile. However, the presence of both a nucleophile and an electrophile in the free base form can lead to intramolecular cyclization to form azetidine (B1206935) or intermolecular polymerization, which are significant potential side reactions.[6] For this reason, the hydrobromide salt is the common starting material, and the free amine is generated in the presence of a base during the reaction.
1,3-Dibromopropane: A Homobifunctional Electrophile
In contrast, 1,3-dibromopropane is a homobifunctional electrophile, containing two carbon-bromine bonds.[4][7] It is primarily used to connect two nucleophilic functional groups, acting as a three-carbon bridge.[7] Common nucleophiles used in conjunction with 1,3-dibromopropane include phenols, thiols, and amines. The symmetrical nature of 1,3-dibromopropane simplifies reactions where the same nucleophile is to be linked.
Performance and Side Reactions
| Parameter | This compound | 1,3-Dibromopropane |
| Primary Use | Introduction of a terminal propylamine group. | Linking two nucleophilic moieties. |
| Common Side Reactions | Intramolecular cyclization (azetidine formation), intermolecular polymerization.[6] | Intramolecular cyclization (cyclopropane formation), elimination reactions (to form allyl bromide).[5] |
| Purity Concerns | The hydrobromide salt is generally of high purity. The free base can be unstable. | Unreacted starting material can be difficult to remove due to its high boiling point.[5] |
| Typical Yields | Can be low if side reactions are not controlled.[6] | Generally moderate to high, depending on the nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Alkylated Compound using 1,3-Dibromopropane
This protocol describes the O-alkylation of a phenol (B47542) with 1,3-dibromopropane to form a bis-aryloxypropane linker.
Materials:
-
Phenol derivative (2.2 eq)
-
1,3-dibromopropane (1.0 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetone (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative, potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,3-dibromopropane to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired bis-alkylated product.
Protocol 2: N-Alkylation of a Secondary Amine using this compound Hydrobromide
This protocol details the alkylation of a secondary amine with this compound, where the free amine is generated in situ.
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq) or Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the secondary amine in anhydrous DMF.
-
Add potassium carbonate or DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add this compound hydrobromide to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the synthetic utility of each reagent and a workflow for selecting the appropriate one.
Caption: Synthetic pathway using 1,3-dibromopropane to link two nucleophiles.
Caption: Dual reactivity pathways of this compound.
Caption: Decision workflow for selecting the appropriate linker reagent.
Conclusion
The selection between this compound and 1,3-dibromopropane is dictated by the desired synthetic outcome.
-
Choose 1,3-dibromopropane when the goal is to create a three-carbon bridge between two nucleophilic moieties. Its symmetrical nature makes it straightforward for linking identical nucleophiles.
-
Choose this compound hydrobromide when the objective is to introduce a terminal propylamine group, which can then be further functionalized. Careful control of reaction conditions is necessary to mitigate side reactions such as cyclization and polymerization.
By understanding the distinct reactivity profiles, potential side reactions, and appropriate experimental conditions for each reagent, researchers can make an informed decision to efficiently synthesize their target linker-containing molecules.
References
- 1. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 5003-71-4 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3-Bromopropylamine and 2-Bromoethylamine for Amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the functionalization of amines is a cornerstone for building molecular complexity and modulating pharmacological activity. Among the various alkylating agents, 3-bromopropylamine and 2-bromoethylamine (B90993) are two commonly utilized reagents for introducing propylamino and ethylamino moieties, respectively. The choice between these two reagents can significantly impact reaction outcomes, influencing not only the efficiency of the desired N-alkylation but also the propensity for competing side reactions. This guide provides an objective comparison of their performance in amine functionalization, supported by available experimental data and established chemical principles.
Executive Summary
| Feature | This compound | 2-Bromoethylamine |
| Primary Application | Introduction of a 3-aminopropyl group | Introduction of a 2-aminoethyl group |
| Key Side Reaction | Intramolecular cyclization to form azetidine (B1206935) (a 4-membered ring) | Intramolecular cyclization to form aziridine (B145994) (a strained 3-membered ring) |
| Reactivity Trend | Generally less prone to intramolecular cyclization compared to 2-bromoethylamine, potentially leading to higher yields of the desired N-alkylated product under certain conditions. | Highly susceptible to intramolecular cyclization to the reactive aziridinium (B1262131) ion, which can be a competing pathway to intermolecular alkylation. |
| Handling | Both are typically supplied as hydrobromide salts, requiring a base to liberate the free amine for reaction. Both are irritants. | Both are typically supplied as hydrobromide salts, requiring a base to liberate the free amine for reaction. Both are irritants and may cause skin sensitization. |
Reactivity and Performance in N-Alkylation
The N-alkylation of a primary or secondary amine with either this compound or 2-bromoethylamine proceeds via a nucleophilic substitution reaction. However, the key difference in their reactivity profiles lies in the propensity for an intramolecular cyclization reaction, which competes with the desired intermolecular N-alkylation.
2-Bromoethylamine can readily undergo an intramolecular SN2 reaction, where the terminal amino group attacks the carbon bearing the bromine atom, to form a highly strained and reactive three-membered aziridine ring. This cyclization can be a significant competing pathway, potentially reducing the yield of the desired N-ethylated amine. The formed aziridinium ion is a potent electrophile and can be attacked by other nucleophiles present in the reaction mixture.
This compound , on the other hand, can also undergo intramolecular cyclization to form a four-membered azetidine ring. While this reaction occurs, the formation of the four-membered ring is generally less kinetically favorable than the formation of the three-membered aziridine ring from 2-bromoethylamine. This can translate to a higher propensity for this compound to undergo the desired intermolecular N-alkylation before it cyclizes, especially under dilute conditions.
Unfortunately, direct side-by-side comparative studies with a wide range of amines are scarce in the literature. However, we can infer the relative performance from individual studies. For instance, in the functionalization of a metal-organic framework, a study reported varying yields depending on the bromoalkylamine used, highlighting the impact of the reagent's structure on the reaction outcome.
Illustrative N-Alkylation Yields (Data compiled from various sources; not a direct comparative study):
| Amine Substrate | Alkylating Agent | Product | Reported Yield (%) | Reference |
| Aniline | 2-Bromoethylamine | N-(2-Aminoethyl)aniline | Moderate | General Alkylation Principles |
| Aniline | This compound | N-(3-Aminopropyl)aniline | Moderate to Good | General Alkylation Principles |
| Piperidine | 2-Bromoethylamine | 1-(2-Aminoethyl)piperidine | Variable, can be low due to cyclization | General Alkylation Principles |
| Piperidine | This compound | 1-(3-Aminopropyl)piperidine | Generally higher than with 2-bromoethylamine | General Alkylation Principles |
It is crucial to note that reaction conditions such as temperature, concentration, solvent, and the nature of the base play a significant role in determining the ratio of intermolecular alkylation to intramolecular cyclization.
Experimental Protocols
Detailed experimental protocols for N-alkylation using haloamines are widely available in the chemical literature. Below is a generalized protocol that can be adapted for specific substrates.
General Protocol for N-Alkylation of a Secondary Amine:
-
Materials:
-
Secondary amine (1.0 eq)
-
This compound hydrobromide or 2-Bromoethylamine hydrobromide (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure: a. To a solution of the secondary amine in the chosen anhydrous solvent, add the base. b. Add the bromoalkylamine hydrobromide salt to the mixture. c. Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS). d. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. e. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. f. Purify the crude product by column chromatography or another suitable method.
Note: The free bases of this compound and 2-bromoethylamine are often unstable and prone to cyclization, which is why they are commercially available and handled as their hydrobromide salts. The base in the reaction mixture is essential to neutralize the hydrobromide and generate the free amine in situ.
Visualization of Reaction Pathways
The following diagrams illustrate the competing reaction pathways for 2-bromoethylamine and this compound in amine functionalization.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 3-Bromopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. 3-Bromopropylamine and its derivatives are versatile building blocks in organic synthesis, frequently utilized in the preparation of novel therapeutic agents. Ensuring their purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound derivatives.
Introduction to Analytical Challenges
This compound derivatives, being polar and containing a primary amine group, present unique challenges for traditional reversed-phase HPLC analysis. These challenges include poor retention on non-polar stationary phases (like C18) and potential for peak tailing. This guide explores several HPLC techniques designed to overcome these issues, providing detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their specific needs.
The synthesis of this compound hydrobromide typically involves the reaction of 3-aminopropanol with hydrobromic acid.[1] Potential impurities can include unreacted starting materials and byproducts such as secondary amines.[1] An effective HPLC method must be able to resolve the main compound from these and other process-related impurities.
Comparison of HPLC Methods
Four primary HPLC methodologies are compared for the purity analysis of a representative this compound derivative:
-
Reversed-Phase HPLC (RP-HPLC) : The most common HPLC mode, but often requires modification for polar analytes.
-
Aqueous Normal Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC) : Excellent for retaining and separating highly polar compounds.[2][3][4][5]
-
Ion-Pair Chromatography (IPC) : Enhances retention of ionic and ionizable compounds on reversed-phase columns.[6][7][8][9][10]
-
Reversed-Phase HPLC with a Fluorinated Stationary Phase : Offers alternative selectivity, particularly for halogenated compounds.[11][12][13][14]
The following table summarizes the expected performance of these methods for the analysis of a hypothetical this compound derivative and a common impurity (a secondary amine dimer).
| Parameter | Reversed-Phase (C18) | ANP/HILIC (Silica Hydride) | Ion-Pair (C18 with PFPA) | Reversed-Phase (Pentafluorophenyl - PFP) |
| Retention Time of Main Peak (min) | 2.5 | 8.2 | 6.5 | 5.8 |
| Retention Time of Impurity (min) | 2.3 | 7.5 | 5.9 | 5.1 |
| Resolution (Rs) | 1.2 | 2.8 | 2.5 | 2.9 |
| Peak Asymmetry (As) | 1.8 | 1.1 | 1.3 | 1.2 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | 0.2 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.3 | 0.6 | 0.6 |
Experimental Protocols
Detailed methodologies for each of the compared HPLC techniques are provided below.
Method 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/acetonitrile.
Method 2: Aqueous Normal Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Silica Hydride, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate
-
Gradient: 0% B to 100% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm and/or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 90:10 acetonitrile/water.
Method 3: Ion-Pair Chromatography (IPC)
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 5 mM Pentafluoropropionic Acid (PFPA)
-
Mobile Phase B: Acetonitrile with 5 mM Pentafluoropropionic Acid (PFPA)
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/acetonitrile.
Method 4: Reversed-Phase HPLC with a Fluorinated Stationary Phase
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Methanol
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/methanol.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound derivatives by HPLC.
Caption: HPLC Purity Assessment Workflow
Logical Relationship of HPLC Methods
The diagram below outlines the logical relationship and key characteristics of the compared HPLC methods for analyzing polar and halogenated compounds like this compound derivatives.
Caption: HPLC Method Selection Logic
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity assessment of this compound derivatives is critical for accurate and reliable results.
-
Standard Reversed-Phase HPLC (C18) is generally inadequate for these polar compounds, leading to poor retention and resolution.
-
ANP/HILIC offers a significant improvement in retention and peak shape for polar analytes, making it a strong candidate for purity testing.[2]
-
Ion-Pair Chromatography provides a robust alternative by increasing the retention of the basic amine on a standard C18 column, resulting in good resolution.[9]
-
Reversed-Phase HPLC with a Fluorinated Stationary Phase (PFP) is particularly advantageous due to its unique selectivity for halogenated compounds, often providing the best resolution for closely related impurities.[13][14]
For comprehensive purity profiling and method development, a multi-method approach is often beneficial. For routine quality control, either ANP/HILIC or IPC would be suitable, with the choice depending on available instrumentation and expertise. For complex samples or when dealing with halogenated isomers, the PFP column is highly recommended. Derivatization of the primary amine can also be considered to enhance detection and improve chromatographic behavior, though it adds an extra step to the sample preparation process.[15][16]
References
- 1. This compound HBr|Research Chemical [benchchem.com]
- 2. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
- 3. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of amine ingredients in cough-cold liquids by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Reversed-phase fused-core HPLC modeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analytical-sales.com [analytical-sales.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-Bromopropylamine Reaction Products: NMR vs. Mass Spectrometry
For researchers and professionals in drug development, the accurate identification and characterization of reaction products are paramount. When 3-bromopropylamine is used as a reagent, typically to introduce a propylamine (B44156) group into a molecule, rigorous validation of the resulting product is a critical step.[1][2] This guide provides an objective comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the validation of these reaction products. We will use a representative reaction—the synthesis of N-(3-aminopropyl)morpholine from this compound and morpholine (B109124)—to illustrate the data and insights each method provides.
Hypothetical Reaction: Synthesis of N-(3-aminopropyl)morpholine
To provide a practical context, we will consider the nucleophilic substitution reaction between this compound hydrobromide and morpholine. The expected product is N-(3-aminopropyl)morpholine. This reaction serves as a model for illustrating how NMR and mass spectrometry are used to confirm the structure of the product and assess the purity of the reaction mixture.
Quantitative Data Presentation
Clear, quantitative data is essential for unambiguous product validation. The following tables summarize the expected experimental data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the successful synthesis of N-(3-aminopropyl)morpholine.
Table 1: Expected ¹H and ¹³C NMR Data for N-(3-aminopropyl)morpholine
| Analysis | Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H NMR | ~2.75 | Triplet | 2H | -CH₂-N (propyl chain) |
| ~2.45 | Triplet | 2H | -CH₂-N (morpholine ring) | |
| ~3.70 | Triplet | 4H | -CH₂-O (morpholine ring) | |
| ~1.70 | Quintet | 2H | -CH₂- (central propyl) | |
| ~1.30 (variable) | Broad Singlet | 2H | -NH₂ | |
| ¹³C NMR | ~58.0 | - | - | -CH₂-N (propyl chain) |
| ~54.0 | - | - | -CH₂-N (morpholine ring) | |
| ~67.0 | - | - | -CH₂-O (morpholine ring) | |
| ~28.0 | - | - | -CH₂- (central propyl) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Expected Mass Spectrometry Data for N-(3-aminopropyl)morpholine
| m/z Value | Assignment | Notes |
| 144 | [M]⁺ (Molecular Ion) | Odd molecular weight, consistent with the Nitrogen Rule for a molecule with an even number of nitrogen atoms (2). |
| 100 | [M - C₃H₆N]⁺ | Base peak, resulting from alpha-cleavage, a characteristic fragmentation for amines.[3] |
| 86 | [M - C₃H₈N₂]⁺ | Fragment corresponding to the morpholine ring. |
| 44 | [C₂H₆N]⁺ | Fragment from the propyl amine chain. |
Comparison of Analytical Techniques
NMR and Mass Spectrometry provide complementary information. While NMR gives detailed information about the chemical environment of atoms, MS provides information about the mass and fragmentation of the molecule.
Table 3: Performance Comparison of Analytical Methods
| Feature | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (e.g., ESI-MS) | FT-IR Spectroscopy (Alternative) |
| Primary Information | Detailed molecular structure, connectivity of atoms, stereochemistry. | Molecular weight, elemental formula, fragmentation patterns.[4] | Presence of functional groups.[5][6][7] |
| Sample Requirement | 1-10 mg | < 1 µg | 1-5 mg |
| Sensitivity | Moderate | High | Low to Moderate |
| Purity Assessment | Excellent for identifying and quantifying impurities. | Can detect impurities but quantification is complex. | Not suitable for purity assessment. |
| Key Advantage | Unambiguous structure elucidation of the main product and impurities. | High sensitivity and accurate mass determination. | Quick and easy identification of key bond types (e.g., N-H, C-N).[5][6][7] |
| Limitations | Lower sensitivity, requires relatively pure sample for simple spectra. | Does not provide detailed structural connectivity. Isomers can be difficult to distinguish. | Provides limited structural information. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified reaction product (or crude reaction mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
For amine samples, adding a drop of D₂O can help identify the N-H proton signal, as it will disappear from the spectrum due to deuterium (B1214612) exchange.[5][6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on concentration).
-
Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 144) and subjecting it to collision-induced dissociation (CID).[4]
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and logical relationships in the validation process.
Caption: Workflow for synthesis, purification, and analysis.
Caption: Comparison of data from NMR and Mass Spectrometry.
References
- 1. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
The Influence of Linker Length on Conjugation Efficiency: A Comparative Analysis of Ethyl, Propyl, and Butyl Spacers
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a critical step in the development of targeted therapeutics and diagnostic agents. The linker, a seemingly simple component connecting a biomolecule to a payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate. While a wide variety of linkers are utilized, this guide provides a comparative study on the impact of short alkyl linker length—specifically ethyl, propyl, and butyl chains—on conjugation efficiency, supported by experimental principles and methodologies.
While direct, quantitative comparative data on the conjugation reaction efficiency of ethyl, propyl, and butyl linkers is not extensively available in peer-reviewed literature, the general principles of how linker length and composition affect conjugation outcomes are well-established. Much of our understanding is derived from extensive studies on polyethylene (B3416737) glycol (PEG) linkers, which offer a tunable and hydrophilic spacer. These studies consistently demonstrate that linker length is a critical parameter that must be optimized for each specific application.[1][2][3]
Generally, the choice of linker length represents a balance between several factors. Shorter, more rigid linkers can sometimes lead to higher stability of the final conjugate. Conversely, longer and more flexible linkers can improve the solubility of hydrophobic payloads and may be necessary to overcome steric hindrance, potentially leading to higher conjugation yields and improved in vivo efficacy.[1][4] The optimal linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.[1]
Comparative Analysis of Linker Length on Bioconjugate Performance
While specific data for ethyl, propyl, and butyl linker conjugation efficiency is sparse, the downstream effects of linker length are more thoroughly documented, particularly for PEG linkers in the context of antibody-drug conjugates (ADCs). The following table summarizes findings from various studies on PEG linkers, which can serve as a proxy for understanding the potential impact of alkyl chain length. A key trend is that increasing linker length often correlates with improved pharmacokinetic profiles.[3]
| Linker Characteristic | Impact on Conjugation & Performance | Supporting Data/Observations |
| Short Linkers (e.g., Ethyl, Propyl) | May lead to more compact and stable conjugates.[2] Can be advantageous for maintaining high in vitro potency in some cases. | In a study on affibody-MMAE drug conjugates, longer PEG linkers (10 kDa) reduced cytotoxic activity more significantly than shorter ones (4 kDa).[5] |
| Intermediate Linkers (e.g., Propyl, Butyl) | Often represent a compromise, offering a balance between stability and improved solubility or reduced steric hindrance. | For ADCs targeting L540cy tumor xenografts, those with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios and tumor weight reduction (75-85%) compared to those with 2-4 unit PEGs (35-45%).[5] |
| Longer Linkers (e.g., Butyl and longer PEG chains) | Generally improve pharmacokinetic properties and in vivo efficacy, especially for conjugates with hydrophobic payloads.[1] Can mitigate aggregation issues.[4] May sometimes lead to reduced in vitro potency due to increased distance from the targeting moiety.[1] | Studies have shown that increasing PEG linker length generally correlates with an improved pharmacokinetic profile, including a longer plasma half-life.[3] For interferon α-2a, different linker structures between a 40 kDa PEG and the protein resulted in varying conjugation yields (17-25%) and bioactivity, indicating a trade-off between conjugation efficiency and functional preservation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linkers. Below is a representative protocol for a common conjugation method, thiol-maleimide coupling, which can be adapted to compare linkers of varying lengths.
Protocol 1: Thiol-Maleimide Conjugation of a Payload to an Antibody
This protocol outlines the steps for conjugating a maleimide-functionalized linker-payload to an antibody through the reduction of its interchain disulfide bonds.[6]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Maleimide-activated linker-payload (with ethyl, propyl, or butyl spacer) dissolved in a compatible solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Antibody Reduction: Partially reduce the mAb to expose free sulfhydryl groups by adding a molar excess of TCEP. The stoichiometry of TCEP to mAb will determine the number of available thiol groups for conjugation.
-
Conjugation Reaction: Add the maleimide-activated linker-payload solution to the reduced antibody. The reaction is typically carried out at room temperature for a specified period. The efficiency of this step can be compared for the different linker lengths.
-
Quenching: After the desired reaction time, add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[6]
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using a method such as size-exclusion chromatography to remove unconjugated payload, excess linker, and other small molecules.[6]
-
Characterization and Efficiency Determination:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Quantify the conjugation yield by measuring the protein concentration (e.g., via UV-Vis spectroscopy at 280 nm) and the amount of conjugated payload.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay is used to determine the stability of the conjugate in a physiological environment.
Materials:
-
Purified bioconjugate
-
Freshly prepared plasma from the species of interest (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS/MS)
Procedure:
-
Incubate the bioconjugate in plasma at 37°C.
-
At various time points, withdraw an aliquot of the plasma sample.
-
Quench any enzymatic activity by adding an excess of a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.
-
Calculate the half-life of the conjugate in plasma.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can help to visualize the experimental processes and the logical connections between linker length and the properties of the resulting bioconjugate.
Caption: Workflow for bioconjugate synthesis and characterization.
Caption: Logical relationships of linker length and bioconjugate properties.
References
- 1. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl, ethyl, propyl, butyl: futile but not for water, as the correlation of structure and thermodynamic signature shows in a congeneric series of thermolysin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dash.harvard.edu [dash.harvard.edu]
Navigating the Deprotection of 3-Bromopropylamine: A Comparative Guide to Base Efficiency
For researchers, scientists, and professionals in drug development, the liberation of 3-bromopropylamine from its hydrobromide salt is a critical yet often challenging step. The efficiency of this "deprotection," or neutralization, is highly dependent on the choice of base and the reaction conditions. This guide provides a comparative analysis of different bases used for this purpose, supported by available experimental data, to aid in the selection of the most effective method.
The primary challenge in deprotecting this compound hydrobromide lies in the inherent instability of the resulting free base. This compound is both a potent nucleophile (due to the primary amine) and possesses a good leaving group (the bromine atom) within the same molecule. This duality can lead to self-reaction, primarily intramolecular cyclization to form azetidine, resulting in significantly reduced yields of the desired free amine.[1]
Comparative Analysis of Bases for Deprotection
The selection of a suitable base is paramount to achieving a high yield of this compound. While strong inorganic bases are commonly employed, their effectiveness can be hampered by the aqueous workup required, which can promote the aforementioned side reactions. The following table summarizes the performance of various bases based on literature reports.
| Base | Solvent(s) | Reaction Conditions | Reported Yield | Remarks |
| Potassium Carbonate (K₂CO₃) | Water / Dichloromethane | 0°C, 15 min - overnight | ~5%[1] | Low yield reported; much of the product remains in the aqueous layer.[1] A saturated solution is suggested for better results.[1] |
| Sodium Hydroxide (B78521) (NaOH) | Methanol or Water | Not specified | ~5%[1] | Low yield reported.[1] Titrating the aqueous solution to pH ~10 is recommended to improve yield before extraction.[1] |
| Potassium Hydroxide (KOH) | Water | Ice-water bath | Not specified for deprotection alone; used in a multi-step synthesis | Used to basify the reaction mixture before extraction.[2] While a specific yield for the neutralization step is not given, its use in a successful synthesis suggests viability. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the deprotection of this compound hydrobromide.
Protocol 1: In-situ Generation and Use of this compound with Potassium Hydroxide
This protocol describes the use of potassium hydroxide to liberate the free amine in the reaction mixture just prior to extraction. This method is often employed when the free amine is used immediately in a subsequent reaction.
Procedure:
-
Dissolve this compound hydrobromide in deionized water.
-
After the initial reaction with another reagent (e.g., sodium azide), cool the reaction mixture in an ice-water bath.[2]
-
Slowly add potassium hydroxide to the solution to raise the pH.[2]
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as diethyl ether.[2]
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous K₂CO₃).[2]
-
Filter and concentrate the organic phase under reduced pressure to obtain the product.[2]
Protocol 2: General Procedure for Deprotection with an Inorganic Base (Illustrative)
This protocol is a general guideline for attempting the deprotection as a separate step.
Procedure:
-
Dissolve this compound hydrobromide in water at a low temperature (e.g., 0°C).
-
Slowly add a solution or saturated solution of the chosen base (e.g., potassium carbonate or sodium hydroxide) with vigorous stirring until the desired pH is reached (e.g., pH ~10-11).[1]
-
Immediately extract the aqueous mixture with a pre-chilled organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Separate the organic layer and repeat the extraction of the aqueous layer.
-
Combine the organic extracts and dry over a suitable drying agent.
-
Filter and carefully remove the solvent at low temperature and reduced pressure.
Stability and Handling of this compound Free Base
The instability of this compound free base is a critical consideration. The molecule's propensity for intramolecular cyclization is enhanced in protic solvents and at elevated temperatures.[1] Therefore, once the free amine is generated, it should be used immediately or stored under inert atmosphere at low temperatures. For many synthetic applications, the in-situ generation of the free amine from its hydrobromide salt is the preferred method, as it minimizes the handling and potential decomposition of the isolated amine.
Logical Workflow for Evaluating Deprotection Efficiency
The following diagram illustrates a logical workflow for a systematic evaluation of different bases for the deprotection of this compound hydrobromide.
References
A Comparative Guide to Reagents for 3-Aminopropyl Group Introduction
For researchers, scientists, and drug development professionals, the selective introduction of a 3-aminopropyl group is a crucial transformation in organic synthesis and bioconjugation. This functional group can serve as a versatile linker, a key pharmacophore, or a point of attachment for further molecular elaboration. A variety of reagents are available for this purpose, each with its own set of advantages and disadvantages regarding reaction conditions, substrate scope, and overall efficiency. This guide provides an objective comparison of common and alternative reagents for 3-aminopropylation, supported by experimental data to aid in reagent selection.
Overview of Common Reagents
The introduction of a 3-aminopropyl moiety typically involves the nucleophilic substitution reaction of a substrate with a reagent containing a three-carbon chain and a protected or unprotected amino group. The choice of reagent is often dictated by the nature of the substrate, the desired reaction conditions, and the need for subsequent protecting group manipulation.
The most frequently employed reagents include 3-halopropylamines and their protected derivatives. These reagents are commercially available and offer a straightforward approach to aminopropylation.
Comparison of Reagent Performance
The following table summarizes the key characteristics and performance of common reagents used for introducing a 3-aminopropyl group. The data presented is a synthesis of information from various sources and is intended to provide a comparative overview.
| Reagent | Structure | Typical Substrate | Key Advantages | Key Disadvantages |
| 3-Chloropropylamine (B7771022) hydrochloride [1][2][3][4] | Cl-(CH₂)₃-NH₂·HCl | Nucleophiles (e.g., amines, thiols, phenols) | Inexpensive, readily available. | Can undergo self-polymerization; the free amine can be reactive. |
| N-(3-Bromopropyl)phthalimide [5][6][7][8] | PhthN-(CH₂)₃-Br | Nucleophiles (e.g., amines, carboxylates, alkoxides) | Stable, crystalline solid; phthalimide (B116566) group provides robust protection. | Requires harsh conditions (e.g., hydrazine) for deprotection. |
| 3-(Boc-amino)propyl bromide [9][10][11] | Boc-NH-(CH₂)₃-Br | Nucleophiles | Boc group is easily removed under mild acidic conditions. | More expensive than unprotected or phthalimide-protected reagents. |
| (3-Aminopropyl)triethoxysilane (APTES) [12][13][14] | H₂N-(CH₂)₃-Si(OEt)₃ | Surfaces with hydroxyl groups (e.g., glass, silica) | Forms stable covalent bonds with surfaces for functionalization. | Primarily for surface modification, not for solution-phase synthesis on organic molecules. |
Experimental Protocols
General Procedure for N-Alkylation using N-(3-Bromopropyl)phthalimide
A solution of the amine substrate (1.0 eq.) and N-(3-bromopropyl)phthalimide (1.1 eq.) in a suitable solvent such as dimethylformamide (DMF) is treated with a base (e.g., potassium carbonate, 1.5 eq.). The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deprotection of the Phthalimide Group: The resulting N-(3-phthalimidopropyl) derivative is dissolved in ethanol, and hydrazine (B178648) hydrate (B1144303) (2-4 eq.) is added. The mixture is heated to reflux for several hours. After cooling, the precipitated phthalhydrazide (B32825) is filtered off, and the filtrate is concentrated. The residue is then subjected to an appropriate work-up and purification to yield the desired 3-aminopropylated product.[5]
General Procedure for N-Alkylation using 3-(Boc-amino)propyl bromide
To a solution of the nucleophilic substrate (1.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF, a base such as cesium carbonate or triethylamine (B128534) (1.2-2.0 eq.) is added. 3-(Boc-amino)propyl bromide (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until completion.[10] The reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and evaporated to give the crude product, which is purified by chromatography.
Deprotection of the Boc Group: The Boc-protected product is dissolved in a solvent such as dichloromethane (B109758) or dioxane, and a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under vacuum to provide the deprotected amine, often as the corresponding salt.
Alternative and Specialized Reagents
Beyond the common reagents, several other alternatives exist for specific applications.
-
(3-Aminopropyl)triethoxysilane (APTES): This is the reagent of choice for functionalizing inorganic surfaces like glass and silica (B1680970) with primary amines.[12][13][14] The triethoxysilane (B36694) group readily hydrolyzes in the presence of water to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process is fundamental in materials science for preparing modified surfaces for chromatography, solid-phase synthesis, and biosensor development.[15]
-
3-Aminopropylsilatrane: This compound and its derivatives are noted for their biological activity.[16] The silatrane (B128906) cage can influence the reactivity and properties of the aminopropyl group.
-
S-Adenosyl methionine (SAM): In biological systems, SAM is a key cosubstrate involved in aminopropylation reactions, particularly in the biosynthesis of polyamines.[17][18] This highlights nature's strategy for introducing this important functional group.
Reaction Pathways and Workflows
The general workflow for introducing a 3-aminopropyl group using protected haloalkylamines involves two key steps: the initial alkylation followed by deprotection. The choice of protecting group is critical and impacts the overall synthetic strategy.
Figure 1. General workflow for 3-aminopropylation.
The selection of the protecting group depends on the stability of the substrate and the desired conditions for removal. The phthalimide group is robust but requires harsh deprotection, while the Boc group is labile to acid.
Figure 2. Comparison of deprotection strategies.
Conclusion
The choice of reagent for introducing a 3-aminopropyl group is a critical decision in the design of a synthetic route. For simple and cost-effective applications, 3-chloropropylamine hydrochloride may be suitable, although its reactivity can be a drawback. For more controlled syntheses, protected reagents such as N-(3-bromopropyl)phthalimide and 3-(Boc-amino)propyl bromide are preferred. The former offers high stability, while the latter allows for mild deprotection, which is advantageous for sensitive substrates. For surface modification, APTES is the undisputed standard. Researchers should carefully consider the factors outlined in this guide to select the most appropriate reagent for their specific needs, balancing cost, reaction conditions, and the chemical nature of their substrate.
References
- 1. 3-クロロプロピルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. N-(3-溴丙基)邻苯二甲酰亚胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-3-Bromopropylphthalimide | C11H10BrNO2 | CID 21611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Boc-amino)propyl bromide | Bromides | Ambeed.com [ambeed.com]
- 10. 3-(Boc-氨基)丙基溴 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 3-(tert-Butoxycarbonylamino)propyl Bromide | 83948-53-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Preparation of (3-Aminopropyl)triethoxysilane-Modified Silica Particles with Tunable Isoelectric Point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 18. Transmethylation, transsulfuration, and aminopropylation reactions of S-adenosyl-L-methionine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of N-Propylated Compounds: A Cost-Benefit Analysis of 3-Bromopropylamine and its Alternatives in Large-Scale Production
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of N-propylated compounds, the choice of the propylamine (B44156) source is a critical decision with significant implications for cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Bromopropylamine hydrobromide and compares it with viable alternatives, including 3-chloropropylamine (B7771022) hydrochloride, reductive amination, and the Gabriel synthesis. By presenting quantitative data, detailed experimental protocols, and process workflows, this document aims to equip decision-makers with the necessary information to select the most appropriate synthetic strategy for their specific needs.
Executive Summary
The introduction of a propylamine moiety is a common transformation in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This compound, typically available as its hydrobromide salt, is a widely used reagent for this purpose due to its reactivity. However, a thorough analysis reveals a trade-off between its reactivity and cost, alongside safety and environmental considerations. This guide evaluates the economic and practical aspects of four distinct methods for N-propylation, providing a clear comparison to aid in process development and optimization.
Method 1: Alkylation with this compound Hydrobromide
This compound hydrobromide is a reactive alkylating agent favored for its ability to readily introduce the propylamine group via nucleophilic substitution.
Experimental Protocol: Large-Scale N-Propylation of a Primary Amine with this compound Hydrobromide
-
Reaction Setup: A 100 L glass-lined reactor is charged with the primary amine substrate (1.0 equivalent) and a suitable solvent such as acetonitrile (B52724) or DMF.
-
Base Addition: A base, typically potassium carbonate (2.0-3.0 equivalents) or a non-nucleophilic organic base like triethylamine (B128534) (2.5 equivalents), is added to the reactor. The mixture is stirred until the base is well-dispersed.
-
Reagent Addition: this compound hydrobromide (1.1-1.2 equivalents) is added portion-wise to the stirred mixture. The addition rate is controlled to maintain the reaction temperature below a specified limit, often requiring external cooling.
-
Reaction: The reaction mixture is heated to a predetermined temperature (e.g., 60-80 °C) and monitored by HPLC or TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by an appropriate method, such as distillation, crystallization, or column chromatography, to yield the desired N-propylated amine.
Cost-Benefit Analysis:
-
Benefits: The primary advantage of using this compound hydrobromide is its higher reactivity compared to its chloro-analogue, which can lead to shorter reaction times and potentially higher yields.
-
Costs: The main drawback is the higher cost of bromine-containing reagents. For research-grade material, the price can be around $48/kg.[1] Bulk industrial pricing is expected to be lower but will likely remain significantly higher than the chloro-analogue. Additionally, the generation of bromide salts as a byproduct requires appropriate waste disposal procedures. Safety protocols must be strictly followed due to the irritating and potentially harmful nature of the reagent.
Method 2: Alkylation with 3-Chloropropylamine Hydrochloride
A more cost-effective alternative to its bromo counterpart, 3-chloropropylamine hydrochloride offers a balance between reactivity and economics.
Experimental Protocol: Large-Scale N-Propylation of a Primary Amine with 3-Chloropropylamine Hydrochloride
The protocol is similar to that for the bromo-analogue, with potential adjustments to reaction time and temperature to account for the lower reactivity of the chloride.
-
Reaction Setup: A 100 L reactor is charged with the primary amine (1.0 eq.) and a polar aprotic solvent.
-
Base Addition: A suitable base (e.g., K2CO3, 2.5 eq.) is added.
-
Reagent Addition: 3-Chloropropylamine hydrochloride (1.2-1.5 eq.) is added.
-
Reaction: The mixture is heated to a higher temperature (e.g., 80-100 °C) for a longer duration compared to the bromo-analogue, with reaction progress monitored by an appropriate analytical method.
-
Work-up and Isolation: The work-up procedure is analogous to the one described for this compound.
Cost-Benefit Analysis:
-
Benefits: The most significant advantage is the lower cost. Prices for 3-chloropropylamine hydrochloride can be around ₹1600/kg (approximately $19/kg).[2] This can translate to substantial savings in large-scale production.
-
Costs: The lower reactivity of the C-Cl bond compared to the C-Br bond often necessitates more forcing reaction conditions (higher temperatures and longer reaction times), which can increase energy costs and potentially lead to more side products.
Method 3: Reductive Amination
Reductive amination offers a convergent and often more efficient route to N-propylated amines, starting from an aldehyde (propanal) and the amine substrate.
Experimental Protocol: Large-Scale Reductive Amination
-
Imine Formation: The primary or secondary amine (1.0 eq.) and propanal (1.1 eq.) are dissolved in a suitable solvent (e.g., methanol, ethanol) in a large-scale reactor. The reaction is typically stirred at room temperature to form the corresponding imine or enamine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (B1222165) or, for better selectivity, sodium triacetoxyborohydride, is added portion-wise while maintaining the temperature. For industrial-scale processes, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is often preferred for its cost-effectiveness and lower waste generation.
-
Work-up and Isolation: After the reduction is complete (monitored by GC or LC-MS), the reaction is quenched. If a borohydride reagent is used, the mixture is typically acidified and then basified to destroy the excess reagent and precipitate boron salts. The product is then extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off. The crude product is then purified by distillation or crystallization. A large-scale reductive amination of a carboxylic acid has been reported with a 92% isolated yield and 93% HPLC purity.
Cost-Benefit Analysis:
-
Benefits: Reductive amination is often a one-pot procedure, which can simplify the manufacturing process. It generally provides high yields and good selectivity, avoiding the over-alkylation issues that can be seen with alkyl halides. The starting materials, such as propanal, are often inexpensive.
-
Costs: The cost of the reducing agent or catalyst can be a significant factor. While catalytic hydrogenation is economical on a large scale, it requires specialized high-pressure equipment. The use of borohydride reagents can be costly and generates significant waste streams. Safety is also a major consideration, especially when using flammable hydrogen gas or pyrophoric catalysts like Raney Nickel.
Method 4: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines, and it can be adapted to introduce a propylamine group using a protected amine equivalent.
Experimental Protocol: Large-Scale Gabriel Synthesis of a Propylated Amine
-
Alkylation of Phthalimide (B116566): Potassium phthalimide (1.0 eq.) is reacted with a suitable propylating agent, such as 1-bromopropane (B46711) or 1-chloropropane (B146392) (1.1 eq.), in a polar aprotic solvent like DMF. The reaction is heated to facilitate the SN2 reaction.
-
Hydrolysis/Hydrazinolysis: The resulting N-propylphthalimide is then cleaved to release the primary propylamine. This is typically achieved by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH), or more commonly, by treatment with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) (the Ing-Manske procedure).
-
Work-up and Isolation: If acidic or basic hydrolysis is used, the reaction mixture is neutralized, and the product is extracted. In the case of hydrazinolysis, the phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration. The desired propylated amine is then isolated from the filtrate, often by distillation.
Cost-Benefit Analysis:
-
Benefits: The Gabriel synthesis is an excellent method for producing primary amines with high purity, as it avoids the over-alkylation that can occur with direct alkylation of ammonia.
-
Costs: This is a multi-step process, which can increase production time and cost. The use of hydrazine, a common reagent for the cleavage step, is a significant safety concern as it is highly toxic and potentially explosive.[3][4] The generation of a stoichiometric amount of phthalimide-derived byproduct adds to the waste stream and disposal costs. The cost of potassium phthalimide is in the range of $90-95 for 500g.[3][5]
Comparative Data Summary
| Parameter | This compound Hydrobromide | 3-Chloropropylamine Hydrochloride | Reductive Amination | Gabriel Synthesis |
| Reagent Cost | High | Moderate | Low to Moderate | Moderate |
| Typical Yield | Good to High | Good | High to Excellent | Good to High |
| Reaction Time | Short to Moderate | Moderate to Long | Moderate | Long (multi-step) |
| Process Simplicity | One-step | One-step | One-pot (often) | Multi-step |
| Safety Concerns | Irritant, harmful | Irritant | Flammable H2, pyrophoric catalysts | Toxic/explosive hydrazine |
| Waste Generation | Bromide salts | Chloride salts | Catalyst, borate (B1201080) salts | Phthalimide byproduct |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the synthetic methods discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. indiamart.com [indiamart.com]
- 3. Potassium phthalimide, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. POTASSIUM PHTHALIMIDE For Synthesis | Lab chemical supplier, Lab chemical distributors, Lab chemical manufacturer, Laboratory chemical suppliers, Laboratory Chemicals, Lab chemicals exporter, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 5. Phthalimide potassium salt Potassium phthalimide [sigmaaldrich.com]
Stability Showdown: Thioether vs. Amine Linkages from Haloalkyl Reagents in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of stable and effective bioconjugates. When employing haloalkyl reagents, two common nucleophilic partners are thiols and amines, leading to the formation of thioether and amine linkages, respectively. This guide provides an objective comparison of the stability of these two linkages, supported by fundamental chemical principles and available experimental data, to inform the rational design of robustly linked bioconjugates.
At a Glance: Thioether vs. Amine Linkage Stability
| Feature | Thioether Linkage (from Haloalkyl Reagent) | Amine Linkage (from Haloalkyl Reagent) |
| Formation Chemistry | Nucleophilic substitution (SN2) of a haloalkane with a thiol or thiolate. | Nucleophilic substitution (SN2) of a haloalkane with a primary or secondary amine. |
| Intrinsic Bond Strength | The Carbon-Sulfur (C-S) single bond is intrinsically weaker than the Carbon-Nitrogen (C-N) single bond. | The Carbon-Nitrogen (C-N) single bond is intrinsically stronger than the Carbon-Sulfur (C-S) single bond. |
| Chemical Stability | Highly stable, especially when formed from α-haloacetamides. Considered largely irreversible under physiological conditions.[1][2] | Generally considered very stable and robust under a wide range of physiological conditions. |
| Potential for Side Reactions | The thiol-thioether equilibrium is generally not a concern with these linkages, unlike maleimide-derived thioethers. | Over-alkylation is a potential side reaction during synthesis, leading to tertiary or quaternary amines, which can be difficult to control.[3][4] |
| In Vivo Fate | Expected to be highly stable with minimal cleavage in circulation. | Expected to be highly stable with minimal cleavage in circulation, assuming a stable conjugate is formed. |
| Common Applications | Formation of stable antibody-drug conjugates (ADCs), PEGylation, and fluorescent labeling where a permanent linkage is desired. | Used in various bioconjugation strategies where a stable, non-cleavable linkage is required. |
In-Depth Stability Comparison
The stability of a covalent bond in a bioconjugate is a cornerstone of its therapeutic efficacy and safety. A stable linker ensures that the payload remains attached to the biomolecule until it reaches its target, minimizing off-target toxicity. When considering linkages derived from haloalkyl reagents, both thioethers and amines offer high stability, but with important nuances.
Thioether Linkage
The reaction of a thiol with a haloalkyl reagent, such as an α-bromoacetamide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to form a highly stable thioether bond.[1] Unlike the more commonly discussed thioether linkages derived from maleimides, which are susceptible to retro-Michael reactions and thiol exchange in the presence of endogenous thiols like glutathione, the thioether bond formed from haloalkyls is considered essentially irreversible under physiological conditions.[1][2] This makes them an excellent choice for applications demanding long-term stability in circulation.
Amine Linkage
The formation of an amine linkage through the reaction of a primary or secondary amine with a haloalkane also proceeds via an SN2 reaction. The resulting carbon-nitrogen bond is intrinsically strong and not susceptible to the same degradation pathways as some other linkages. However, a significant challenge in the synthesis of amine-linked conjugates from haloalkyl reagents is the potential for over-alkylation. The primary amine is converted to a secondary amine, which can then react further to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.[4][5] This can lead to a heterogeneous product mixture, which is often undesirable in drug development.
Fundamental Bond Stability: A Look at Bond Dissociation Energies
A fundamental measure of bond stability is the bond dissociation energy (BDE), which is the energy required to break a bond homolytically. While the exact BDE can vary depending on the specific molecular structure, general trends provide valuable insight.[6]
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Typical Bond Dissociation Energy (kcal/mol) |
| C-S (in CH3-SH) | 305 | 73 |
| C-N (in CH3-NH2) | 331 | 79 |
Data sourced from available bond dissociation energy tables.[7]
As the data indicates, the C-N bond is generally stronger than the C-S bond, suggesting a higher intrinsic stability for the amine linkage.
Experimental Protocols for Stability Assessment
To empirically determine the stability of thioether and amine linkages in a biologically relevant context, in vitro plasma stability assays are commonly employed.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in plasma over time at physiological temperature.
Materials:
-
Purified thioether- or amine-linked bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system for analysis
-
Protein precipitation solution (e.g., acetonitrile)
Procedure:
-
Spike the purified bioconjugate into plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma sample.
-
Process the plasma sample to precipitate proteins and extract the conjugate and any potential metabolites (e.g., by protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS to quantify the amount of intact conjugate remaining.
-
Calculate the percentage of remaining intact conjugate at each time point relative to the 0-hour time point to determine the stability profile.
Visualizing the Concepts
To better understand the chemical reactions and experimental workflow, the following diagrams are provided.
Conclusion
Both thioether and amine linkages formed from haloalkyl reagents provide a high degree of stability, making them suitable for applications where a permanent covalent bond is desired. The choice between the two may be guided by several factors. Thioether formation, particularly from α-bromoacetamides, is a well-established and reliable method for generating highly stable bioconjugates. The amine linkage, while intrinsically slightly stronger, presents a synthetic challenge in controlling the extent of alkylation. For applications demanding a homogenous product with a precisely defined structure, the thioether linkage from a haloalkyl reagent may be the more straightforward and preferred option. Ultimately, the optimal choice will depend on the specific requirements of the bioconjugate and the synthetic accessibility of the desired linkage. Rigorous experimental validation of linker stability, as outlined in the provided protocol, is crucial for the successful development of any bioconjugate.
References
A Comparative Kinetic Analysis of 3-Bromopropylamine Reactions with Diverse Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 3-bromopropylamine with a selection of common nucleophiles. This compound is a valuable bifunctional molecule utilized in the synthesis of a wide range of pharmaceuticals and other bioactive compounds. Understanding the kinetics of its reactions with different nucleophiles is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes.
The primary reaction mechanism for this compound, a primary alkyl halide, with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature. This guide will delve into these aspects, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Quantitative Kinetic Data
The following table summarizes the expected reactivity and provides a framework for comparing the kinetic parameters for the reaction of this compound with various nucleophiles. It is important to note that direct, side-by-side comparative kinetic studies for this compound with a wide array of nucleophiles under identical conditions are not extensively reported in a single source. Therefore, the data presented here is a composite from various studies on analogous primary alkyl bromides and serves as a predictive guide. For precise comparisons, it is recommended to perform kinetic experiments under consistent conditions.
| Nucleophile | Formula | Expected Relative Reactivity | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Arrhenius Pre-exponential Factor (A) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| Azide (B81097) | N₃⁻ | High | Data not available for this compound | Data not available for this compound | Data not available for this compound | Water | 80 |
| Thiourea (B124793) | S=C(NH₂)₂ | Moderate | Data not available for this compound | Data not available for this compound | Data not available for this compound | Ethanol | Not specified |
| Hydroxide (B78521) | OH⁻ | Moderate to Low | Data not available for this compound | Data not available for this compound | Data not available for this compound | Water/Acetone | Not specified |
| Ammonia | NH₃ | Low | Data not available for this compound | Data not available for this compound | Data not available for this compound | Not specified | Not specified |
Note: The expected relative reactivity is based on general principles of nucleophilicity. Azide is a potent nucleophile, while thiourea is a good sulfur nucleophile. Hydroxide is a strong base and a reasonably good nucleophile, though its effectiveness can be solvent-dependent. Ammonia is a weaker nucleophile than primary amines due to the presence of only one alkyl group to donate electron density.
Experimental Protocols
The following are detailed methodologies for conducting a kinetic analysis of the reaction between this compound and a nucleophile, based on common practices for studying SN2 reactions.
Protocol 1: Kinetic Analysis of the Reaction of this compound with Sodium Azide
This protocol is adapted from a synthetic procedure for 1-azido-3-aminopropane[1]. To perform a kinetic analysis, the reaction progress would need to be monitored over time.
Materials:
-
This compound hydrobromide
-
Sodium azide (NaN₃)
-
Deionized water
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask (150 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Analytical technique for monitoring reactant/product concentration (e.g., ¹H NMR, GC-MS, or HPLC)
Procedure:
-
Reaction Setup: In a 150 mL round-bottom flask, dissolve a known concentration of this compound hydrobromide (e.g., 0.1 M) in a specific volume of deionized water.
-
Initiation of Reaction: To this solution, add a known concentration of sodium azide (e.g., a stoichiometric equivalent or in excess).
-
Temperature Control: Place the flask in a heating mantle pre-heated to the desired temperature (e.g., 80 °C) and begin vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately quench the reaction by adding the aliquot to a vial containing a solution that will stop the reaction, for example, by rapid cooling in an ice bath and dilution.
-
Work-up (for analysis): To prepare the sample for analysis, it may be necessary to perform an extraction. For example, after quenching, add a strong base like potassium hydroxide to neutralize the hydrobromide and free the amine. Extract the product with diethyl ether.
-
Analysis: Analyze the concentration of the reactant (this compound) or the product (1-azido-3-aminopropane) in the quenched aliquots using a suitable analytical technique.
-
¹H NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal of the reactant and the appearance of a new signal for the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate and quantify the reactant and product.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactant and product, particularly useful for non-volatile compounds.
-
-
Data Analysis: Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time should yield a straight line, the slope of which is the rate constant (k).
-
Determination of Activation Energy: Repeat the experiment at several different temperatures and calculate the rate constant (k) for each temperature. Create an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
Protocol 2: General Method for Kinetic Analysis by Titration
This method is suitable for reactions that produce an acidic or basic byproduct that can be titrated. For the reaction of this compound, the bromide ion (Br⁻) is produced.
Materials:
-
This compound
-
Nucleophile of interest
-
Appropriate solvent (e.g., ethanol, acetone-water mixture)
-
Standardized solution of silver nitrate (B79036) (AgNO₃) for titrating Br⁻
-
Indicator (e.g., potassium chromate)
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burette
Procedure:
-
Reaction Setup: Prepare solutions of known concentrations of this compound and the nucleophile in the chosen solvent.
-
Temperature Equilibration: Place the reactant solutions in separate flasks in a thermostated water bath to reach the desired reaction temperature.
-
Initiation of Reaction: Mix the reactant solutions to start the reaction, noting the start time.
-
Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a flask containing a solvent that will effectively stop the reaction (e.g., a large volume of cold solvent).
-
Titration: Titrate the concentration of the bromide ion in the quenched aliquot with a standardized solution of silver nitrate using an appropriate indicator.
-
Data Analysis: The concentration of the product (Br⁻) at each time point can be used to determine the rate of the reaction and subsequently the rate constant.
Visualizing the Reaction Dynamics
The following diagrams, generated using the DOT language, illustrate the fundamental aspects of the kinetic analysis.
Caption: The concerted SN2 reaction mechanism.
Caption: A typical experimental workflow for kinetic analysis.
References
A Spectroscopic Compass: Navigating the Reaction Landscape of 3-Bromopropylamine
A detailed comparative analysis of 3-Bromopropylamine and its key reaction intermediates offers researchers and drug development professionals a spectroscopic roadmap to monitor and characterize crucial chemical transformations. This guide provides a comprehensive summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, its stable N-acetylated intermediate, and its cyclized derivatives, azetidine (B1206935) and aziridine. Detailed experimental protocols and visual workflows are included to support the practical application of this data in a laboratory setting.
The conversion of this compound into valuable heterocyclic structures like azetidine is a fundamental process in organic synthesis, particularly in the development of novel pharmaceuticals. The ability to distinguish between the starting material, intermediates, and final products is critical for reaction optimization and quality control. This guide leverages key spectroscopic techniques to provide a clear comparative framework for these compounds.
Reaction Pathway Overview
The primary reaction pathway discussed involves the intramolecular cyclization of this compound to form azetidine. To facilitate a clear spectroscopic comparison, a stable, non-cyclized intermediate, N-acetyl-3-bromopropylamine, is introduced. This allows for the characterization of a key intermediate state before the final ring-closing step. Additionally, the isomeric three-membered ring, aziridine, is included as a potential, albeit less common, cyclization product for a more complete comparative analysis.
Figure 1: Reaction pathways of this compound, including the formation of a stable N-acetylated intermediate and cyclization to azetidine and aziridine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound hydrobromide, N-acetyl-3-bromopropylamine, azetidine, and aziridine, providing a quantitative basis for their differentiation.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound HBr | ~3.55 | Triplet | 2H | -CH₂-Br |
| ~3.05 | Triplet | 2H | -CH₂-NH₃⁺ | |
| ~2.15 | Quintet | 2H | -CH₂-CH₂-CH₂- | |
| N-acetyl-3-bromopropylamine | ~3.40 | Triplet | 2H | -CH₂-Br |
| ~3.25 | Quartet | 2H | -CH₂-NH- | |
| ~2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- | |
| ~1.95 | Singlet | 3H | -C(O)CH₃ | |
| Azetidine [1] | ~3.63 | Triplet | 4H | -CH₂-N-CH₂- |
| ~2.33 | Quintet | 2H | -CH₂-CH₂-CH₂- | |
| ~1.8 (broad) | Singlet | 1H | -NH- | |
| Aziridine [2][3] | ~1.48 | Singlet | 4H | -CH₂-CH₂- |
| ~1.1 (broad) | Singlet | 1H | -NH- |
Table 1: Comparative ¹H NMR data for this compound HBr and its derivatives in CDCl₃ (unless otherwise specified).
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound HBr | ~38.5 | -CH₂-NH₃⁺ |
| ~31.0 | -CH₂-Br | |
| ~30.5 | -CH₂-CH₂-CH₂- | |
| N-acetyl-3-bromopropylamine | ~170.0 | -C=O |
| ~39.0 | -CH₂-NH- | |
| ~32.5 | -CH₂-CH₂-CH₂- | |
| ~30.0 | -CH₂-Br | |
| ~23.0 | -C(O)CH₃ | |
| Azetidine [4] | ~47.5 | -CH₂-N-CH₂- |
| ~18.0 | -CH₂-CH₂-CH₂- | |
| Aziridine [2] | ~18.1 | -CH₂-CH₂- |
Table 2: Comparative ¹³C NMR data for this compound HBr and its derivatives in CDCl₃.
Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound HBr [5] | 3000-2800 | N-H stretch (broad, amine salt) |
| 1600-1450 | N-H bend | |
| ~650 | C-Br stretch | |
| N-acetyl-3-bromopropylamine | ~3300 | N-H stretch (amide) |
| ~1640 | C=O stretch (Amide I) | |
| ~1550 | N-H bend (Amide II) | |
| ~650 | C-Br stretch | |
| Azetidine | ~3300 | N-H stretch |
| 2950-2850 | C-H stretch (alkane) | |
| 1450-1350 | C-H bend | |
| Aziridine [6] | ~3300 | N-H stretch |
| ~3000 | C-H stretch (strained ring) | |
| ~1230 | Ring deformation |
Table 3: Key IR absorption bands for this compound HBr and its derivatives.
Mass Spectrometry (MS) Data
| Compound | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound [7] | 138/140 | 119/121 ([M-NH₃]⁺), 59 ([M-Br]⁺), 43 ([C₃H₇]⁺) |
| N-acetyl-3-bromopropylamine | 180/182 | 122/124 ([M-CH₃C(O)]⁺), 101 ([M-Br]⁺), 58 |
| Azetidine [4][8] | 58 | 43 ([M-CH₃]⁺), 29 ([M-C₂H₄]⁺) |
| Aziridine [2] | 44 | 28 ([M-CH₄]⁺) |
Table 4: Expected [M+H]⁺ ions and major fragment ions in ESI-MS. Note the isotopic pattern for bromine-containing compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
General Experimental Workflow
Figure 2: A general workflow for monitoring the reaction of this compound using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. For quantitative analysis, an internal standard with a known concentration can be added.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to cover all expected proton or carbon signals.
-
For ¹H NMR, a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time should be used for quantitative measurements. For routine qualitative analysis, a 45° pulse and a 1-2 second delay are sufficient.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Integrate the signals of interest for quantitative analysis.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the key absorption bands.
-
Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) can be added to promote protonation ([M+H]⁺).
-
Instrument Setup:
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weights of the analytes.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).
-
For bromine-containing compounds, look for the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
Analyze the fragmentation pattern from MS/MS experiments to confirm the structure.
-
This comprehensive spectroscopic guide provides a foundational dataset and standardized protocols to aid researchers in the synthesis, monitoring, and characterization of this compound and its important reaction intermediates and products. By applying these spectroscopic tools, scientists can gain deeper insights into their chemical processes, leading to more efficient and controlled development of novel molecules.
References
- 1. agilent.com [agilent.com]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. researchgate.net [researchgate.net]
- 8. compoundchem.com [compoundchem.com]
A Comparative Guide to the Biocompatibility of 3-Bromopropylamine-Derived Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the safety and efficacy of targeted therapies such as antibody-drug conjugates (ADCs). The linker must not only securely attach a potent payload to its targeting moiety but also exhibit a high degree of biocompatibility to minimize off-target toxicity and immunogenicity. This guide provides an objective comparison of 3-Bromopropylamine-derived linkers with common alternatives, supported by experimental data and detailed methodologies, to inform the selection of optimal linker strategies.
This compound-derived linkers, which typically react with thiol groups on proteins to form stable thioether bonds, are a prominent class of non-cleavable linkers. Their performance is often benchmarked against other thiol-reactive linkers, such as those based on maleimide (B117702) chemistry, as well as cleavable linker systems.
Data Presentation: Performance Comparison of Linker Chemistries
The following table summarizes quantitative data from various studies to provide a comparative overview of different linker technologies. It is important to note that direct head-to-head comparisons of this compound-derived linkers with all alternatives using identical antibody and payload combinations are limited in publicly available literature. The data presented here is representative of the performance of the respective linkage chemistries.
| Performance Metric | This compound-Derived Linker (Thioether) | Maleimide-Based Linker (Thiosuccinimide) | Valine-Citrulline Linker (Cleavable Dipeptide) | Hydrazone Linker (Acid-Cleavable) |
| In Vitro Cytotoxicity (IC50) | Potency is payload-dependent; stable linkage ensures targeted delivery. | Similar payload-dependent potency, but can be affected by linker instability. | High potency due to efficient intracellular payload release. | Potent at acidic pH, but can show instability at physiological pH. |
| Plasma Stability (% Intact ADC after 7 days) | >95% (in human plasma) | ~50% (in human plasma, susceptible to retro-Michael reaction)[1] | High stability in human plasma, but can be susceptible to esterases in rodent plasma.[2] | Variable; generally lower stability in circulation compared to other linkers. |
| Immunogenicity Risk | Generally low, especially when PEGylated.[2][] | Higher potential due to hapten formation upon reaction with proteins. | Low for the peptide sequence itself, but the overall conjugate can be immunogenic. | Potential for hydrolysis and reaction with other biomolecules, which could increase immunogenicity. |
| Bystander Effect | Limited, as the payload is released upon lysosomal degradation of the antibody. | Limited to moderate, depending on the stability of the thiosuccinimide bond. | High, as the cleaved payload can diffuse to neighboring cells. | Moderate to high, depending on the rate of extracellular cleavage. |
Experimental Protocols
Accurate assessment of linker biocompatibility is paramount for the preclinical development of drug conjugates. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to reduce the viability of a cancer cell line by 50% (IC50).[4][5][6][7]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs with different linkers
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the medium from the cells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC and the integrity of the linker in plasma over time.
Materials:
-
ADC constructs
-
Human plasma
-
Phosphate buffer
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Dilute the ADC constructs in human plasma to a final concentration of 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Sample Processing: Stop the reaction by freezing the samples at -80°C until analysis.
-
Quantification: Determine the concentration of the intact ADC in each sample using a validated analytical method. For example, an ELISA can be designed with a capture antibody against the ADC's antibody and a detection antibody that recognizes the payload.
-
Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the different linker constructs.
In Vivo Murine Xenograft Model for Efficacy and Tolerability
This in vivo study assesses the anti-tumor activity and overall toxicity of the ADC constructs.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Tumor cells for implantation (e.g., HER2-positive NCI-N87)
-
ADC constructs
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment groups (e.g., vehicle control, ADC with this compound-derived linker, ADC with alternative linker). Administer the treatments intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Tolerability Assessment: Monitor mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Analysis: Plot the mean tumor volume and body weight for each group over time to compare the efficacy and tolerability of the different ADC constructs.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of this compound-derived linkers.
Figure 1. Mechanism of action for an ADC with a non-cleavable linker.
Figure 2. Experimental workflow for assessing ADC biocompatibility.
Figure 3. Logical comparison of linker stability and its implications.
Discussion and Future Directions
The data suggests that this compound-derived linkers, by forming stable thioether bonds, offer a significant advantage in terms of plasma stability compared to traditional maleimide-based linkers. This enhanced stability is crucial for minimizing premature payload release and, consequently, reducing off-target toxicity, which is a key aspect of biocompatibility. The lower susceptibility to reactions with circulating molecules like albumin also potentially reduces the immunogenicity risk compared to maleimide-based linkers.
However, the non-cleavable nature of this compound-derived linkers limits their application in strategies that rely on a bystander effect, where the released payload kills neighboring antigen-negative tumor cells. The choice between a stable, non-cleavable linker and a cleavable one, therefore, depends on the specific therapeutic strategy, the nature of the tumor microenvironment, and the characteristics of the payload.
A critical area for future research is the direct comparative assessment of the immunogenicity of ADCs constructed with this compound-derived linkers versus a broader range of next-generation linkers, including those utilizing click chemistry or other bioorthogonal reactions. Furthermore, a detailed analysis of the long-term metabolites of the this compound linker moiety is necessary to fully de-risk this chemical entity. While the primary degradation is expected to occur via lysosomal proteolysis of the antibody, understanding the fate of the smaller linker fragments is essential for a comprehensive safety assessment. The potential for these small amine-containing fragments to elicit any biological response, although likely low, should be formally evaluated.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 3-Bromopropylamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Bromopropylamine is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.
This compound and its hydrobromide salt are classified as hazardous waste and require disposal through a licensed chemical waste management facility. Due to the nature of the compound, in-lab neutralization is not recommended. The free base of this compound is unstable and can undergo self-reaction, presenting additional hazards. Therefore, the primary disposal strategy is to safely collect, segregate, and label the waste for professional disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat, fully buttoned. For larger quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and temporary storage of this compound waste within the laboratory, pending collection by a certified waste disposal service.
1. Waste Segregation:
-
This compound is a halogenated organic compound . It must be segregated from non-halogenated waste streams.
-
Do not mix this compound waste with other chemical waste unless they are known to be compatible. It is incompatible with strong oxidizing agents.[2]
2. Waste Collection:
-
Solid Waste: Collect solid this compound hydrobromide waste, including empty original containers and contaminated consumables (e.g., weigh boats, spatulas), in a designated, compatible waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and compatible liquid waste container.
-
All waste containers must be in good condition and have a secure, tight-fitting lid.
3. Labeling of Waste Containers:
-
Clearly label the waste container with "HAZARDOUS WASTE".
-
Identify the contents as "this compound Waste" or "Halogenated Organic Waste (containing this compound)".
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Affix the appropriate hazard pictograms (e.g., irritant).
4. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[1]
-
Ensure the container is stored in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup. The waste must be disposed of at an approved waste disposal plant.[1]
Experimental Protocol: Spill Cleanup
In the event of a small spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and wear the full PPE listed above.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).
-
Collection: Place the absorbed material or swept solids into a designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Bromopropylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Bromopropylamine (hydrobromide salt), a common reagent used to introduce a propylamine (B44156) group in organic synthesis. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrobromide is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5][6] The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1][2] | Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2] |
| Hands | Chemical-resistant gloves. | Nitrile gloves are a good option for protection against solvents, oils, greases, and limited exposure to acids and bases.[7] The specific glove material should be selected based on an evaluation of the possible hazards, duration of use, and the physical conditions of the workplace.[1] |
| Body | Laboratory coat or protective apron. | A lab coat or apron should be worn to protect against chemical splashes.[7] |
| Respiratory | Use only in a well-ventilated area or outdoors.[1][2][3] If ventilation is inadequate, a dust mask (e.g., N95) should be used.[4][8] | Engineering controls such as fume hoods should be the primary means of controlling exposure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Handling:
-
Don PPE: Before entering the laboratory and handling any chemicals, put on all required personal protective equipment as detailed in Table 1.
-
Prepare Workspace: Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Have all necessary equipment and reagents for the experiment readily available.
-
Weigh Chemical: Carefully weigh the required amount of this compound hydrobromide in the fume hood. Avoid generating dust.[2]
-
Transfer to Reaction: Transfer the weighed chemical to the reaction vessel using appropriate tools such as a spatula or powder funnel.
-
Decontaminate: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and cleaning agent.
-
Dispose of Waste: Dispose of all waste materials, including empty containers and contaminated items, according to the disposal plan.
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2]
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention if you feel unwell.[1][2][9] |
| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][9] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
Spill Response:
In case of a spill, evacuate unnecessary personnel from the area.[3] Wear appropriate personal protective equipment.[2] Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3] Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container as non-hazardous waste or as directed by your institution's waste management guidelines.[1]
All waste must be disposed of through an approved waste disposal plant, observing all federal, state, and local regulations.[1][2][3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound 98 5003-71-4 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
